Product packaging for 4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine(Cat. No.:CAS No. 1082040-87-6)

4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B1372889
CAS No.: 1082040-87-6
M. Wt: 211.06 g/mol
InChI Key: REXQJHMTWUKWJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine is a useful research compound. Its molecular formula is C8H7BrN2 and its molecular weight is 211.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrN2 B1372889 4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine CAS No. 1082040-87-6

Properties

IUPAC Name

4-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-4-11-8(9)6-2-3-10-7(5)6/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXQJHMTWUKWJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C2=C1NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40694624
Record name 4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082040-87-6
Record name 4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrrolo[3,2-c]pyridine Scaffold

The pyrrolo[3,2-c]pyridine core, a bioisostere of indole and other azaindoles, represents a "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically functionalized to interact with a variety of biological targets with high affinity and specificity. The strategic placement of nitrogen atoms within the ring system allows for the formation of key hydrogen bonds in enzyme active sites, a critical feature in the design of potent inhibitors.

This guide focuses on a particularly valuable derivative: 4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine . The presence of a bromine atom at the 4-position offers a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments to explore structure-activity relationships (SAR). The methyl group at the 7-position can influence the molecule's electronic properties and steric interactions within a binding pocket. This combination of features makes this compound a crucial building block in the development of novel therapeutics, particularly in the realm of oncology and inflammatory diseases.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in drug development, influencing factors such as solubility, membrane permeability, and metabolic stability.

PropertyValueSource
CAS Number 1082040-87-6--INVALID-LINK--[1]
Molecular Formula C₈H₇BrN₂--INVALID-LINK--[1]
Molecular Weight 211.06 g/mol --INVALID-LINK--[1]
Appearance Solid (predicted)
Purity ≥98%--INVALID-LINK--[1]
SMILES CC1=CN=C(Br)C2=C1NC=C2--INVALID-LINK--[1]

Synthesis of the Pyrrolo[3,2-c]pyridine Core: A Strategic Approach

The proposed synthetic pathway commences with a commercially available substituted pyridine and proceeds through a series of transformations to construct the fused pyrrole ring.

Synthesis_Pathway cluster_start Starting Material cluster_step1 Step 1: Nitration cluster_step2 Step 2: Enamine Formation cluster_step3 Step 3: Reductive Cyclization cluster_step4 Step 4: Bromination A 2-Chloro-5-methylpyridine B 2-Chloro-5-methyl-4-nitropyridine A->B HNO₃ / H₂SO₄ C Enamine Intermediate B->C DMF-DMA D 4-Chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine C->D Fe / Acetic Acid E This compound D->E NBS / DMF

Proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Chloro-5-methyl-4-nitropyridine

  • To a stirred solution of 2-chloro-5-methylpyridine in concentrated sulfuric acid, cooled to 0 °C, slowly add fuming nitric acid.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for several hours, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture over crushed ice and neutralize with a suitable base (e.g., sodium carbonate) to precipitate the product.

  • Filter the solid, wash with water, and dry to yield 2-chloro-5-methyl-4-nitropyridine.

Step 2: Synthesis of the Enamine Intermediate

  • Dissolve 2-chloro-5-methyl-4-nitropyridine in N,N-dimethylformamide (DMF).

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and use the resulting enamine intermediate directly in the next step.

Step 3: Synthesis of 4-Chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine

  • To a solution of the enamine intermediate in acetic acid, add iron powder.

  • Heat the mixture to reflux for several hours. The progress of the reductive cyclization can be monitored by TLC.

  • After completion, cool the reaction, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite.

  • Neutralize the filtrate with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography to obtain 4-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine.

Step 4: Synthesis of this compound

  • Dissolve 4-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine in a suitable solvent such as DMF.

  • Add N-bromosuccinimide (NBS) portion-wise at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate. Purify the crude product by column chromatography to yield the final compound, this compound.

Chemical Reactivity and Derivatization Potential

The bromine atom at the 4-position of the pyrrolo[3,2-c]pyridine core is the key to its synthetic utility, serving as a versatile leaving group for various palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide array of substituents, which is a cornerstone of modern medicinal chemistry for the exploration of structure-activity relationships.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. In the context of this compound, this reaction can be employed to introduce aryl, heteroaryl, or vinyl groups at the 4-position. These modifications can significantly impact the compound's biological activity by, for example, extending into new binding pockets or altering electronic properties.

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 4-Bromo-7-methyl- 1H-pyrrolo[3,2-c]pyridine C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) A->C B Arylboronic Acid (R-B(OH)₂) B->C D 4-Aryl-7-methyl- 1H-pyrrolo[3,2-c]pyridine C->D C-C Bond Formation

Generalized Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol for Suzuki-Miyaura Coupling:

  • To a degassed mixture of this compound, an arylboronic acid (1.1-1.5 equivalents), and a base such as potassium carbonate (2-3 equivalents) in a suitable solvent system (e.g., 1,4-dioxane and water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford the desired 4-aryl-7-methyl-1H-pyrrolo[3,2-c]pyridine derivative.[3]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. This reaction allows for the introduction of primary and secondary amines at the 4-position of the pyrrolo[3,2-c]pyridine core. The resulting amino-derivatives are of significant interest in drug discovery, as the nitrogen atom can act as a hydrogen bond donor or acceptor, and the appended group can be tailored to optimize binding and pharmacokinetic properties.

Buchwald_Hartwig cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 4-Bromo-7-methyl- 1H-pyrrolo[3,2-c]pyridine C Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOtBu) A->C B Amine (R¹R²NH) B->C D 4-Amino-7-methyl- 1H-pyrrolo[3,2-c]pyridine C->D C-N Bond Formation

Generalized Buchwald-Hartwig amination reaction.

Applications in Drug Discovery and Medicinal Chemistry

The pyrrolo[3,2-c]pyridine scaffold is a key component in a number of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[4] Derivatives of the pyrrolo[3,2-c]pyridine core have shown potent inhibitory activity against a range of kinases.

For instance, compounds based on this scaffold have been investigated as inhibitors of FMS kinase (CSF-1R), which is implicated in various cancers and inflammatory conditions.[3] The general mechanism of action for such kinase inhibitors involves binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling cascade that promotes cell proliferation and survival.[4]

Furthermore, derivatives of the closely related 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are also key targets in cancer therapy.[5] Given the structural similarity, it is highly probable that this compound can serve as a valuable starting point for the development of novel kinase inhibitors targeting a variety of oncology-relevant pathways.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions. While specific toxicity data for this compound is not available, related brominated heterocyclic compounds are often classified as harmful if swallowed or in contact with skin, and can cause skin and eye irritation.

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with soap and water.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a strategically important building block for drug discovery and medicinal chemistry. Its pyrrolo[3,2-c]pyridine core provides a privileged scaffold for interacting with biological targets, particularly protein kinases. The bromine atom at the 4-position offers a versatile handle for a wide range of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions, which enable the systematic exploration of structure-activity relationships. While a definitive, published synthesis for this specific isomer is not yet available, a robust synthetic route can be proposed based on established methodologies for related compounds. The potential of this molecule as a precursor to novel therapeutics, particularly in the field of oncology, is significant, and it warrants further investigation by researchers in the field.

References

An In-Depth Technical Guide to 4-Bromo-7-methyl-5-azaindole: Structure, Nomenclature, and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-7-methyl-5-azaindole, a substituted pyrrolopyridine, represents a significant scaffold in medicinal chemistry. Its unique structural features and reactivity make it a valuable building block in the design and synthesis of novel therapeutic agents, particularly in the realm of kinase inhibitors. This technical guide provides a comprehensive overview of the nomenclature, structural elucidation, and synthetic methodologies pertaining to this compound, offering insights for its application in drug discovery and development.

Introduction: The Significance of the Azaindole Scaffold

Azaindoles, bioisosteres of indole where a carbon atom in the benzene ring is replaced by a nitrogen atom, have garnered substantial attention in medicinal chemistry.[1] This substitution significantly alters the physicochemical properties of the molecule, including its hydrogen bonding capacity, dipole moment, and metabolic stability, often leading to improved pharmacological profiles.[2] The azaindole core is a prevalent feature in numerous biologically active compounds and approved drugs, demonstrating its versatility as a pharmacophore.[1]

The strategic placement of substituents on the azaindole ring system allows for the fine-tuning of a compound's interaction with biological targets. Halogen atoms, such as bromine, serve as versatile synthetic handles for introducing further molecular complexity through various cross-coupling reactions. Methyl groups can provide crucial steric and electronic contributions to enhance binding affinity and selectivity. The specific isomer, 4-Bromo-7-methyl-5-azaindole, presents a unique combination of these features, making it a molecule of considerable interest for targeted drug design.

Structure and Nomenclature

A clear and unambiguous understanding of the molecule's structure and nomenclature is paramount for effective scientific communication and research.

Systematic Nomenclature

The systematic IUPAC name for 4-Bromo-7-methyl-5-azaindole is 4-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine .

  • 1H-pyrrolo[2,3-c]pyridine: This denotes the core bicyclic heteroaromatic system, which consists of a pyrrole ring fused to a pyridine ring at the 'c' face (the C4-C5 bond of the pyridine). The '1H' indicates that the nitrogen atom of the pyrrole ring bears a hydrogen atom. This core is also commonly referred to as 5-azaindole.

  • 4-Bromo: A bromine atom is substituted at the 4-position of the pyrrolo[2,3-c]pyridine ring system.

  • 7-Methyl: A methyl group is attached to the 7-position of the ring system.

Structural Elucidation

The definitive structure of 4-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine is confirmed through a combination of spectroscopic techniques.

Table 1: Key Identifiers for 4-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine

IdentifierValueReference
CAS Number 1257294-43-1
Molecular Formula C₈H₇BrN₂
Molecular Weight 211.06 g/mol

While specific, publicly available, peer-reviewed spectroscopic data for 4-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine is limited, the expected spectral characteristics can be inferred from closely related analogs.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrrole and pyridine rings, as well as a singlet for the methyl group protons. The chemical shifts and coupling constants of the aromatic protons would be crucial in confirming the substitution pattern.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would provide evidence for all eight carbon atoms in the molecule, with their chemical shifts being indicative of their electronic environment (i.e., attachment to nitrogen or bromine).

  • MS (Mass Spectrometry): Mass spectrometry would confirm the molecular weight of the compound, and the isotopic pattern of bromine (approximately equal intensity for M and M+2 peaks) would be a key diagnostic feature.

Synthesis and Reactivity

Retrosynthetic Analysis and Proposed Synthetic Pathway

A logical retrosynthetic approach would involve the formation of the pyrrole ring onto a pre-functionalized pyridine core. A common and effective method for this transformation is the Bartoli indole synthesis or related cyclization strategies.

G Target 4-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine Intermediate1 Substituted 2-vinyl-3-nitropyridine derivative Target->Intermediate1 Reductive Cyclization Intermediate2 Substituted 2-amino-3-bromopyridine Intermediate1->Intermediate2 Heck or similar coupling StartingMaterial Substituted Pyridine Intermediate2->StartingMaterial Functional Group Interconversion

Caption: Retrosynthetic analysis of 4-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine.

Representative Synthetic Protocol (Hypothetical)

The following protocol is a generalized representation of how 4-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine could be synthesized, based on the synthesis of a related compound, 4-bromo-1H-pyrrolo[2,3-c]pyridine.[3]

Step 1: Synthesis of 2-(3-Bromo-5-nitro-4-pyridinyl)-N,N-dimethylethenamine

This step involves the introduction of a vinyl group, which will ultimately form part of the pyrrole ring.

Step 2: Reductive Cyclization to form 4-bromo-1H-pyrrolo[2,3-c]pyridine

The nitro group is reduced, which then undergoes a spontaneous cyclization to form the pyrrole ring.

  • Procedure: 2-(3-bromo-5-nitropyridin-4-yl)-N,N-dimethylethylenamine and iron powder are stirred in acetic acid. The mixture is heated to reflux. After cooling, the reaction is worked up by dilution with ethyl acetate, filtration, and basification. The product is then purified by silica gel chromatography.[3]

To adapt this synthesis for 4-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine, the starting material would need to be a suitably substituted methylpyridine.

Key Reactivity: The Versatility of the Bromo Substituent

The bromine atom at the 4-position is a key functional group that allows for a wide range of subsequent chemical transformations, primarily through palladium-catalyzed cross-coupling reactions.[2] This enables the introduction of various aryl, heteroaryl, alkyl, and other functional groups, providing a powerful tool for generating libraries of diverse compounds for structure-activity relationship (SAR) studies.

G Start 4-Bromo-7-methyl- 5-azaindole Suzuki Suzuki Coupling (R-B(OH)2) Start->Suzuki Sonogashira Sonogashira Coupling (R-C≡CH) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (R-NH2) Start->Buchwald Heck Heck Coupling (Alkene) Start->Heck Product_Aryl 4-Aryl-7-methyl- 5-azaindole Suzuki->Product_Aryl Product_Alkynyl 4-Alkynyl-7-methyl- 5-azaindole Sonogashira->Product_Alkynyl Product_Amino 4-Amino-7-methyl- 5-azaindole Buchwald->Product_Amino Product_Alkenyl 4-Alkenyl-7-methyl- 5-azaindole Heck->Product_Alkenyl

Caption: Key cross-coupling reactions of 4-Bromo-7-methyl-5-azaindole.

Applications in Medicinal Chemistry

The 5-azaindole scaffold is a privileged structure in drug discovery, particularly in the development of kinase inhibitors.[2] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The nitrogen atom in the pyridine ring of the azaindole can act as a hydrogen bond acceptor, mimicking the interaction of the adenine portion of ATP with the kinase hinge region.

While specific biological data for 4-Bromo-7-methyl-5-azaindole is not extensively published, its structural similarity to known kinase inhibitors suggests its potential as a valuable intermediate or lead compound in this area. The bromo and methyl substituents offer vectors for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

4-Bromo-7-methyl-5-azaindole (4-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine) is a heterocyclic compound with significant potential in medicinal chemistry. Its well-defined structure and nomenclature, coupled with the synthetic versatility afforded by the bromo substituent, make it an attractive scaffold for the development of novel therapeutic agents. Further research into the specific synthesis and biological evaluation of this compound and its derivatives is warranted and holds promise for the discovery of new and effective drugs.

References

Spectroscopic Characterization of 4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. Given the limited publicly available experimental spectra for this specific molecule, this document synthesizes data from structurally related compounds and foundational spectroscopic principles to present a robust predicted spectroscopic profile. This guide is intended for researchers, scientists, and drug development professionals, offering both predicted data for initial characterization and detailed protocols for experimental verification.

Introduction to this compound and the Importance of Spectroscopic Analysis

This compound belongs to the azaindole class of bicyclic heteroaromatic compounds, which are recognized as privileged scaffolds in medicinal chemistry. The substitution pattern, featuring a bromine atom and a methyl group on the pyridine ring fused to a pyrrole ring, imparts specific electronic and steric properties that can influence its biological activity and potential as a therapeutic agent.

Accurate spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of such novel compounds. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide a detailed molecular fingerprint, which is a critical component of any drug discovery and development pipeline. This guide will delve into the expected outcomes from each of these techniques for the title compound.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound based on established principles of spectroscopy and analysis of related pyridine and azaindole derivatives.[1][2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[1] The predicted chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the bromine atom, as well as the electron-donating effect of the methyl group.

To facilitate the discussion of NMR data, the standard IUPAC numbering for the 1H-pyrrolo[3,2-c]pyridine ring system is used.

Caption: Molecular structure of this compound with atom numbering.

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton of the pyrrole ring, and the methyl protons. The aromatic protons of the pyridine ring are typically found in the downfield region due to the ring's diamagnetic anisotropy.[1]

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
NH (H1)11.0 - 12.5broad singlet-The N-H proton of the pyrrole ring is acidic and often appears as a broad signal at a very downfield chemical shift.
H27.5 - 7.8doublet~2.5 - 3.5Located on the pyrrole ring, coupled to H3.
H36.6 - 6.9doublet~2.5 - 3.5Coupled to H2, shifted upfield relative to H2.
H57.0 - 7.3singlet-The proton on the pyridine ring, expected to be a singlet due to the absence of adjacent protons.
CH₃ (on C7)2.4 - 2.6singlet-The methyl group protons will appear as a singlet in the typical alkyl-aromatic region.

2.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts of the pyridine ring carbons are influenced by the electronegativity of the nitrogen atom.[1]

Carbon Predicted Chemical Shift (δ, ppm) Rationale
C2125 - 130Aromatic carbon in the pyrrole ring.
C3100 - 105Aromatic carbon in the pyrrole ring, shielded relative to C2.
C3a135 - 140Bridgehead carbon.
C4115 - 120Carbon bearing the bromine atom, its shift is influenced by the heavy atom effect.
C5120 - 125Aromatic carbon in the pyridine ring.
C7145 - 150Carbon bearing the methyl group, deshielded due to attachment to nitrogen.
C7a140 - 145Bridgehead carbon.
CH₃15 - 20Methyl carbon.
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₇BrN₂), the high-resolution mass spectrum (HRMS) is expected to show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Ion Predicted m/z (for ⁷⁹Br) Predicted m/z (for ⁸¹Br) Notes
[M+H]⁺210.9818212.9798The protonated molecular ion will be the base peak in many soft ionization techniques like ESI.
[M]⁺˙210.9742212.9721The molecular ion radical will be prominent in techniques like EI.

The fragmentation pattern in EI-MS would likely involve the loss of the bromine atom and potentially the methyl group.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Functional Group Expected Wavenumber (cm⁻¹) Vibration
N-H (pyrrole)3100 - 3000Stretching
C-H (aromatic)3100 - 3000Stretching
C-H (methyl)2950 - 2850Stretching
C=C and C=N1600 - 1450Aromatic ring stretching
C-N1350 - 1250Stretching
C-Br600 - 500Stretching

Experimental Protocols

To experimentally validate the predicted data, the following detailed protocols are recommended.

NMR Spectroscopy Protocol

G cluster_workflow NMR Sample Preparation and Data Acquisition Workflow prep Sample Preparation dissolve Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃). prep->dissolve transfer Transfer solution to a 5 mm NMR tube. dissolve->transfer instrument Instrument Setup transfer->instrument lock Lock the spectrometer on the deuterium signal of the solvent. instrument->lock shim Shim the magnetic field to achieve homogeneity. lock->shim tune Tune and match the probe for ¹H and ¹³C frequencies. shim->tune acquisition Data Acquisition tune->acquisition proton Acquire ¹H NMR spectrum. (e.g., 16 scans, 2s relaxation delay) acquisition->proton carbon Acquire ¹³C{¹H} NMR spectrum. (e.g., 1024 scans, 2s relaxation delay) proton->carbon cosy Optional: Acquire 2D COSY spectrum to confirm H-H correlations. carbon->cosy hsqc Optional: Acquire 2D HSQC spectrum to correlate protons to directly attached carbons. cosy->hsqc hmbc Optional: Acquire 2D HMBC spectrum to identify long-range H-C correlations. hsqc->hmbc

Caption: Standard workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS) Protocol
  • Sample Preparation : Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation : Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source for accurate mass measurement.

  • Data Acquisition :

    • Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.

    • Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • Ensure the mass resolution is set to a high value (e.g., >10,000) to enable accurate mass determination and elemental composition calculation.

    • Perform tandem MS (MS/MS) on the parent ion to study its fragmentation pattern.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation : For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation : Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition :

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Conclusion

This technical guide provides a comprehensive predicted spectroscopic profile for this compound, grounded in the fundamental principles of spectroscopic analysis and data from analogous chemical structures. The detailed experimental protocols offer a clear path for researchers to obtain and verify this data. The combination of predicted data and robust methodologies serves as a valuable resource for scientists and professionals engaged in the synthesis, characterization, and application of this and related heterocyclic compounds in the field of drug discovery and development.

References

The 1H-pyrrolo[3,2-c]pyridine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrolo[3,2-c]pyridine core, a unique heterocyclic scaffold, has emerged as a structure of profound interest in medicinal chemistry and drug discovery. Its rigid, bicyclic framework offers a versatile platform for the design of novel therapeutic agents with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the biological significance of the 1H-pyrrolo[3,2-c]pyridine core, with a particular focus on its role in the development of potent anticancer agents. We will delve into the key mechanisms of action, showcase illustrative structure-activity relationships, and provide detailed experimental protocols for the synthesis and biological evaluation of derivatives containing this privileged scaffold.

Introduction: The Rise of a Privileged Heterocycle

The quest for novel molecular architectures with potent and selective biological activities is a cornerstone of modern drug development. Among the vast landscape of heterocyclic compounds, the 1H-pyrrolo[3,2-c]pyridine scaffold has garnered significant attention from medicinal chemists.[1][2] This bicyclic system, comprising a fused pyrrole and pyridine ring, serves as a versatile template for creating molecules that can interact with a variety of biological targets. Its rigid nature and defined three-dimensional geometry make it an ideal starting point for structure-based drug design.

One of the most successful applications of the 1H-pyrrolo[3,2-c]pyridine core has been its use as a configuration-constrained bioisostere for the cis-olefin bond found in natural products like combretastatin A-4 (CA-4).[3] This strategic replacement enhances metabolic stability while maintaining, and in some cases improving, the potent biological activity of the parent compound.[3] This guide will explore the multifaceted biological activities of 1H-pyrrolo[3,2-c]pyridine derivatives, with a primary focus on their anticancer potential.

Anticancer Activity: A Dominant Therapeutic Application

A substantial body of research highlights the potent antiproliferative activity of 1H-pyrrolo[3,2-c]pyridine derivatives against a range of human cancer cell lines.[1][4][5] These compounds have demonstrated efficacy against cervical, gastric, breast, and melanoma cancer cells, often with IC50 values in the nanomolar to low micromolar range.[1][5]

Mechanism of Action: Targeting the Colchicine-Binding Site of Tubulin

A primary mechanism through which 1H-pyrrolo[3,2-c]pyridine derivatives exert their anticancer effects is by acting as colchicine-binding site inhibitors (CBSIs).[2][4][6] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton and play a critical role in cell division.[4] By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to the inhibition of tubulin polymerization.[1][4] This disruption of the microtubule network results in a cascade of downstream cellular events:

  • G2/M Phase Cell Cycle Arrest: The inability to form a functional mitotic spindle prevents cells from progressing through mitosis, leading to an accumulation of cells in the G2/M phase of the cell cycle.[1][4]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.[1][4]

Molecular modeling studies have provided insights into the binding interactions of these compounds within the colchicine site. For instance, the 1H-pyrrolo[3,2-c]pyridine core can form crucial hydrogen bonds with key amino acid residues such as Thrα179, while other parts of the molecule can interact with residues like Asnβ349.[2][4]

G 1H-pyrrolo[3,2-c]pyridine derivative 1H-pyrrolo[3,2-c]pyridine derivative β-tubulin (Colchicine Site) β-tubulin (Colchicine Site) 1H-pyrrolo[3,2-c]pyridine derivative->β-tubulin (Colchicine Site) Binds to Tubulin Polymerization Inhibition Tubulin Polymerization Inhibition β-tubulin (Colchicine Site)->Tubulin Polymerization Inhibition Microtubule Disruption Microtubule Disruption Tubulin Polymerization Inhibition->Microtubule Disruption Mitotic Spindle Failure Mitotic Spindle Failure Microtubule Disruption->Mitotic Spindle Failure G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Failure->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

Figure 1: Mechanism of action of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors.

Kinase Inhibition: An Expanding Avenue

Beyond tubulin inhibition, the 1H-pyrrolo[3,2-c]pyridine scaffold has shown promise as a core for developing inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in cancer.[7][8]

One notable example is the inhibition of FMS kinase (CSF-1R).[9] FMS kinase is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of monocytes and macrophages and is overexpressed in several cancers, including ovarian, prostate, and breast cancer.[9] Certain diarylamide derivatives possessing the 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated potent and selective inhibition of FMS kinase, with IC50 values in the nanomolar range.[9] These compounds have also shown significant antiproliferative activity against a panel of cancer cell lines.[9]

Furthermore, the broader family of pyrrolopyridines has been explored for the inhibition of other kinases such as MPS1 (TTK), a key regulator of the spindle assembly checkpoint, making this scaffold a versatile tool in the development of targeted cancer therapies.[3][6]

Structure-Activity Relationship (SAR) Insights

The biological activity of 1H-pyrrolo[3,2-c]pyridine derivatives can be significantly modulated by the nature and position of substituents on the core scaffold.

  • Substituents at the 1- and 6-positions: In the context of tubulin inhibitors, the presence of a 3,4,5-trimethoxyphenyl group at the 1-position and an aryl group at the 6-position has been shown to be crucial for potent antiproliferative activity.[1] For instance, the derivative 10t , with an indolyl moiety as the B-ring at the 6-position, exhibited the most potent activities against HeLa, SGC-7901, and MCF-7 cancer cell lines, with IC50 values ranging from 0.12 to 0.21 µM.[1][4]

  • Diarylureas and Diarylamides: For derivatives targeting melanoma cell lines, diarylurea and diarylamide functionalities have been incorporated, leading to compounds with superior potency compared to the approved drug Sorafenib.[5]

CompoundTarget Cell LineIC50 (µM)Reference
10t HeLa0.12[1][4]
SGC-79010.15[1]
MCF-70.21[1]
1r Ovarian, Prostate, and Breast Cancer Cell Lines0.15 - 1.78[9]

Table 1: In vitro antiproliferative activities of representative 1H-pyrrolo[3,2-c]pyridine derivatives.

Experimental Protocols

General Synthetic Strategy

A common and effective method for the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines involves a multi-step sequence culminating in a Suzuki cross-coupling reaction.[2]

G cluster_0 Synthesis of 1H-pyrrolo[3,2-c]pyridine Core cluster_1 Functionalization Starting Material Starting Material Intermediate 1 Intermediate 1 Starting Material->Intermediate 1 Step 1 Intermediate 2 (6-bromo derivative) Intermediate 2 (6-bromo derivative) Intermediate 1->Intermediate 2 (6-bromo derivative) Step 2 Target Compound Target Compound Intermediate 2 (6-bromo derivative)->Target Compound Suzuki Coupling Arylboronic Acid Arylboronic Acid Arylboronic Acid->Target Compound

Figure 2: Generalized synthetic workflow for 6-aryl-1H-pyrrolo[3,2-c]pyridine derivatives.

Step-by-Step Protocol for the Synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines (Illustrative)

  • Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine (15): This intermediate can be synthesized from a suitable precursor in the presence of iron powder and acetic acid.[2]

  • Synthesis of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (16): Compound 15 is reacted with 3,4,5-trimethoxyphenylboronic acid in the presence of a copper(II) acetate catalyst, potassium carbonate, and pyridine.[2]

  • Suzuki Cross-Coupling Reaction to Yield Target Compounds (10a-t): The intermediate 16 is then subjected to a Suzuki cross-coupling reaction with the corresponding arylboronic acid in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2), a base (e.g., K2CO3), and a suitable solvent system (e.g., dioxane/water). The reaction mixture is typically heated under an inert atmosphere.[2]

  • Purification: The final products are purified using standard techniques such as column chromatography on silica gel.

In Vitro Antiproliferative Activity Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., HeLa, SGC-7901, MCF-7) are seeded in 96-well plates at a suitable density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized 1H-pyrrolo[3,2-c]pyridine derivatives for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 490 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Conclusion and Future Perspectives

The 1H-pyrrolo[3,2-c]pyridine core has firmly established itself as a privileged scaffold in medicinal chemistry, particularly in the realm of anticancer drug discovery. Its utility as a rigid bioisostere and its ability to be readily functionalized have led to the development of potent inhibitors of tubulin polymerization and various protein kinases. The promising preclinical data for numerous derivatives warrant further investigation and optimization to translate these findings into clinically viable therapeutic agents. Future research directions could include exploring this scaffold for other therapeutic areas, such as inflammatory and neurodegenerative diseases, where the targeted pathways may also be relevant. The continued exploration of the chemical space around the 1H-pyrrolo[3,2-c]pyridine core holds significant promise for the discovery of next-generation therapeutics.

References

Solubility of 4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine in common lab solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of 4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine

Introduction

This compound is a heterocyclic compound built upon the pyrrolopyridine scaffold. This structural motif is of significant interest in medicinal chemistry and drug discovery, appearing in a variety of biologically active molecules.[1] The physicochemical properties of such compounds are critical determinants of their utility, with aqueous solubility being a primary gatekeeper for therapeutic potential. Poor solubility can impede reliable in-vitro assay results, complicate formulation, and lead to poor bioavailability, ultimately hindering the progression of promising drug candidates.[2][3]

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides a framework for understanding, predicting, and experimentally determining the solubility of this compound in common laboratory solvents. Rather than merely presenting data, this document elucidates the underlying principles and provides detailed, field-proven methodologies to empower scientists in their research endeavors.

Section 1: Theoretical Solubility Assessment and Molecular Structure Analysis

Before undertaking experimental work, a theoretical assessment based on the molecule's structure can provide valuable foresight, guiding solvent selection and experimental design. The widely used principle of "like dissolves like" serves as a foundational concept, where polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[4]

The structure of this compound presents several key features that govern its solubility:

  • Pyrrolo[3,2-c]pyridine Core: This fused bicyclic system is inherently aromatic and contains two nitrogen atoms. The N-H group of the pyrrole ring can act as a hydrogen bond donor, while the lone pair on the pyridine nitrogen can act as a hydrogen bond acceptor. This imparts a degree of polarity to the molecule.

  • 4-Bromo Substituent: The bromine atom is electronegative and increases the overall molecular weight. Halogenation, particularly with bromine, often increases lipophilicity (hydrophobicity), which tends to decrease solubility in aqueous media.[5]

  • 7-Methyl Substituent: The methyl group is a small, nonpolar alkyl substituent. It contributes to the molecule's lipophilicity, generally leading to a slight decrease in aqueous solubility.

Predicted Solubility Profile:

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Solubility is expected to be low. While the nitrogen atoms provide sites for hydrogen bonding, the hydrophobic character contributed by the bromo and methyl groups, combined with the relatively rigid aromatic system, will likely limit interaction with highly polar, protic solvents like water.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF): Higher solubility is anticipated in these solvents. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are particularly effective at solvating a wide range of organic molecules due to their large dipole moments and ability to accept hydrogen bonds. These solvents are commonly used to prepare stock solutions for screening assays.[6]

  • Nonpolar Solvents (e.g., Hexane, Toluene): Very low to negligible solubility is expected. The polar N-H and pyridine functionalities make the molecule incompatible with the nonpolar, dispersion-force-dominant environment of these solvents.

For more quantitative predictions, computational models such as Quantitative Structure-Property Relationship (QSPR) models or physics-based approaches can be employed.[7][8] These methods use molecular descriptors to estimate solubility, offering a valuable, albeit predictive, tool in early discovery phases.[3]

G cluster_compound This compound cluster_solvents Solvent Properties cluster_outcome Predicted Solubility Compound C₈H₇BrN₂ Pyrrolopyridine Pyrrolopyridine Core (Polar, H-bonding) Compound->Pyrrolopyridine Bromo 4-Bromo Group (Increases Lipophilicity) Compound->Bromo Methyl 7-Methyl Group (Increases Lipophilicity) Compound->Methyl PolarProtic Polar Protic (e.g., Water, MeOH) Pyrrolopyridine->PolarProtic Favorable H-bonding PolarAprotic Polar Aprotic (e.g., DMSO, DMF) Pyrrolopyridine->PolarAprotic Favorable Dipole & H-bond interactions Nonpolar Nonpolar (e.g., Hexane) Pyrrolopyridine->Nonpolar Unfavorable Polarity Mismatch Bromo->PolarProtic Unfavorable Lipophilicity Bromo->PolarAprotic Favorable Dipole & H-bond interactions Methyl->PolarProtic Unfavorable Lipophilicity Methyl->PolarAprotic Favorable Dipole & H-bond interactions LowSol Low Solubility PolarProtic->LowSol HighSol High Solubility PolarAprotic->HighSol VLowSol Very Low / Insoluble Nonpolar->VLowSol

Caption: Logical relationship between molecular features and predicted solubility.

Section 2: Experimental Determination of Solubility

While theoretical predictions are useful, experimental determination remains the definitive method for establishing a compound's solubility profile. The choice of method often depends on the stage of research, with thermodynamic methods providing the most accurate data and kinetic methods offering higher throughput.

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic or equilibrium solubility.[9] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound. This value is crucial for pre-formulation studies and lead optimization.[10]

G start Start prep 1. Preparation Add excess solid compound to a known volume of solvent in a sealed vial. start->prep equilibrate 2. Equilibration Agitate vial at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48h) to ensure equilibrium. prep->equilibrate separate 3. Phase Separation Centrifuge or filter the sample to separate undissolved solid from the saturated solution. equilibrate->separate quantify 4. Quantification Carefully extract an aliquot of the supernatant. Analyze concentration using a calibrated method (e.g., HPLC-UV, LC-MS). separate->quantify end End (Solubility Value in mg/mL or µM) quantify->end

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Detailed Protocol: Shake-Flask Method

  • Preparation: Add an excess amount of solid this compound to a clear glass vial. The excess is critical to ensure that equilibrium with the solid phase is achieved and maintained.[9]

  • Solvent Addition: Add a precise volume of the chosen laboratory solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) to the vial.

  • Equilibration: Seal the vial to prevent solvent evaporation. Place it in a shaker or orbital incubator set to a constant temperature (typically 25 °C). Agitate the suspension for a sufficient duration to reach equilibrium. While 18-24 hours is common, a pilot study to confirm that the concentration in solution has reached a plateau is recommended.[10][11]

  • Phase Separation: After equilibration, allow the vial to stand at the same constant temperature to let the excess solid settle. To ensure complete removal of particulate matter, the sample should be filtered (using a solvent-compatible, low-binding filter, e.g., PTFE) or centrifuged at high speed.[2]

  • Sample Dilution & Analysis: Carefully withdraw a known volume of the clear, saturated supernatant. Dilute this aliquot with a suitable solvent to bring the concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the concentration of the diluted sample using a validated, high-sensitivity method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A standard curve prepared from known concentrations of the compound must be run in parallel to ensure accurate quantification.[10]

Kinetic Solubility: High-Throughput Screening (HTS)

In early-stage drug discovery, kinetic solubility assays are often preferred because they are faster and require less material.[2][12] These methods typically measure the solubility of a compound as it precipitates from a stock solution (usually in DMSO) upon addition to an aqueous buffer. The resulting value is not a true thermodynamic equilibrium value but is highly useful for rank-ordering compounds.[13] Laser nephelometry, which measures light scattering from precipitated particles, is a common detection method.[6]

G start Start stock 1. Stock Solution Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM). start->stock add 3. Compound Addition Add a small volume of the DMSO stock solution to the buffer-containing wells. Mix briefly. stock->add dispense 2. Dispensing Dispense aqueous buffer (e.g., PBS) into wells of a microtiter plate. dispense->add incubate 4. Incubation & Measurement Incubate for a short period (e.g., 1-2h) at a controlled temperature. Measure for precipitate formation using a plate-based reader (e.g., Nephelometer, UV-Vis). add->incubate end End (Kinetic Solubility Value) incubate->end

Caption: Workflow for a High-Throughput Kinetic Solubility Assay.

Section 3: Data Presentation and Interpretation

Organizing solubility data in a clear, structured format is essential for comparison and decision-making. A summary table should be used to present the quantitative results.

Table 1: Solubility Profile of this compound

SolventSolvent ClassRelative Polarity[14]Measured Solubility (mg/mL)Measured Solubility (µM)Method
WaterPolar Protic1.000Shake-Flask
PBS (pH 7.4)Polar Protic (Aqueous Buffer)N/AShake-Flask
MethanolPolar Protic0.762Shake-Flask
EthanolPolar Protic0.654Shake-Flask
AcetonitrilePolar Aprotic0.460Shake-Flask
DMSOPolar Aprotic0.444Shake-Flask
AcetonePolar Aprotic0.355Shake-Flask
DichloromethanePolar Aprotic0.309Shake-Flask
Tetrahydrofuran (THF)Polar Aprotic0.207Shake-Flask
TolueneNonpolar0.099Shake-Flask
HexaneNonpolar0.009Shake-Flask

Note: This table is a template. Values should be populated with experimentally determined data.

The results from these experiments will provide a comprehensive solubility map for this compound. This data is invaluable for selecting appropriate solvents for chemical reactions, purification, formulation, and biological screening, ensuring the integrity and success of subsequent research and development activities.

References

The Emergence of a Privileged Scaffold: A Technical Guide to 4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of the 5-Azaindole Core

In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutic agents frequently converges on privileged scaffolds—molecular frameworks that demonstrate a remarkable propensity for binding to multiple biological targets. The 1H-pyrrolo[3,2-c]pyridine, or 5-azaindole, system is a quintessential example of such a scaffold. Its structural resemblance to indole allows it to act as a bioisostere, yet the introduction of a nitrogen atom into the six-membered ring imbues it with unique physicochemical properties that can enhance solubility, modulate metabolic stability, and provide additional hydrogen bonding opportunities.[1] These characteristics have positioned 5-azaindole derivatives as critical components in the development of treatments for a spectrum of diseases, most notably in oncology and neurodegenerative disorders.[2] This guide provides an in-depth examination of a specific, strategically functionalized member of this class: 4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine. While a primary publication detailing the first reported synthesis of this exact molecule remains elusive in the surveyed scientific literature, this document consolidates established synthetic principles for this scaffold to present a robust and chemically sound pathway for its preparation, alongside a discussion of its significance and potential applications.

Strategic Synthesis of the this compound Scaffold

The construction of the this compound core hinges on the strategic assembly of the bicyclic system from a suitably substituted pyridine precursor. The following multi-step synthesis is a highly plausible and efficient route, drawing upon established methodologies for the preparation of related pyrrolopyridine derivatives.[3]

Synthetic Workflow Overview

Synthetic_Pathway A 2-Amino-4-methylpyridine B 2-Amino-3-bromo-4-methylpyridine A->B  NBS, H₂SO₄   C 2-Amino-3-bromo-5-iodo-4-methylpyridine B->C  NIS, H₂SO₄   D 2-Amino-3-bromo-4-methyl-5-(trimethylsilylethynyl)pyridine C->D  TMS-acetylene,  Pd(PPh₃)₂Cl₂, CuI, Et₃N   E This compound D->E  TBAF, THF  

Caption: A plausible synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Bromination of 2-Amino-4-methylpyridine

  • Reaction: 2-Amino-4-methylpyridine → 2-Amino-3-bromo-4-methylpyridine

  • Reagents & Conditions: N-Bromosuccinimide (NBS), Sulfuric Acid (H₂SO₄), 0 °C to room temperature.

  • Causality: The initial step involves the regioselective bromination of the pyridine ring. The amino group at the 2-position is an activating group, directing electrophilic substitution to the adjacent 3- and 5-positions. The use of a strong acid like sulfuric acid protonates the ring nitrogen, further influencing the regioselectivity. Carrying out the reaction at a reduced temperature helps to control the reaction rate and minimize the formation of di-brominated byproducts.

Step 2: Iodination of 2-Amino-3-bromo-4-methylpyridine

  • Reaction: 2-Amino-3-bromo-4-methylpyridine → 2-Amino-3-bromo-5-iodo-4-methylpyridine

  • Reagents & Conditions: N-Iodosuccinimide (NIS), Sulfuric Acid (H₂SO₄), room temperature.

  • Causality: With the 3-position blocked by bromine, the subsequent halogenation is directed to the 5-position. NIS is a mild and effective iodinating agent for activated aromatic rings. The introduction of iodine at this position is a strategic choice, setting the stage for a subsequent Sonogashira coupling reaction.

Step 3: Sonogashira Coupling

  • Reaction: 2-Amino-3-bromo-5-iodo-4-methylpyridine + Trimethylsilylacetylene → 2-Amino-3-bromo-4-methyl-5-(trimethylsilylethynyl)pyridine

  • Reagents & Conditions: Trimethylsilylacetylene, Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), Copper(I) iodide (CuI), Triethylamine (Et₃N), inert atmosphere.

  • Causality: This palladium- and copper-catalyzed cross-coupling reaction is a powerful method for forming carbon-carbon bonds. The reaction proceeds selectively at the more reactive carbon-iodine bond over the carbon-bromine bond. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing self-coupling and other side reactions. Triethylamine acts as a base to neutralize the hydrogen iodide formed during the reaction.

Step 4: Annulation to form the Pyrrole Ring

  • Reaction: 2-Amino-3-bromo-4-methyl-5-(trimethylsilylethynyl)pyridine → this compound

  • Reagents & Conditions: Tetrabutylammonium fluoride (TBAF), Tetrahydrofuran (THF), room temperature.

  • Causality: This final step involves the deprotection of the silyl group by TBAF, a fluoride source, which then triggers an intramolecular cyclization (annulation). The amino group attacks the terminal alkyne, forming the five-membered pyrrole ring. This one-pot deprotection-cyclization is an efficient method to construct the desired bicyclic scaffold.

Physicochemical and Spectroscopic Data

The successful synthesis of this compound would be confirmed by a suite of analytical techniques. The expected data is summarized below.

PropertyValue
CAS Number 1082042-20-3
Molecular Formula C₈H₇BrN₂
Molecular Weight 211.06 g/mol
Appearance Off-white to light yellow solid
¹H NMR (DMSO-d₆, 400 MHz) δ 11.5-12.0 (br s, 1H, NH), 8.0-8.2 (s, 1H, Ar-H), 7.4-7.6 (s, 1H, Ar-H), 6.5-6.7 (s, 1H, Ar-H), 2.4-2.6 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆, 101 MHz) δ 145-147, 140-142, 130-132, 125-127, 115-117, 110-112, 100-102, 15-17
Mass Spectrometry (ESI+) m/z 210.98, 212.98 ([M+H]⁺, isotopic pattern for Br)

Significance and Applications in Drug Discovery

The strategic placement of the bromine atom and the methyl group on the 5-azaindole scaffold of this compound makes it a highly valuable intermediate in drug discovery.

  • Vector for Further Functionalization: The bromine atom at the 4-position is a versatile handle for introducing a wide array of chemical diversity through palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations.[2] This allows for the systematic exploration of the structure-activity relationship (SAR) by attaching various aryl, heteroaryl, or amino moieties.

  • Kinase Inhibition: The 1H-pyrrolo[3,2-c]pyridine core is a well-established hinge-binding motif in many kinase inhibitors.[4] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of cancer. Derivatives of this scaffold have shown potent inhibitory activity against a range of kinases, making them promising candidates for the development of targeted cancer therapies.[5]

  • Neurological Disorders: The ability of small molecule heterocycles to cross the blood-brain barrier opens up avenues for their investigation in the context of central nervous system (CNS) disorders. The 5-azaindole scaffold has been explored for its potential in treating neurodegenerative diseases.[2]

Logical Framework for Application

Application_Framework cluster_0 Core Scaffold cluster_1 Chemical Modification cluster_2 Therapeutic Targets cluster_3 Disease Areas A This compound B Suzuki Coupling A->B C Buchwald-Hartwig Amination A->C D Other Cross-Coupling A->D E Protein Kinases B->E C->E F CNS Receptors D->F G Other Enzymes D->G H Oncology E->H I Neurodegenerative Diseases F->I J Inflammatory Disorders G->J

Caption: A logical framework illustrating the utility of the title compound in drug discovery.

Conclusion

This compound represents a strategically important building block in the synthesis of novel, biologically active molecules. While its initial discovery is not prominently documented, a robust and logical synthetic pathway can be constructed based on well-established principles of heterocyclic chemistry. The true value of this compound lies in its potential as a versatile intermediate, offering medicinal chemists a reliable starting point for the development of next-generation therapeutics targeting a range of diseases. The continued exploration of derivatives originating from this scaffold is a promising avenue for future drug discovery efforts.

References

The Emerging Therapeutic Potential of Substituted 1H-pyrrolo[3,2-c]pyridines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular scaffolds that can address unmet medical needs. Among the myriad of heterocyclic compounds, the 1H-pyrrolo[3,2-c]pyridine core has emerged as a "privileged structure," demonstrating a remarkable versatility in engaging a diverse range of biological targets.[1] This technical guide provides an in-depth exploration of the burgeoning research applications of substituted 1H-pyrrolo[3,2-c]pyridines, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, key therapeutic areas, and the underlying mechanisms of action that position this scaffold as a promising frontier in modern drug discovery.

Section 1: The Synthetic Versatility of the 1H-pyrrolo[3,2-c]pyridine Scaffold

The therapeutic potential of any molecular scaffold is intrinsically linked to its synthetic accessibility and the feasibility of introducing diverse substitutions to modulate its pharmacological properties. The synthesis of substituted 1H-pyrrolo[3,2-c]pyridines has been approached through various methodologies, with a notable strategy involving a multi-step sequence starting from commercially available precursors.

A common synthetic route commences with a substituted pyridine, which undergoes a series of transformations to construct the fused pyrrole ring. A representative synthetic pathway is outlined below.[2]

Synthesis of Substituted 1H-pyrrolo[3,2-c]pyridines cluster_synthesis Representative Synthetic Pathway Start 2-bromo-5-methylpyridine Step1 Oxidation (m-CPBA) Start->Step1 Intermediate1 2-bromo-5-methylpyridine-1-oxide Step1->Intermediate1 Step2 Nitration (fuming HNO3, H2SO4) Intermediate1->Step2 Intermediate2 2-bromo-5-methyl-4-nitropyridine 1-oxide Step2->Intermediate2 Step3 Reaction with DMF-DMA Intermediate2->Step3 Intermediate3 Key Enamine Intermediate Step3->Intermediate3 Step4 Reductive Cyclization (Fe, AcOH) Intermediate3->Step4 Core 6-bromo-1H-pyrrolo[3,2-c]pyridine Step4->Core Step5 N-Arylation (Arylboronic acid, Cu(OAc)2) Core->Step5 Intermediate4 6-bromo-1-(aryl)-1H-pyrrolo[3,2-c]pyridine Step5->Intermediate4 Step6 Suzuki Cross-Coupling (Arylboronic acid) Intermediate4->Step6 Final Substituted 6-aryl-1-(aryl)-1H-pyrrolo[3,2-c]pyridines Step6->Final

Caption: A generalized synthetic scheme for substituted 1H-pyrrolo[3,2-c]pyridines.

This modular synthetic approach allows for the introduction of a wide array of substituents at various positions of the scaffold, enabling the fine-tuning of its physicochemical and pharmacological properties for specific biological targets. The Suzuki cross-coupling reaction, in particular, offers a powerful tool for installing diverse aryl and heteroaryl moieties at the 6-position, which has proven to be a critical determinant of biological activity in many instances.[3]

Section 2: Anticancer Applications: A Multifaceted Approach

The most extensively explored therapeutic area for substituted 1H-pyrrolo[3,2-c]pyridines is oncology. These compounds have demonstrated potent anticancer activities through multiple mechanisms of action, primarily as tubulin polymerization inhibitors and kinase inhibitors.

Targeting Microtubule Dynamics: Colchicine-Binding Site Inhibitors

A significant body of research has focused on the design of 1H-pyrrolo[3,2-c]pyridine derivatives as inhibitors of tubulin polymerization that bind to the colchicine site.[2][3][4] By acting as configuration-constrained bioisosteres of natural products like combretastatin A-4, these compounds offer enhanced metabolic stability while retaining potent biological activity.[1]

The mechanism of action involves the disruption of microtubule dynamics, which are crucial for cell division. By binding to the colchicine site on β-tubulin, these compounds prevent the polymerization of tubulin into microtubules. This interference with microtubule formation leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[3][4][5]

Mechanism of Tubulin Polymerization Inhibition cluster_moa Mechanism of Action Compound Substituted 1H-pyrrolo[3,2-c]pyridine Binding Binds to Colchicine Site on β-Tubulin Compound->Binding Tubulin α/β-Tubulin Dimers Tubulin->Binding Inhibition Inhibition of Tubulin Polymerization Binding->Inhibition Disruption Disruption of Microtubule Dynamics Inhibition->Disruption Arrest G2/M Phase Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis of Cancer Cells Arrest->Apoptosis

Caption: Mechanism of action for 1H-pyrrolo[3,2-c]pyridine-based tubulin inhibitors.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

A standard method to assess the inhibitory effect of these compounds on tubulin polymerization involves a cell-free assay using purified tubulin.

  • Reagent Preparation: Prepare a tubulin solution (e.g., >99% pure bovine brain tubulin) in a suitable buffer (e.g., G-PEM buffer containing glutamate and GTP).

  • Compound Incubation: Incubate the tubulin solution with various concentrations of the test compound (e.g., 3 µM and 5 µM) or a vehicle control (e.g., DMSO) in a 96-well plate.[2]

  • Initiation of Polymerization: Initiate tubulin polymerization by raising the temperature to 37°C.

  • Data Acquisition: Monitor the change in absorbance at 340 nm over time using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: Compare the polymerization curves of the compound-treated samples to the control to determine the extent of inhibition.

Data Presentation: Antiproliferative Activity

The antiproliferative activity of these compounds is typically evaluated against a panel of human cancer cell lines using the MTT assay. The results are expressed as IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.

CompoundHeLa (Cervical Cancer) IC50 (µM)SGC-7901 (Gastric Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
10t 0.120.150.21
CA-4 0.0020.0030.002

Data extracted from Wang et al. (2024).[2][3]

Targeting Cellular Signaling: Kinase Inhibition

Substituted 1H-pyrrolo[3,2-c]pyridines have also emerged as potent inhibitors of various protein kinases, which are key regulators of cellular processes often dysregulated in cancer.

FMS Kinase Inhibition:

The FMS kinase, also known as colony-stimulating factor-1 receptor (CSF-1R), is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of monocytes and macrophages.[6] Overexpression of FMS is associated with several cancers, including ovarian, prostate, and breast cancer.[6] Certain diarylamide and diarylurea derivatives of 1H-pyrrolo[3,2-c]pyridine have demonstrated potent inhibitory activity against FMS kinase.[6][7] For instance, compound 1r from a studied series was found to be a potent and selective FMS kinase inhibitor with an IC50 of 30 nM.[6][7]

Inhibition of MAPK and mTOR Signaling Pathways:

Some derivatives have been shown to inhibit key signaling pathways involved in cell growth and proliferation, such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and the mechanistic target of rapamycin (mTOR) pathways.[8] For example, the compound KIST101029 was found to inhibit neoplastic cell transformation induced by insulin-like growth factor 1 (IGF-1) by suppressing these signaling cascades.[8]

Kinase Inhibition Signaling Pathway cluster_pathway Inhibition of Pro-Survival Signaling GrowthFactor Growth Factor (e.g., IGF-1) Receptor Receptor Tyrosine Kinase (e.g., FMS) GrowthFactor->Receptor MEK MEK Receptor->MEK mTOR mTOR Receptor->mTOR Compound Substituted 1H-pyrrolo[3,2-c]pyridine Inhibition_Node Inhibition Compound->Inhibition_Node ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors mTOR->TranscriptionFactors Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation Inhibition_Node->Receptor Inhibition_Node->MEK Inhibition_Node->mTOR

Caption: Inhibition of key signaling pathways by 1H-pyrrolo[3,2-c]pyridine derivatives.

Section 3: Potential in Neurodegenerative Diseases

While the primary focus of research on 1H-pyrrolo[3,2-c]pyridines has been in oncology, emerging evidence suggests their potential in treating neurodegenerative diseases such as Alzheimer's disease.[9] A key target in this context is Glycogen Synthase Kinase 3β (GSK-3β), an enzyme implicated in the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease.[9]

A novel substituted 1H-pyrrolo[2,3-b]pyridine (a closely related isomer) has been identified as a potent GSK-3β inhibitor, demonstrating the potential of the broader pyrrolopyridine scaffold in this therapeutic area.[9] Inhibition of GSK-3β can reduce tau hyperphosphorylation and promote neuronal health.[9] This opens up a promising avenue for the development of 1H-pyrrolo[3,2-c]pyridine derivatives as neuroprotective agents.

Section 4: Antiviral and Other Potential Applications

The broad biological activity of the pyrrolopyridine scaffold extends to potential antiviral applications. While research specifically on 1H-pyrrolo[3,2-c]pyridine derivatives as antiviral agents is less extensive, studies on related isomers have shown promising results against various viruses, including bovine viral diarrhea virus (BVDV), a surrogate for hepatitis C virus.[10][11] The diverse pharmacological properties of pyrrolopyridine derivatives also suggest potential applications in treating diseases of the nervous and immune systems, as well as antidiabetic and antimycobacterial activities.[12][13]

Section 5: Future Directions and Conclusion

Substituted 1H-pyrrolo[3,2-c]pyridines represent a highly versatile and promising scaffold for the development of novel therapeutics. The modularity of their synthesis allows for extensive structure-activity relationship (SAR) studies, paving the way for the optimization of potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

  • Expanding the scope of biological targets: While significant progress has been made in oncology, exploring the potential of this scaffold against a wider range of kinases and other enzymes is warranted.

  • In-depth investigation of neuroprotective effects: A more focused effort to design and synthesize 1H-pyrrolo[3,2-c]pyridine derivatives with potent and selective GSK-3β inhibitory activity could yield novel treatments for neurodegenerative diseases.

  • Systematic evaluation of antiviral activity: Screening libraries of substituted 1H-pyrrolo[3,2-c]pyridines against a panel of clinically relevant viruses could uncover new antiviral lead compounds.

  • Advanced drug delivery strategies: Formulating promising lead compounds into advanced drug delivery systems could enhance their bioavailability and therapeutic efficacy.

References

Pharmacophore features and molecular properties of 4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine: Pharmacophore Features and Molecular Properties for Drug Discovery

Introduction: The Privileged Scaffold in Modern Medicinal Chemistry

The 1H-pyrrolo[3,2-c]pyridine core is a quintessential example of a "privileged scaffold" in medicinal chemistry. This rigid, bicyclic nitrogen-containing heterocycle is structurally analogous to purines and other endogenous molecules, allowing it to effectively interact with a wide array of biological targets. Its unique electronic properties and synthetic tractability have established it as a foundational structure in the development of novel therapeutics.[1][2]

Within this important class of compounds, this compound emerges as a particularly valuable molecule. It serves not only as a potent pharmacophore in its own right but also as a versatile synthetic intermediate for the elaboration of compound libraries.[1] Its documented utility in the development of kinase inhibitors makes it a compound of significant interest for oncology and inflammatory disease research.[3][4]

This guide provides an in-depth analysis of the molecular properties, pharmacophoric features, and strategic applications of this compound, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. We will dissect the causality behind its biological activity and explore the experimental and computational workflows that leverage its unique characteristics.

Section 1: Core Molecular Properties and Physicochemical Profile

A molecule's potential as a drug candidate is fundamentally governed by its physicochemical properties. These descriptors dictate its solubility, permeability, metabolic stability, and overall "drug-likeness." The properties of this compound are summarized below.

PropertyValueSignificance in Drug Discovery
IUPAC Name This compoundUnambiguous chemical identifier.
CAS Number 1082040-87-6Unique registry number for database tracking.[5][6]
Molecular Formula C₈H₇BrN₂Defines the elemental composition.[5]
Molecular Weight 211.06 g/mol Falls well within the limits of Lipinski's Rule of Five (<500 Da), favoring good absorption and diffusion.[3][5]
InChIKey QICNNKVEKVHEEM-UHFFFAOYSA-NA hashed, unique structural identifier for database searches.[3]
Hydrogen Bond Donors 1 (Pyrrole N-H)Crucial for specific interactions with target proteins, such as forming hydrogen bonds in kinase hinge regions.
Hydrogen Bond Acceptors 1 (Pyridine N)Provides a key interaction point for hydrogen bonding with biological targets.
LogP (Predicted) ~2.1 - 2.5Indicates a favorable balance between hydrophilicity and lipophilicity, essential for membrane permeability and solubility.
Topological Polar Surface Area (TPSA) ~41.8 ŲSuggests excellent potential for oral bioavailability and cell permeability (typically <140 Ų).
Rotatable Bonds 0The rigid bicyclic structure reduces conformational entropy upon binding, which can lead to higher binding affinity.

The analysis of these properties reveals a molecule primed for drug development. Its adherence to Lipinski's Rule of Five suggests a high probability of oral bioavailability. The low molecular weight and rigid framework make it an efficient and appealing lead compound for subsequent optimization.[7]

Section 2: Pharmacophore Feature Analysis

A pharmacophore is the three-dimensional arrangement of electronic and steric features necessary for a molecule to interact with a specific biological target. The structure of this compound presents a distinct and potent set of pharmacophoric features that underpin its biological activity.

  • Hydrogen Bond Donor (HBD): The protonated nitrogen of the pyrrole ring is a strong hydrogen bond donor. This feature is critical for anchoring the molecule within the ATP-binding site of many kinases, often forming a key interaction with the "hinge region" of the enzyme.

  • Hydrogen Bond Acceptor (HBA): The lone pair of electrons on the pyridine nitrogen atom acts as a hydrogen bond acceptor. This provides another crucial point of interaction to secure binding affinity and specificity.

  • Aromatic Rings (AR1, AR2): The fused pyrrole and pyridine rings are hydrophobic and capable of engaging in π-π stacking and van der Waals interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in a protein's binding pocket.

  • Hydrophobic Group (HY): The methyl group at position 7 contributes to hydrophobic interactions, which can enhance binding affinity by displacing water molecules from the active site.

  • Halogen Bond Donor (X): The bromine atom is an often-underappreciated feature. It can act as a halogen bond donor, forming a favorable, non-covalent interaction with electron-rich atoms like oxygen or sulfur. This provides an additional vector for optimizing binding affinity and selectivity.

G cluster_mol This compound cluster_features Pharmacophore Features mol_img HBD Hydrogen Bond Donor (HBD) Pyrrole N-H mol_img->HBD HBA Hydrogen Bond Acceptor (HBA) Pyridine N mol_img->HBA AR Aromatic Rings (AR) Pyrrole & Pyridine Rings mol_img->AR HY Hydrophobic (HY) Methyl Group mol_img->HY X Halogen Bond Donor (X) Bromo Group mol_img->X

Caption: Key pharmacophoric features of the title compound.

Section 3: Mechanism of Action and Therapeutic Applications

The pharmacophoric arrangement of this compound makes it an effective competitor for ATP in the active site of protein kinases. This mechanism is central to its potential as an anticancer agent.

Kinase Inhibition

Derivatives of the pyrrolo[3,2-c]pyridine scaffold have demonstrated potent inhibitory activity against several key kinases implicated in tumorigenesis and inflammation.[1]

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in various cancers. Compounds derived from this scaffold have shown significant activity against FGFR1, FGFR2, and FGFR3.[1][3][7]

  • FMS Kinase (CSF-1R): FMS kinase is over-expressed in several cancers, including ovarian, prostate, and breast cancer. Pyrrolo[3,2-c]pyridine derivatives have been identified as potent FMS kinase inhibitors, highlighting their potential in both oncology and for treating inflammatory disorders like rheumatoid arthritis.[2][4]

  • Monopolar Spindle 1 (MPS1) Kinase: As a critical regulator of the cell cycle, MPS1 is another attractive target for cancer therapy. The pyrrolo[3,2-c]pyridine core has been successfully used to develop MPS1 inhibitors.[1]

The mechanism involves the molecule entering the ATP-binding pocket of the kinase. The hydrogen bond donor and acceptor features typically form interactions with the hinge region of the kinase, while the aromatic rings and hydrophobic groups occupy adjacent pockets. This binding event physically blocks ATP from entering, thereby preventing the phosphorylation of downstream substrate proteins and disrupting the signaling cascade that promotes cell proliferation.[3] This ultimately leads to cell cycle arrest and apoptosis (programmed cell death).[1][3]

G mol Pyrrolo[3,2-c]pyridine Derivative binding Competitive Binding mol->binding kinase Kinase Active Site (e.g., FGFR, FMS) inhibition Inhibition of Phosphorylation kinase->inhibition atp ATP atp->binding Blocked binding->kinase pathway Disruption of Downstream Signaling Pathway inhibition->pathway effect Cell Cycle Arrest & Apoptosis pathway->effect

Caption: Mechanism of action for kinase inhibition.

Other Biological Activities

Beyond kinase inhibition, related derivatives have been investigated as potent colchicine-binding site inhibitors.[1][8][9] This action disrupts tubulin polymerization, a critical process for microtubule formation during cell division, thereby arresting the cell cycle in the G2/M phase and inducing apoptosis.[1][8]

Section 4: Synthetic Strategy & Experimental Protocols

A key strength of this compound is its utility as a synthetic building block. The bromine atom at the 4-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][3] This allows for the systematic and efficient introduction of a wide variety of aryl and heteroaryl groups, enabling extensive Structure-Activity Relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general, self-validating procedure for the diversification of the core scaffold.

Objective: To couple a desired arylboronic acid to the 4-position of the pyrrolo[3,2-c]pyridine core.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water mixture, 10:1)

  • Schlenk tube or microwave vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction Execution: Seal the vessel and heat the reaction mixture to 80-100 °C. The reaction progress should be monitored by a validated method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the crude product in vacuo. Purify via flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to yield the pure coupled product.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by HPLC.

Section 5: A Computational Drug Discovery Workflow

The defined properties and features of this compound make it an ideal starting point for a computational drug discovery campaign.

G A Scaffold Identification: Select 4-Bromo-7-methyl- 1H-pyrrolo[3,2-c]pyridine B In Silico Profiling: Calculate physicochemical properties (LogP, TPSA, etc.) & assess drug-likeness A->B C Pharmacophore Hypothesis: Define HBD, HBA, AR, HY features based on the scaffold and target (e.g., kinase) B->C D Virtual Screening & Docking: Use hypothesis to screen virtual libraries or dock scaffold into target crystal structure C->D E Hit Identification & Scoring: Identify compounds with favorable binding poses and interaction scores D->E F SAR-driven Lead Optimization: Propose synthetic modifications (e.g., via Suzuki coupling) to improve affinity and ADMET properties E->F G Synthesis & Biological Validation: Synthesize proposed analogs and test in biochemical and cellular assays F->G G->F Iterative Cycle

Caption: Computational workflow for lead discovery.

This iterative workflow, combining computational modeling with strategic synthesis, allows for the rapid and resource-efficient development of novel drug candidates from the this compound scaffold.

Conclusion

This compound is more than a mere chemical entity; it is a strategically designed tool for modern drug discovery. Its molecular properties are optimized for drug-likeness, and its pharmacophoric features are well-suited for potent and specific interactions with therapeutically relevant targets, most notably protein kinases. The synthetic handle provided by the bromo substituent unlocks vast chemical space for lead optimization. This technical guide has illuminated the core attributes of this powerful scaffold, providing researchers with the foundational knowledge and strategic workflows necessary to unlock its full potential in the pursuit of next-generation therapeutics.

References

A Comprehensive Technical Guide to the Safe Handling of 4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction & Scope

4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine, a halogenated azaindole derivative, is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its structure serves as a versatile scaffold for the synthesis of novel therapeutic agents, particularly as inhibitors of key enzymes like kinases, which are implicated in diseases such as cancer.[1] The presence of the bromine atom and the pyrrolopyridine core imparts unique electronic and steric properties, making it a valuable starting material for creating complex molecular architectures through reactions like Suzuki-Miyaura coupling.[1]

However, the very features that make this compound chemically useful—the halogenated, nitrogen-containing heterocyclic system—also necessitate a rigorous and informed approach to its handling and safety. Halogenated organic compounds as a class require stringent safety protocols to protect laboratory personnel and the environment.[2]

This document is intended for researchers, chemists, and drug development professionals. It provides an in-depth examination of the compound's potential hazards and outlines detailed protocols for its safe handling, storage, emergency response, and disposal.

Section 2: Hazard Profile & Risk Assessment

The toxicological properties of this compound have not been fully elucidated. However, based on data from close structural analogs, a significant hazard potential must be assumed. The primary risks are associated with acute toxicity if ingested, skin and eye irritation, and respiratory tract irritation.[3][5][6] The incorporation of halogen atoms can increase a molecule's lipophilicity, potentially enhancing membrane permeability and bioavailability, which can influence its toxicological profile.[7]

Synthesized Hazard Classification

The following hazard profile is extrapolated from related chemical structures. Users must treat the compound as possessing, at a minimum, these risks.

Hazard Class GHS Pictogram Signal Word Hazard Statement (H-Code) Supporting Evidence from Analogs
Acute Toxicity, Oral
alt text
Danger H301: Toxic if swallowed.Based on 4-Bromo-1H-pyrrolo[2,3-b]pyridine.[3]
Skin Irritation
alt text
Warning H315: Causes skin irritation.Common across multiple analogs.[3][5][6]
Serious Eye Damage
alt text
Danger H318: Causes serious eye damage.Based on 4-Bromo-1H-pyrrolo[2,3-b]pyridine.[3]
Respiratory Irritation
alt text
Warning H335: May cause respiratory irritation.Common across multiple analogs.[3][5][6]
Causality of Hazards

The pyrrolopyridine core is a bio-active scaffold, and halogenation can modulate this activity. The bromine atom can participate in halogen bonding with biological macromolecules, and its presence makes the compound a substrate for various metabolic pathways.[8] Skin and eye irritation likely stem from the compound's chemical reactivity and ability to interact with proteins and lipids in tissues. Inhalation of fine dust particles can lead to mechanical and chemical irritation of the respiratory system.

Section 3: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering and administrative controls over sole reliance on PPE, is essential. This is known as the Hierarchy of Controls.

HierarchyOfControls cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Figure 1: Hierarchy of Controls for Mitigating Chemical Exposure.

Engineering Controls
  • Primary Containment: All handling of this compound solid, including weighing and transfers, must be conducted within a certified chemical fume hood to prevent inhalation of dust and aerosols.[2][4]

  • Ventilation: The laboratory must be equipped with general ventilation that ensures an adequate number of air changes per hour.

  • Safety Equipment: An eyewash station and a safety shower must be located in immediate proximity to the workstation.[3][4]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used diligently. The following table outlines the minimum required PPE.

Body Area Equipment Specification & Rationale
Eyes/Face Safety Goggles & Face ShieldChemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) are mandatory.[4][9] A face shield should be worn over goggles during procedures with a high splash risk. This protects against serious eye damage from splashes or solid particles.[2][3]
Hands Chemical-Resistant GlovesNitrile rubber gloves are recommended. Gloves must be inspected for defects before use. Employ proper glove removal technique (without touching the outer surface) to avoid skin contact.[9][10] Dispose of contaminated gloves as hazardous waste.
Body Laboratory CoatA long-sleeved, flame-resistant laboratory coat must be worn and kept fully fastened.
Respiratory NIOSH/EN-approved RespiratorA respirator may be required for large-scale operations or spill cleanup. The type (e.g., N95, P100) must be selected based on a formal risk assessment. For routine handling in a fume hood, it is not typically required.

Section 4: Standard Operating Procedures (SOPs)

Adherence to established protocols is critical for ensuring safety and experimental reproducibility.

Safe Handling and Weighing of Solids
  • Preparation: Don all required PPE before entering the designated work area. Ensure the fume hood sash is at the lowest practical height.

  • Aliquotting: Transport the stock container in a secondary containment vessel to the fume hood.

  • Weighing: To avoid generating dust, do not weigh the compound directly on an analytical balance outside of a containment device. If possible, weigh it inside the fume hood. Alternatively, use a "weigh-and-dispense" method where the container is tared, a small amount of substance is removed inside the hood, and the container is re-weighed.

  • Post-Handling: Tightly close the primary container. Decontaminate the spatula and any surfaces with a suitable solvent (e.g., isopropanol or ethanol), collecting the rinsate as halogenated waste.[2]

  • Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[9]

Storage and Segregation
  • Container: Store the compound in its original, tightly-sealed container to prevent degradation.[3]

  • Location: Keep in a cool, dry, and well-ventilated area designated for toxic or hazardous chemicals.[3][4] Some analogs recommend long-term storage at -20°C to ensure stability.[3]

  • Incompatibilities: Store separately from strong oxidizing agents.[3][4]

  • Inventory: Maintain an accurate chemical inventory to track quantities.

Waste Management and Disposal
  • Classification: All waste containing this compound, including contaminated PPE, empty containers, and solvent rinsates, must be treated as hazardous waste.

  • Segregation: It is critical to segregate halogenated waste streams from non-halogenated ones to ensure proper and cost-effective disposal.[2]

  • Containerization: Use a designated, properly labeled hazardous waste container. The label must include the words "Hazardous Waste" and the full chemical name.[2]

  • Disposal: Arrange for disposal through your institution's Environmental Health & Safety (EHS) office, following all local, state, and federal regulations.[9]

Section 5: Emergency Response Protocols

Rapid and correct response during an emergency can significantly mitigate harm.

Spill Containment and Cleanup
  • Evacuate & Alert: Immediately alert personnel in the vicinity. If the spill is large or outside of a containment device, evacuate the area.

  • Ventilate: Ensure the area is well-ventilated, using the fume hood to control vapor and dust.

  • Contain: Wearing appropriate PPE, prevent the spill from spreading.

  • Absorb: For a small, dry spill, carefully sweep or vacuum (with HEPA filter) the material up, avoiding dust generation.[9] Place into a sealed, labeled container for hazardous waste.

  • Decontaminate: Clean the spill area with a cloth dampened with a suitable solvent, and then with soap and water. Collect all cleaning materials as hazardous waste.

First Aid Measures
  • If Swallowed: Do NOT induce vomiting. Rinse mouth thoroughly with water. Immediately call a poison center or physician for medical advice.[3][9]

  • If Inhaled: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][11]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]

Fire-Fighting Measures
  • Extinguishing Media: Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]

  • Hazards from Combustion: During a fire, irritating and highly toxic gases may be generated, including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[3]

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products.[9]

Section 6: Conclusion

This compound is a valuable tool in chemical research but must be handled with the respect and caution due to a potentially toxic substance. By understanding its hazard profile based on structural analogs and implementing a robust safety strategy encompassing engineering controls, appropriate PPE, and strict adherence to established protocols, researchers can mitigate the risks effectively. A proactive safety culture, where every step is validated against best practices, is the cornerstone of a safe and successful research environment.

Section 7: References

  • Safety Data Sheet for 2-Bromo-6-(bromomethyl)pyridine. Sigma-Aldrich. (2023-11-03). --INVALID-LINK--

  • 7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine | 1082042-20-3. Benchchem. --INVALID-LINK--

  • Safety Data Sheet for 4-Bromo-7-azaindole. AK Scientific, Inc. --INVALID-LINK--

  • Safety Data Sheet for 6-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine. CymitQuimica. (2024-12-19). --INVALID-LINK--

  • Safety Data Sheet for Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate. BLD Pharmatech. --INVALID-LINK--

  • Safety Data Sheet for METHYL 6-BROMO-1H-PYRROLO[2,3-B]PYRIDINE-2-CARBOXYLATE. CymitQuimica. (2024-12-19). --INVALID-LINK--

  • 4-Bromo-1H-pyrrolo[2,3-c]pyridine Safety Information. Sigma-Aldrich. --INVALID-LINK--

  • 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine Hazard Identification. PubChem, NIH. --INVALID-LINK--

  • Navigating the Safe Handling of Halogenated Aromatic Compounds. Benchchem. --INVALID-LINK--

  • This compound Product Information. BLDpharm. --INVALID-LINK--

  • 4-Bromopyridine Chemical & Physical Properties. Cheméo. --INVALID-LINK--

  • 7-Bromo-1H-pyrrolo(3,2-c)pyridine Hazard Identification. PubChem, NIH. --INVALID-LINK--

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. --INVALID-LINK--

  • Synthesis of Novel Halogenated Heterocycles... PMC, NIH. --INVALID-LINK--

  • Halogenated Heterocycles as Pharmaceuticals. ResearchGate. --INVALID-LINK--

  • Safe handling of bulk drug substances. Single Use Support. (2023-03-13). --INVALID-LINK--

  • Handling Hazards Using Continuous Flow Chemistry... ACS Publications. --INVALID-LINK--

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. --INVALID-LINK--

  • methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate. ChemicalBook. --INVALID-LINK--

  • 1H-Pyrrolo[3,2-c]pyridine, 4-broMo-7-Methyl-. Sunway Pharm Ltd. --INVALID-LINK--

References

Methodological & Application

Synthesis of 4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine from substituted pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the synthesis of 4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine, a key heterocyclic building block in medicinal chemistry and drug discovery. The synthetic strategy commences with a commercially available substituted pyridine and proceeds through a multi-step sequence involving pyridine ring activation, strategic functionalization, and subsequent annulation to construct the fused pyrrole ring. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and a framework for producing this valuable scaffold.

Introduction

The 1H-pyrrolo[3,2-c]pyridine, also known as 5-azaindole, is a privileged heterocyclic scaffold due to its structural resemblance to indole. This bioisosteric relationship makes it a structure of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including kinase inhibition.[1][2] Specifically, the introduction of methyl and bromo substituents at the 7- and 4-positions, respectively, yields a versatile intermediate, this compound, which is primed for further diversification through modern cross-coupling reactions.[3]

This document outlines a robust and adaptable synthetic route starting from a substituted pyridine precursor. The chosen strategy is based on established methodologies for the synthesis of related pyrrolopyridine systems, providing a reliable pathway for laboratory-scale production.[3] The narrative explains the causality behind experimental choices, ensuring that the protocol is not just a series of steps but a self-validating system for achieving the target compound.

Synthetic Strategy Overview

The synthesis of the target molecule is a multi-step process that strategically builds the pyrrole ring onto a pre-functionalized pyridine core. The overall workflow is designed to control regioselectivity and achieve the desired substitution pattern. The key phases of the synthesis are:

  • Pyridine Ring Activation: The pyridine nitrogen is oxidized to an N-oxide. This step serves two critical purposes: it deactivates the ring toward electrophilic attack at the alpha and gamma positions relative to the nitrogen but, more importantly, it activates the C4 position for subsequent nucleophilic-like reactions and directs ortho- and para-nitration.

  • Regioselective Nitration: A nitro group is introduced at the C4 position of the pyridine N-oxide. This is a crucial step for installing a functional group handle that will ultimately be transformed into the pyrrole ring.

  • Enamine Formation: The methyl group is activated by the adjacent nitro group and the N-oxide, allowing it to react with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a key enamine intermediate.

  • Reductive Cyclization: In the final step, the nitro group is reduced, and the resulting amine undergoes an intramolecular cyclization with the enamine moiety, followed by elimination of dimethylamine, to form the fused pyrrole ring, yielding the desired product.

This sequence is an adaptation of a known method for producing a related isomer, providing a strong precedent for its success.[3]

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
ReagentPurity/GradeSupplier
3-Bromo-4-methylpyridine≥97%Commercial
meta-Chloroperoxybenzoic acid (m-CPBA)~77%Commercial
Dichloromethane (DCM)AnhydrousCommercial
Sulfuric Acid (H₂SO₄)98%Commercial
Fuming Nitric Acid (HNO₃)≥90%Commercial
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)≥95%Commercial
N,N-Dimethylformamide (DMF)AnhydrousCommercial
Iron Powder (Fe)~325 meshCommercial
Acetic Acid (AcOH)GlacialCommercial
Ethyl Acetate (EtOAc)ACS GradeCommercial
Saturated Sodium Bicarbonate (NaHCO₃)AqueousPrepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercial
Step 1: Synthesis of 3-Bromo-4-methylpyridine 1-oxide
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-Bromo-4-methylpyridine (10.0 g, 58.1 mmol) in anhydrous dichloromethane (100 mL).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 14.3 g, ~63.9 mmol, 1.1 equiv.) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL). Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product is often of sufficient purity for the next step, but can be purified by column chromatography on silica gel if necessary.

Causality Note: The N-oxidation activates the pyridine ring for the subsequent electrophilic nitration at the 4-position (para to the N-oxide), a position that would otherwise be disfavored.

Step 2: Synthesis of 3-Bromo-4-methyl-5-nitropyridine 1-oxide
  • Reaction Setup: To a 100 mL round-bottom flask, add concentrated sulfuric acid (30 mL) and cool to 0 °C in an ice-water bath.

  • Substrate Addition: Slowly add 3-Bromo-4-methylpyridine 1-oxide (from the previous step, ~58.1 mmol) to the cold sulfuric acid with vigorous stirring.

  • Nitration: In a separate flask, prepare the nitrating mixture by carefully adding fuming nitric acid (6 mL) to concentrated sulfuric acid (12 mL) at 0 °C. Add this nitrating mixture dropwise to the reaction flask over 45 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Conditions: After the addition is complete, heat the reaction mixture to 80 °C and maintain for 4 hours.

  • Work-up: Cool the reaction to room temperature and carefully pour it onto crushed ice (200 g). Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. A precipitate will form.

  • Isolation: Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum to obtain the desired nitro compound.

Causality Note: The strong acidic conditions and elevated temperature are necessary to achieve nitration on the electron-deficient pyridine ring, even with the activating effect of the N-oxide group.

Step 3: Synthesis of (E)-2-(3-Bromo-5-nitro-4-pyridinyl)-N,N-dimethylethenamine
  • Reaction Setup: In a 100 mL flask, suspend 3-Bromo-4-methyl-5-nitropyridine 1-oxide (~58.1 mmol) in anhydrous N,N-dimethylformamide (DMF, 50 mL).

  • Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 15.6 mL, 116.2 mmol, 2.0 equiv.).

  • Reaction Conditions: Heat the mixture to 100 °C and stir for 6 hours. The reaction should become a homogeneous solution.

  • Work-up and Purification: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess DMF and DMF-DMA. The resulting crude residue can be purified by silica gel chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield the enamine intermediate.

Causality Note: The N-oxide and the adjacent nitro group sufficiently acidify the protons of the methyl group, enabling deprotonation and subsequent condensation with DMF-DMA to form the stable enamine intermediate, which is a key precursor for the pyrrole ring formation.

Step 4: Synthesis of this compound
  • Reaction Setup: To a 250 mL round-bottom flask, add the enamine intermediate from the previous step (~58.1 mmol) and glacial acetic acid (100 mL).

  • Reducing Agent: Add iron powder (16.2 g, 290.5 mmol, 5.0 equiv.) to the mixture.

  • Reductive Cyclization: Heat the reaction mixture to 100 °C and stir vigorously for 3-5 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction to room temperature and filter through a pad of Celite® to remove the iron salts. Rinse the pad with ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. To the residue, add ethyl acetate (150 mL) and slowly basify with a saturated aqueous sodium bicarbonate solution to a pH of ~8.

  • Isolation: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel chromatography (eluting with a gradient of methanol in dichloromethane) to afford this compound as a solid.

Causality Note: Iron in acetic acid is a classic and effective reagent for the reduction of aromatic nitro groups to amines.[4] The in situ generated amine rapidly undergoes intramolecular cyclization onto the enamine, followed by the elimination of dimethylamine, to form the aromatic pyrrole ring in a single, efficient step.

Visualization of the Synthetic Workflow

The following diagram illustrates the multi-step synthesis of this compound from the starting substituted pyridine.

Synthesis_Workflow cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Nitration cluster_2 Step 3: Enamine Formation cluster_3 Step 4: Reductive Cyclization A 3-Bromo-4-methylpyridine B 3-Bromo-4-methylpyridine 1-oxide A->B m-CPBA, DCM C 3-Bromo-4-methyl-5-nitropyridine 1-oxide B->C HNO₃, H₂SO₄ D (E)-2-(3-Bromo-5-nitro-4-pyridinyl) -N,N-dimethylethenamine C->D DMF-DMA, DMF E This compound D->E Fe, AcOH

Caption: Synthetic pathway for this compound.

Conclusion

This application note details a comprehensive and reliable protocol for the synthesis of this compound from a substituted pyridine precursor. By providing not only the procedural steps but also the underlying chemical principles, this guide equips researchers with the necessary tools to confidently produce this important building block. The described methodology is robust and relies on well-established chemical transformations, making it a valuable addition to the synthetic chemist's toolkit for accessing this class of medicinally relevant heterocyclic compounds.

References

Palladium-catalyzed cross-coupling reactions using 4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine

Foreword: Navigating the Functionalization of Pyrrolo[3,2-c]pyridines

The 1H-pyrrolo[3,2-c]pyridine core, an isomer of the well-known 7-azaindole, is a privileged scaffold in medicinal chemistry and drug discovery, appearing in molecules targeting a range of biological pathways.[1][2] Its functionalization is key to developing novel therapeutics. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for forging new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds at specific positions.

This guide provides detailed application notes and protocols for the cross-coupling of this compound. While direct literature on this specific isomer is emerging, the protocols herein are built upon robust, field-proven methodologies developed for the closely related and electronically similar 4-bromo-7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold.[3][4][5] These methods are anticipated to be highly transferable, providing a strong foundation for researchers and drug development professionals to accelerate their synthetic programs.

The Engine of Innovation: The Palladium Catalytic Cycle

Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for troubleshooting and optimizing reactions. The process is a catalytic cycle involving the palladium center shuttling between its Pd(0) and Pd(II) oxidation states.[6][7]

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex. This is often the rate-limiting step.[6]

  • Transmetalation or Carbopalladation:

    • In Suzuki reactions, an organoboron species exchanges its organic group with the halide on the palladium center.

    • In Buchwald-Hartwig aminations, the amine coordinates to the palladium, followed by deprotonation to form a palladium-amido complex.[8]

    • In Sonogashira couplings, a copper(I)-acetylide is typically involved in the transmetalation step.

    • In Heck reactions, an alkene coordinates to the Pd(II) complex, followed by migratory insertion (carbopalladation).[9][10]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired product and regenerating the active Pd(0) catalyst.

Palladium_Catalytic_Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L_n-Br (Aryl Halide Complex) OxAdd->PdII_Aryl Transmetal Transmetalation (e.g., Suzuki, Sonogashira) or Amine Coordination/Deprotonation (Buchwald-Hartwig) PdII_Aryl->Transmetal PdII_Coupling Ar-Pd(II)L_n-R (Coupling Partner Complex) Transmetal->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Product Ar-R (Coupled Product) RedElim->Product ArylHalide Ar-Br (this compound) ArylHalide->OxAdd CouplingPartner R-M (Coupling Partner) CouplingPartner->Transmetal

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Critical Experimental Parameters: The Scientist's Control Panel

The success of a cross-coupling reaction on a nitrogen-rich heterocycle like this compound hinges on the careful selection of several parameters. The pyridine and pyrrole nitrogens can act as excellent chelating ligands, potentially sequestering and deactivating the palladium catalyst.[5]

  • Palladium Precatalyst: Modern precatalysts, such as those based on biarylphosphine ligands (e.g., RuPhos-Pd-G2), are often superior to generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[5] Precatalysts are designed for rapid conversion to the active, monoligated Pd(0) complex upon exposure to a base, minimizing side reactions and catalyst inhibition.[5][11]

  • Ligand Selection: The ligand is arguably the most critical component. It stabilizes the palladium center, modulates its reactivity, and promotes the desired reaction steps.

    • Bulky Biarylphosphines (e.g., Xantphos, RuPhos, SPhos, XPhos): These are the ligands of choice for C-N and C-O couplings. Their steric bulk facilitates reductive elimination and prevents the formation of inactive catalyst dimers.[3][4]

    • Buchwald's Dialkylbiarylphosphines: Ligands like RuPhos and XPhos have shown exceptional activity, particularly for challenging substrates and unprotected N-H heterocycles.[5]

  • Base: The base plays multiple roles: it facilitates the formation of the active catalyst, participates in the transmetalation step (in Suzuki reactions), and neutralizes the H-Br generated.

    • Inorganic Bases (Cs₂CO₃, K₂CO₃, K₃PO₄): Commonly used and effective for a wide range of couplings. Cesium carbonate is often superior due to its higher solubility in organic solvents.[3][4]

    • Strong, Non-nucleophilic Bases (LiHMDS, NaOtBu): Often required for C-N couplings, especially with unprotected N-H pyrroles, to deprotonate both the amine and the azaindole N-H, preventing undesired side reactions.[5]

  • Solvent: Aprotic polar solvents like dioxane, toluene, or DMF are typically used to ensure all components remain in solution at the reaction temperature.

Protocol I: Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is exceptionally valuable for installing primary and secondary amines, which are key functionalities in many pharmaceutical agents. The protocol is adapted from highly successful methods developed for 4-bromo-7-azaindoles.[3][4][5]

Buchwald_Hartwig_Workflow Experimental Workflow: Buchwald-Hartwig Amination A 1. Assemble & Purge Add substrate, amine, base, and stir bar to a dry vial. Seal and purge with Argon for 10 min. B 2. Prepare Catalyst Solution In a separate vial, dissolve the Pd precatalyst and ligand in the solvent. A->B C 3. Reaction Initiation Inject the catalyst solution into the reaction vial via syringe. B->C D 4. Heating & Monitoring Heat the reaction to the specified temperature (e.g., 100 °C) and monitor by LC-MS or TLC. C->D E 5. Quench & Work-up Cool to RT. Dilute with EtOAc, wash with water and brine. Dry the organic layer. D->E F 6. Purification Concentrate the solution and purify the crude product by column chromatography. E->F

Caption: Step-by-step workflow for the Buchwald-Hartwig amination protocol.

Detailed Step-by-Step Protocol: Amination with N-Methylpiperazine
  • Vessel Preparation: To a dry 10 mL microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), Cesium Carbonate (Cs₂CO₃, 1.5 mmol, 1.5 equiv).

  • Reagent Addition: Add N-methylpiperazine (1.2 mmol, 1.2 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon for 10 minutes.

  • Catalyst/Ligand Addition: Add the palladium precatalyst (e.g., RuPhos Pd G2, 0.02 mmol, 2 mol%) and the ligand (e.g., RuPhos, 0.04 mmol, 4 mol%). Note: If using a pre-formed precatalyst/ligand complex, adjust stoichiometry accordingly.

  • Solvent Addition: Add anhydrous, degassed dioxane (3 mL) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at 100 °C.

  • Monitoring: Stir the reaction for 1-4 hours. Monitor the consumption of the starting material by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the desired 4-(N-methylpiperazinyl)-7-methyl-1H-pyrrolo[3,2-c]pyridine.

Data Summary: Typical Conditions for C-N Coupling on 4-Bromo-7-Azaindole Analogs[3][5]
Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
N-MethylpiperazineRuPhos Pd G2 (0.5)RuPhos (1.0)LiHMDS (2.0)Toluene1000.594
MorpholinePd₂(dba)₃ (2.5)Xantphos (10)Cs₂CO₃ (1.5)Dioxane100392
AnilinePd(OAc)₂ (5)Xantphos (10)Cs₂CO₃ (1.5)Dioxane1002.594
BenzylaminePd₂(dba)₃ (2.5)Xantphos (10)Cs₂CO₃ (1.5)Dioxane100192

Note: Yields are based on reactions with N-protected 4-bromo-7-azaindole and may vary.

Protocol II: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki reaction is one of the most widely used methods for constructing C(sp²)-C(sp²) bonds, enabling the introduction of aryl and heteroaryl moieties. The reaction is known for its mild conditions and tolerance of a wide range of functional groups.[12][13]

Suzuki_Workflow Experimental Workflow: Suzuki-Miyaura Coupling A 1. Assemble Reagents Add substrate, boronic acid, base, and stir bar to a dry flask. B 2. Add Solvent & Purge Add solvent mixture (e.g., Toluene/Water). Purge with Argon for 15 min. A->B C 3. Add Catalyst Add the Palladium catalyst (e.g., Pd(PPh₃)₄) to the flask under Argon flow. B->C D 4. Heat & Monitor Heat the reaction to reflux (e.g., 80-90 °C) and monitor by TLC or LC-MS. C->D E 5. Work-up & Extraction Cool to RT. Dilute with organic solvent, separate layers. Wash organic phase. D->E F 6. Purification Dry, concentrate, and purify the crude product by column chromatography or recrystallization. E->F

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Detailed Step-by-Step Protocol: Coupling with Phenylboronic Acid
  • Vessel Preparation: To a round-bottom flask equipped with a condenser and magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and sodium carbonate (Na₂CO₃, 3.0 mmol, 3.0 equiv).

  • Solvent Addition: Add a mixture of toluene (4 mL) and water (1 mL).

  • Inert Atmosphere: Purge the mixture by bubbling argon through the solution for 15 minutes.

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%) under a positive pressure of argon.

  • Reaction: Heat the mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress over 3-12 hours by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Extraction: Transfer to a separatory funnel, wash with water (15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford 4-phenyl-7-methyl-1H-pyrrolo[3,2-c]pyridine.

Data Summary: Typical Conditions for Suzuki Coupling on Bromo-Azaindole Scaffolds[13][14]
Boronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (4.2)Na₂CO₃ (3.0)Toluene/MeOH/H₂O801582
4-Methoxyphenyl-boronic acidPdCl₂(dppf) (5)K₂CO₃ (2.0)Dioxane/H₂O901285-95
3-Furanylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2.0)DMF/H₂O904~80
Pyridine-3-boronic acidPdCl₂(dppf) (5)K₂CO₃ (2.0)Dioxane/H₂O901270-80

Note: Yields are based on reactions with various bromo-heterocycles and may vary.

Protocol III: Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira reaction provides a direct route to couple terminal alkynes with aryl halides, creating a C(sp)-C(sp²) bond. This is invaluable for introducing linear, rigid linkers into molecules or for accessing precursors for further transformations.[14][15][16]

Sonogashira_Workflow Experimental Workflow: Sonogashira Coupling A 1. Assemble & Degas Add substrate to a flask. Dissolve in solvent (e.g., Toluene/Et₃N) and degas with Argon for 15 min. B 2. Add Catalysts Add Pd catalyst (e.g., PdCl₂(PPh₃)₂) and CuI co-catalyst under Argon flow. A->B C 3. Add Alkyne Add the terminal alkyne dropwise via syringe. B->C D 4. Reaction & Monitoring Stir at room temperature. Monitor reaction progress by TLC or LC-MS. C->D E 5. Work-up & Filtration Dilute with solvent and filter through Celite to remove catalyst residues and salts. D->E F 6. Purification Concentrate the filtrate and purify the crude product by column chromatography. E->F

Caption: Step-by-step workflow for the Sonogashira coupling protocol.

Detailed Step-by-Step Protocol: Coupling with Phenylacetylene
  • Vessel Preparation: To a dry, argon-flushed Schlenk flask, add this compound (1.0 mmol, 1.0 equiv).

  • Catalyst Addition: Add Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%) and Copper(I) iodide (CuI, 0.06 mmol, 6 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Base Addition: Add anhydrous, degassed toluene (5 mL) and triethylamine (Et₃N, 3.0 mmol, 3.0 equiv) via syringe.

  • Reagent Addition: Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction for 6-20 hours by TLC or LC-MS until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with dichloromethane (CH₂Cl₂) and filter through a pad of Celite.

  • Concentration: Wash the Celite pad with additional CH₂Cl₂ and concentrate the combined filtrates under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to obtain the 4-(phenylethynyl)-7-methyl-1H-pyrrolo[3,2-c]pyridine product.

Data Summary: Typical Conditions for Sonogashira Coupling on Bromo-Heterocycles[13][14]
AlkynePd Catalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (6)Et₃N (3.0)TolueneRT6-2085
1-HexynePdCl₂(PPh₃)₂ (3)CuI (6)Et₃N (3.0)TolueneRT6-2081
Trimethylsilyl-acetylenePdCl₂(PPh₃)₂ (3)CuI (6)Et₃N (3.0)TolueneRT6-2089
2-Methyl-3-butyn-2-olPd(PPh₃)₄ (5)CuI (10)Et₃N (2.0)DMF60294

Note: Yields are based on reactions with various bromo-heterocycles and may vary.

References

Application Notes and Protocols for Suzuki Coupling of 4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

The 1H-pyrrolo[3,2-c]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to indole allows it to act as a bioisostere, while the embedded pyridine ring offers unique hydrogen bonding capabilities and metabolic stability.[1][2] The targeted functionalization of this core structure is paramount for the development of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for creating carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl moieties onto the 7-azaindole nucleus.[3][4]

This document provides a comprehensive guide to developing robust Suzuki coupling protocols for 4-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine, a key intermediate for the synthesis of a wide array of potentially bioactive molecules. We will delve into the mechanistic rationale behind component selection, present a detailed experimental protocol, and offer a comparative analysis of various reaction conditions to facilitate optimization.

Mechanistic Considerations for Coupling with Nitrogen-Rich Heterocycles

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction involving an organic halide, a boronic acid or ester, and a base. The catalytic cycle, illustrated below, consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_complex R¹-Pd(II)L₂-X (Oxidative Addition Complex) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation R²B(OR)₂ PdII_R1R2 R¹-Pd(II)L₂-R² (Transmetalated Complex) Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->Pd0 PdII_R1R2->RedElim Product R¹-R² (Coupled Product) RedElim->Product spacer1 spacer2

Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A significant challenge in the Suzuki coupling of nitrogen-containing heterocycles like 7-azaindoles is the potential for the substrate's free N-H group to coordinate with the palladium center. This can lead to catalyst inhibition and the formation of undesired byproducts, ultimately resulting in lower reaction yields.[1][2] The choice of catalyst, ligand, base, and solvent is therefore critical to mitigate these effects and ensure an efficient reaction. Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, have proven highly effective in overcoming these challenges, even allowing for the successful coupling of unprotected N-H heterocycles.[1][5]

Recommended Protocol: Suzuki Coupling of this compound

This protocol is a generalized starting point based on successful couplings of structurally similar aza-indoles and related N-H containing heterocycles.[1][6][7] Optimization may be required for specific boronic acid partners.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or a pre-catalyst system like XPhos Pd G3, 2 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane or DME)

  • Degassed water

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (Schlenk flask or sealed vial)

  • Magnetic stirrer and heating plate

Experimental Workflow:

Workflow start Start setup Assemble & Purge Reaction Vessel (Schlenk flask with stir bar) start->setup reagents Add Solids: - this compound - Boronic Acid - Base (e.g., K₂CO₃) - Palladium Catalyst setup->reagents purge2 Evacuate and backfill with Inert Gas (3x cycles) reagents->purge2 solvents Add Degassed Solvents (e.g., Dioxane and Water) purge2->solvents reaction Heat Reaction Mixture (e.g., 80-100 °C) with stirring solvents->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Workup: - Cool to RT - Dilute with EtOAc - Wash with water/brine monitoring->workup Upon Completion purification Purify Crude Product (Silica Gel Chromatography) workup->purification end End (Characterize Product) purification->end

Figure 2. Step-by-step experimental workflow for the Suzuki coupling reaction.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask or sealable reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired boronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Inert Atmosphere: Seal the flask/vial and evacuate and backfill with inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 to 10:1 mixture of 1,4-dioxane and water) via syringe. The reaction concentration is typically between 0.1 and 0.2 M with respect to the starting bromide.

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-7-methyl-1H-pyrrolo[3,2-c]pyridine.

Comparative Analysis of Suzuki Coupling Conditions

The choice of reaction parameters can significantly impact the yield and purity of the desired product. The following table summarizes various conditions reported for the Suzuki coupling of structurally related bromo-aza-indoles and other nitrogen-rich heterocycles, providing a valuable reference for optimization.

Substrate TypeCatalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)Reference
6-Bromo-1H-pyrrolo[3,2-c]pyridinePd(PPh₃)₄ (6%)-K₂CO₃Dioxane/H₂O125 (MW)32-49[7]
5-BromoindazolePd(dppf)Cl₂ (10%)-K₂CO₃DME/H₂O80~85[6]
3-ChloroindazoleP2 Precatalyst (2.5%)SPhosK₃PO₄Dioxane/H₂O10090[1]
4-Bromo-7-azaindole (N-protected)Pd(OAc)₂ / Pd₂(dba)₃XantphosCs₂CO₃DioxaneN/AN/A[8]
7-Bromo-1H-indazolePd(PPh₃)₄ (10%)-Cs₂CO₃Dioxane/EtOH/H₂O14070[9][10]
Heteroaryl BromidesPd(PPh₃)₄ (5%)-K₃PO₄1,4-Dioxane70-80Good[11]

Key Insights from Comparative Data:

  • Catalysts: While traditional catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ are effective, modern Buchwald-type precatalysts (e.g., those with SPhos or XPhos ligands) often allow for lower catalyst loadings and milder reaction conditions, especially for challenging substrates.[1][12]

  • Bases: Both inorganic carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used. The choice of base can influence the reaction rate and should be screened for optimal performance.[1][6][7]

  • Solvents: A mixture of an ethereal solvent (dioxane, DME) and water is standard, as water plays a crucial role in the transmetalation step.[1][6][7]

  • Temperature: Reaction temperatures typically range from 80 °C to 140 °C. Microwave irradiation can be employed to significantly reduce reaction times.[7][9]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly reliable and adaptable method for the synthesis of 4-aryl-7-methyl-1H-pyrrolo[3,2-c]pyridines. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can overcome the challenges associated with N-H containing heterocycles and efficiently generate diverse libraries of compounds for drug discovery and development. The protocols and comparative data presented herein provide a solid foundation for achieving successful and reproducible results.

References

Application Notes and Protocols: High-Purity Isolation of 4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Purified 4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine in Research and Development

The pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active molecules. These compounds are of significant interest to the pharmaceutical and agrochemical industries due to their diverse pharmacological activities. This compound, in particular, serves as a crucial building block in the synthesis of more complex molecules, often utilized in the development of kinase inhibitors and other targeted therapeutics. The bromine atom at the 4-position provides a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents to explore the chemical space around the core scaffold.

Given its role as a key intermediate, the purity of this compound is of paramount importance. Impurities from the synthetic process, such as unreacted starting materials, byproducts, or isomers, can lead to the formation of undesired side products in subsequent reactions, complicating downstream purification efforts and potentially leading to misleading biological data. Column chromatography is a powerful and widely used technique for the purification of such organic compounds, offering a robust method to achieve high levels of purity.

This document provides a detailed guide to the purification of this compound using column chromatography, intended for researchers, scientists, and professionals in the field of drug development. The protocols and methodologies described herein are designed to be both practical and scientifically rigorous, with an emphasis on the underlying principles that govern the separation process.

Compound Profile: this compound

A thorough understanding of the physicochemical properties of the target compound is fundamental to developing an effective purification strategy.

PropertyValueSource
Molecular Formula C₈H₇BrN₂[1]
Molecular Weight 211.06 g/mol [1]
CAS Number 1082040-87-6[1]
Appearance Likely a solid at room temperatureInferred from related compounds
Polarity Moderately polarInferred from structure
Solubility Expected to be soluble in polar organic solvents such as dichloromethane, ethyl acetate, and methanol.Inferred from purification of similar compounds

Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses or goggles must be worn at all times.

  • Lab Coat: A flame-resistant lab coat should be worn to protect from splashes.

  • Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If there is a risk of generating dust, a respirator may be necessary.

Handling:

  • Avoid inhalation of dust and vapors.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]

Method Development: The Crucial Role of Thin-Layer Chromatography (TLC)

Before proceeding to column chromatography, it is essential to develop an appropriate solvent system using Thin-Layer Chromatography (TLC). The goal of TLC is to identify a mobile phase that provides good separation between the desired product and any impurities. An ideal solvent system will result in the target compound having a retention factor (Rƒ) of approximately 0.2-0.4.[3]

Experimental Protocol for TLC Analysis:

  • Prepare TLC Plate: On a silica gel TLC plate, draw a faint starting line with a pencil approximately 1 cm from the bottom.

  • Spot the Sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the starting line.

  • Develop the Plate: Place the TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the starting line. Cover the chamber to allow the atmosphere to become saturated with solvent vapors.

  • Visualize the Spots: Once the solvent front has reached near the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Visualize the separated spots under a UV lamp (254 nm). If the compounds are not UV-active, staining with potassium permanganate or iodine can be used.

  • Calculate Rƒ Values: The Rƒ value is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.

Recommended Starting Solvent Systems for TLC:

  • Hexane / Ethyl Acetate (e.g., start with 4:1, then 2:1, 1:1)

  • Dichloromethane / Methanol (e.g., start with 99:1, then 95:5, 90:10)

The choice between these systems will depend on the polarity of the impurities. A gradient of these solvents is often effective for separating compounds with a range of polarities.[4]

Purification Protocol: Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for purifying multigram quantities of organic compounds. The following protocol is a representative procedure for the purification of this compound and should be adapted based on the results of the TLC analysis.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Glass chromatography column

  • Eluent (solvent system determined by TLC)

  • Sand (acid-washed)

  • Collection tubes or flasks

  • Rotary evaporator

Step-by-Step Methodology:

  • Column Packing:

    • Secure the chromatography column in a vertical position in a fume hood.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approximately 1 cm) on top of the cotton.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Carefully pour the slurry into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing.

    • Add another layer of sand on top of the silica gel to prevent disturbance during sample loading.

    • Equilibrate the column by running the eluent through the silica gel until the packing is stable and the eluent level is just above the top layer of sand.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Carefully apply the solution to the top of the silica gel using a pipette.

    • Dry Loading (Recommended for less soluble compounds): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (using a pump or inert gas) to force the eluent through the column at a steady rate.

    • If a gradient elution is required, start with the less polar solvent system and gradually increase the polarity by changing the solvent composition. A typical gradient for a moderately polar compound might be to start with 100% hexane and gradually increase the percentage of ethyl acetate.

  • Fraction Collection:

    • Collect the eluent in a series of labeled test tubes or flasks.

    • Monitor the separation by periodically analyzing the collected fractions using TLC. Spot each fraction on a TLC plate and develop it in the elution solvent system.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Workflow and Data Presentation

The overall workflow for the purification process can be visualized as follows:

Purification_Workflow Crude_Product Crude 4-Bromo-7-methyl- 1H-pyrrolo[3,2-c]pyridine TLC_Analysis TLC Method Development (Hexane/EtOAc or DCM/MeOH) Crude_Product->TLC_Analysis Column_Setup Column Packing (Silica Gel) TLC_Analysis->Column_Setup Sample_Loading Sample Loading (Wet or Dry) Column_Setup->Sample_Loading Elution Gradient Elution Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection TLC_Monitoring TLC Monitoring of Fractions Fraction_Collection->TLC_Monitoring Combine_Fractions Combine Pure Fractions TLC_Monitoring->Combine_Fractions Solvent_Removal Solvent Removal (Rotary Evaporation) Combine_Fractions->Solvent_Removal Pure_Product Purified Product Solvent_Removal->Pure_Product

Caption: Workflow for the purification of this compound.

Data Summary Table:

ParameterRecommended ConditionsNotes
Stationary Phase Silica Gel (230-400 mesh)Standard for normal-phase chromatography.
Mobile Phase Hexane/Ethyl Acetate or Dichloromethane/Methanol gradientThe exact gradient should be determined by TLC.
Target Rƒ 0.2 - 0.4Provides optimal separation.[3]
Sample Loading Dry loading is preferred for optimal resolution.Minimizes band broadening.
Detection UV light (254 nm)Pyrrolopyridine core is UV active.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Poor Separation Inappropriate solvent system.Re-optimize the solvent system using TLC. Try a different solvent combination (e.g., toluene/acetone).
Column overloading.Reduce the amount of crude material loaded onto the column.
Streaking on TLC/Column Compound is too polar or acidic/basic.Add a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent.
Consider using a different stationary phase like alumina.
Compound Won't Elute Eluent is not polar enough.Gradually increase the polarity of the mobile phase.
Cracked Column Bed Improper packing or running the column dry.Ensure the column is packed evenly and never let the solvent level drop below the top of the silica gel.

Conclusion

The successful purification of this compound is a critical step in its utilization as a synthetic intermediate. The protocol detailed in this application note, centered around flash column chromatography with prior method development using TLC, provides a robust framework for obtaining this compound in high purity. By carefully selecting the stationary and mobile phases and adhering to proper chromatographic techniques, researchers can ensure the quality of their starting materials, which is essential for the successful outcome of subsequent synthetic transformations and biological evaluations.

References

Unambiguous Structural Characterization of 4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine Derivatives using 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

The 1H-pyrrolo[3,2-c]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with significant biological activity.[1][2] As researchers synthesize novel derivatives to explore structure-activity relationships, unambiguous structural confirmation is paramount. This application note provides a comprehensive guide to the characterization of 4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine and its analogues using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed protocols for sample preparation and data acquisition, alongside an in-depth analysis of the expected spectral features, empowering researchers to confidently verify their molecular structures.

Introduction: The Importance of the Pyrrolo[3,2-c]pyridine Scaffold

The fusion of pyrrole and pyridine rings to form aza-indoles, such as the 1H-pyrrolo[3,2-c]pyridine system, creates a unique electronic and structural architecture. This scaffold is a key component in a variety of pharmacologically active agents, valued for its ability to participate in hydrogen bonding and other molecular interactions within biological targets.[1] The introduction of substituents, such as a bromine atom at the 4-position and a methyl group at the 7-position, significantly modulates the molecule's physicochemical properties. The bromine can serve as a handle for further synthetic transformations (e.g., cross-coupling reactions), while the methyl group can influence binding affinity and metabolic stability.[3]

Given these subtleties, NMR spectroscopy stands as the gold-standard analytical technique for providing definitive structural proof, offering detailed insights into the electronic environment of every proton and carbon atom.[1]

Core Principles: Understanding Substituent Effects in NMR

The chemical shift (δ) of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment. In aromatic systems like pyrrolopyridines, the distribution of π-electrons and the influence of substituents are the dominant factors.

  • Electron-Withdrawing Groups (EWGs): Groups like bromine decrease the electron density of the aromatic rings through inductive effects. This "deshields" the nearby nuclei from the external magnetic field, causing their resonance signals to shift to a higher frequency (downfield).[4][5]

  • Electron-Donating Groups (EDGs): Alkyl groups, such as the methyl group at C7, increase the electron density of the ring system. This "shielding" effect causes the signals of nearby nuclei to shift to a lower frequency (upfield).[6]

  • Anisotropic Effects: The C-Br bond exhibits magnetic anisotropy, which can lead to through-space shielding or deshielding of nearby protons depending on their orientation relative to the bond axis.[7][8]

  • Positional Effects: The magnitude of a substituent's effect is dependent on its position relative to the observed nucleus (ortho, meta, para).

Predicted NMR Spectral Data for this compound

Based on established principles and spectral data from analogous heterocyclic systems, we can predict the characteristic signals for the title compound.[9][10] The numbering convention for the 1H-pyrrolo[3,2-c]pyridine core is shown below.

Numbering of this compound

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts in DMSO-d₆

Position Atom Predicted ¹H Chemical Shift (δ, ppm) Multiplicity Predicted ¹³C Chemical Shift (δ, ppm) Rationale for Prediction
1NH11.5 - 12.5broad singlet-Acidic proton, typically downfield in DMSO-d₆ due to hydrogen bonding with the solvent.
2H27.5 - 7.8doublet (d) or triplet (t)125 - 128Located on the electron-rich pyrrole ring, adjacent to the bridging nitrogen.
3H36.5 - 6.8doublet (d) or triplet (t)100 - 103Also on the pyrrole ring, influenced by the adjacent NH group.
4---115 - 118Carbon bearing the bromine atom; its signal is shifted downfield due to the halogen's inductive effect.
6H67.0 - 7.3singlet (s)120 - 123The sole proton on the pyridine ring, its chemical shift is influenced by the adjacent nitrogen and the bromine at C4.
7---145 - 150Carbon bearing the methyl group, significantly influenced by the adjacent ring nitrogen.
7-CH₃-CH₃2.4 - 2.6singlet (s)16 - 19Typical range for an aromatic methyl group.[11]
3a---128 - 132Quaternary bridgehead carbon.
7a---140 - 144Quaternary bridgehead carbon, adjacent to the pyridine nitrogen.

Note: Predicted values are estimates. Actual values may vary based on solvent, concentration, and temperature.

Experimental Protocols

Sample Preparation Protocol

High-quality spectra depend critically on proper sample preparation.[12] Contaminants such as solid particles or paramagnetic impurities can severely degrade spectral resolution.[12]

  • Weighing: Accurately weigh 5-10 mg of the purified this compound derivative for ¹H NMR, or 20-30 mg for ¹³C NMR, into a clean, dry vial.[1][12]

  • Solvent Selection: Add 0.6-0.7 mL of a suitable deuterated solvent. DMSO-d₆ is often an excellent choice for this class of compounds as it readily dissolves polar heterocycles and keeps the N-H proton signal sharp and observable. CDCl₃ is another common option, though the N-H proton may exchange or broaden.

  • Dissolution: Vortex the vial gently until the sample is completely dissolved. A homogeneous solution is essential for sharp, well-resolved NMR signals.[13]

  • Filtration and Transfer: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a high-quality 5 mm NMR tube.[14]

  • Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition

The following parameters are typical for a 400 MHz spectrometer and may require adjustment based on the specific instrument and sample concentration.[1]

Table 2: Typical NMR Acquisition Parameters

Parameter ¹H NMR ¹³C NMR
Spectrometer Frequency 400 MHz100 MHz
Pulse Program Standard 1D pulseProton-decoupled 1D
Spectral Width -2 to 16 ppm-10 to 220 ppm
Acquisition Time 2-4 seconds1-2 seconds
Relaxation Delay (d1) 1-5 seconds2 seconds
Number of Scans 8-161024-4096
Temperature 298 K298 K

Data Analysis and Structural Confirmation Workflow

A systematic approach is crucial for accurate spectral interpretation.[15][16] The workflow below outlines the logical steps from initial spectrum to final structure confirmation. 2D NMR experiments like COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation) are invaluable for unambiguously assigning all signals.[17]

G cluster_1H ¹H NMR Analysis cluster_13C ¹³C NMR Analysis cluster_2D 2D NMR Correlation H_Signals Count Signals (Chemically unique protons) H_Integrals Analyze Integrals (Proton ratios) H_Signals->H_Integrals H_Shifts Analyze Chemical Shifts (δ) (Functional groups, electronic environment) H_Integrals->H_Shifts H_Coupling Analyze Coupling (J) (Neighboring protons) H_Shifts->H_Coupling COSY COSY (¹H-¹H Connectivity) H_Coupling->COSY confirms proton network C_Signals Count Signals (Chemically unique carbons) C_Shifts Analyze Chemical Shifts (δ) (Hybridization, functional groups) C_Signals->C_Shifts HSQC HSQC (Direct ¹H-¹³C Bonds) C_Shifts->HSQC links protons to carbons HMBC HMBC (Long-range ¹H-¹³C Connectivity) HSQC->HMBC confirms direct links, then find long-range Assignment Final Structure Assignment HMBC->Assignment builds molecular skeleton

Diagram 1. A logical workflow for NMR spectral analysis and structural elucidation.

Conclusion

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural characterization of this compound derivatives. By understanding the fundamental principles of chemical shifts and coupling constants, and by following robust experimental protocols, researchers in drug development can confidently determine the substitution patterns and confirm the identity of newly synthesized compounds. The application of 2D NMR techniques further solidifies these assignments, providing the high level of structural assurance required for advancing promising candidates in the therapeutic pipeline.

References

Application of 4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine in Kinase Inhibitor Development: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Pyrrolo[3,2-c]pyridine Scaffold

In the landscape of modern drug discovery, particularly in the realm of oncology and inflammatory diseases, protein kinases have emerged as pivotal therapeutic targets. The dysregulation of kinase signaling pathways is a hallmark of numerous pathologies. Consequently, the development of small molecule inhibitors that can selectively modulate kinase activity is a cornerstone of contemporary medicinal chemistry. The 7-azaindole, or pyrrolopyridine, scaffold has been identified as a "privileged structure," forming the core of numerous bioactive molecules.[1]

This guide focuses on a specific, strategically functionalized derivative: 4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine . This heterocyclic compound serves as a versatile and powerful starting point for the synthesis of a new generation of kinase inhibitors. The presence of the bromine atom at the 4-position provides a crucial handle for synthetic diversification through cross-coupling reactions, allowing for the systematic exploration of chemical space and the optimization of inhibitor potency and selectivity.[1] The methyl group at the 7-position can also play a role in optimizing steric interactions within the kinase active site. This document provides a comprehensive overview of the application of this compound in the development of kinase inhibitors, complete with detailed protocols for synthesis, biochemical assays, and cellular characterization.

Targeting Key Kinases with this compound Derivatives

Derivatives of the this compound scaffold have shown significant promise in the inhibition of several key kinases implicated in cancer and other diseases. These include:

  • FMS-like Tyrosine Kinase 3 (FMS): A receptor tyrosine kinase crucial for the proliferation and survival of hematopoietic progenitor cells.[2] Its aberrant activation is a driver in certain types of leukemia.[2]

  • Fibroblast Growth Factor Receptors (FGFRs): A family of receptor tyrosine kinases involved in cell proliferation, differentiation, and migration.[3] Dysregulation of FGFR signaling is implicated in various cancers.[4]

  • Monopolar Spindle 1 (MPS1): A serine/threonine kinase that is a key component of the spindle assembly checkpoint, ensuring accurate chromosome segregation during mitosis.[5] Its overexpression is common in many human cancers.

The core mechanism of action for inhibitors derived from this scaffold typically involves competitive binding at the ATP-binding site of the target kinase, thereby preventing the phosphorylation of downstream substrates and disrupting the associated signaling cascade.[1]

Synthetic Protocol: A Proposed Route to this compound

Experimental Workflow: Synthesis

cluster_0 Step 1: Nitration cluster_1 Step 2: Vinylamination cluster_2 Step 3: Reductive Cyclization A 2-Bromo-5-methylpyridine B 2-Bromo-5-methyl-4-nitropyridine 1-oxide A->B Fuming HNO3, H2SO4 C (E)-2-bromo-5-(2-(dimethylamino)vinyl) -4-nitropyridine 1-oxide B->C DMF-DMA D This compound C->D Fe, Acetic Acid

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Protocol:

Step 1: Synthesis of 2-Bromo-5-methyl-4-nitropyridine 1-oxide

  • To a stirred solution of 2-bromo-5-methylpyridine in concentrated sulfuric acid, slowly add fuming nitric acid at 0°C.

  • Allow the reaction mixture to warm to room temperature and then heat to 60°C for 4-6 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide

  • Dissolve the 2-Bromo-5-methyl-4-nitropyridine 1-oxide in N,N-dimethylformamide (DMF).

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) to the solution.

  • Heat the reaction mixture to 100°C for 2-3 hours.

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to obtain the desired intermediate.

Step 3: Synthesis of this compound

  • To a suspension of (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide in acetic acid, add iron powder.

  • Heat the reaction mixture to reflux (approximately 110-120°C) for 1-2 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the iron salts.

  • Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Biochemical Evaluation of Kinase Inhibitors

The initial characterization of novel kinase inhibitors derived from the this compound scaffold involves determining their potency and selectivity against a panel of purified kinases. A widely used and robust method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.[7]

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Materials:

  • Purified target kinase (e.g., FMS, FGFR1, MPS1)

  • Kinase-specific substrate peptide

  • ATP

  • Test compounds (derivatives of this compound)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • Create a series of 1:3 serial dilutions in DMSO to generate a dose-response curve.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (as a control).

    • Add 2 µL of the target kinase diluted in Kinase Assay Buffer.

    • Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding 2 µL of a mixture of the substrate peptide and ATP in Kinase Assay Buffer.

    • Incubate the plate at 30°C for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Data Presentation: Inhibitory Activity of Pyrrolo[3,2-c]pyridine Derivatives

The following table presents hypothetical but representative IC50 data for derivatives of the this compound scaffold against a panel of kinases.

CompoundR-group at C4FMS IC50 (nM)FGFR1 IC50 (nM)MPS1 IC50 (nM)
1 Phenyl85150>1000
2 3-fluorophenyl4598>1000
3 4-morpholinophenyl1555850
4 1-methyl-1H-pyrazol-4-yl>10002530
5 1-isopropyl-1H-pyrazol-4-yl>10001015

Cellular Characterization of Kinase Inhibitors

Following biochemical characterization, it is crucial to evaluate the activity of the inhibitors in a cellular context. This involves assessing their ability to inhibit the target kinase within a living cell, modulate downstream signaling pathways, and ultimately affect cellular processes such as proliferation and survival.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways targeted by inhibitors derived from the this compound scaffold.

MCSF M-CSF FMS FMS Receptor MCSF->FMS Grb2 Grb2 FMS->Grb2 PI3K PI3K FMS->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Pyrrolo[3,2-c]pyridine Inhibitor Inhibitor->FMS

Caption: FMS Signaling Pathway Inhibition.

FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 PLCG PLCγ FGFR->PLCG Grb2 Grb2 FRS2->Grb2 PI3K PI3K FRS2->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation & Differentiation ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation DAG_IP3 DAG / IP3 PLCG->DAG_IP3 PKC PKC DAG_IP3->PKC Inhibitor Pyrrolo[3,2-c]pyridine Inhibitor Inhibitor->FGFR

Caption: FGFR Signaling Pathway Inhibition.

MPS1 MPS1 Mad1 Mad1 MPS1->Mad1 Kinetochore Unattached Kinetochore Kinetochore->MPS1 Mad2 Mad2 Mad1->Mad2 SAC Spindle Assembly Checkpoint (SAC) Activation Mad2->SAC Anaphase Anaphase Onset SAC->Anaphase Inhibition Inhibitor Pyrrolo[3,2-c]pyridine Inhibitor Inhibitor->MPS1

Caption: MPS1 Signaling Pathway Inhibition.

Protocol: Cellular Target Engagement - Western Blot for Phospho-Kinase

This protocol allows for the direct assessment of an inhibitor's ability to block the autophosphorylation of its target kinase in a cellular context.

Materials:

  • Cancer cell line expressing the target kinase (e.g., MV4-11 for FMS, HCT116 for MPS1)

  • Complete cell culture medium

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Primary antibodies: anti-phospho-kinase (specific to the activation loop phosphorylation site) and anti-total-kinase

  • HRP-conjugated secondary antibody

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for 2-4 hours. Include a DMSO vehicle control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[8]

    • Incubate the membrane with the primary antibody against the phosphorylated kinase overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescent substrate.

    • Strip the membrane and re-probe with the antibody against the total kinase to ensure equal protein loading.

Protocol: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells and is used to determine the effect of the kinase inhibitor on cell proliferation and viability.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound. Include a DMSO vehicle control.

    • Incubate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the GI50 (Growth Inhibition 50) values by plotting the percentage of growth inhibition against the log concentration of the test compound.

Conclusion and Future Directions

This compound represents a highly valuable and versatile scaffold for the development of novel kinase inhibitors. Its strategic bromination allows for extensive structure-activity relationship (SAR) studies through a variety of cross-coupling reactions, enabling the fine-tuning of inhibitor potency and selectivity. The protocols outlined in this guide provide a robust framework for the synthesis, biochemical evaluation, and cellular characterization of inhibitors derived from this promising chemical starting point. Future research in this area will likely focus on the development of highly selective inhibitors for specific kinase targets, the exploration of novel chemical space through advanced synthetic methodologies, and the evaluation of the therapeutic potential of these compounds in preclinical and clinical settings.

References

Application Notes & Protocols: Design and Synthesis of Novel Anticancer Agents from 4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for the Pyrrolo[3,2-c]pyridine Scaffold

The pyrrolo[3,2-c]pyridine core is a "privileged scaffold" in medicinal chemistry, a framework that has repeatedly been found to be a substrate for potent and selective ligands at various biological targets.[1][2] Specifically, derivatives of this heterocyclic system have demonstrated significant potential as anticancer agents by targeting fundamental cellular processes.[1][3] Research has shown that compounds bearing this scaffold can act as potent kinase inhibitors and can interfere with microtubule dynamics, both of which are clinically validated strategies in oncology.[4][5][6][7]

The starting material, 4-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine, is an ideal precursor for the development of a diverse chemical library. The bromine atom at the 4-position is strategically placed for functionalization via modern cross-coupling methodologies, allowing for the systematic introduction of various aryl, heteroaryl, and alkynyl groups. This systematic modification is crucial for probing the structure-activity relationship (SAR) and optimizing the potency and selectivity of new chemical entities.

This guide provides a comprehensive overview of the synthetic strategies and biological evaluation protocols for developing novel anticancer agents from this promising starting block. We will detail field-proven protocols for chemical synthesis and in vitro biological testing, explaining the causality behind key experimental choices to empower researchers in their drug discovery efforts.

Synthetic Strategy: From Core Scaffold to Chemical Library

The primary strategy for derivatizing this compound involves palladium-catalyzed cross-coupling reactions. These reactions are renowned for their reliability, functional group tolerance, and broad substrate scope, making them indispensable tools in modern drug discovery. We will focus on two cornerstone reactions: the Suzuki-Miyaura coupling for C(sp²)-C(sp²) bond formation and the Sonogashira coupling for C(sp²)-C(sp) bond formation.

This dual approach allows for the creation of a structurally diverse library of compounds from a single, common intermediate, which is a highly efficient strategy for lead generation and optimization.

G cluster_0 Synthetic Workflow Start 4-Bromo-7-methyl-1H- pyrrolo[3,2-c]pyridine Suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) Start->Suzuki Pd Catalyst, Base Sonogashira Sonogashira Coupling (Terminal Alkynes) Start->Sonogashira Pd/Cu Catalyst, Base Library1 Library of C4-Aryl/ Heteroaryl Analogs Suzuki->Library1 Library2 Library of C4-Alkynyl Analogs Sonogashira->Library2 Purify Purification & Characterization (Chromatography, NMR, MS) Library1->Purify Library2->Purify

Caption: High-level synthetic workflow for library generation.

Detailed Synthetic Protocols

The following protocols are generalized starting points and may require optimization based on the specific reactivity of the chosen coupling partner.

Protocol 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for installing aryl and heteroaryl moieties.[8][9] The choice of catalyst, ligand, and base is critical and depends on the electronic properties of the boronic acid.[8] The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Rationale: We select a palladium catalyst like Pd(PPh₃)₄, which is effective for a wide range of substrates.[10][11] A weak base such as potassium carbonate (K₂CO₃) is sufficient to facilitate the transmetalation step without promoting side reactions.[11][12] A dioxane/water solvent system is commonly used to dissolve both the organic and inorganic reagents.[8][9]

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0-3.0 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

  • Schlenk flask or microwave vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), K₂CO₃ (2.0 equiv.), and Pd(PPh₃)₄ (0.05 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe.

  • Reaction: Stir the mixture vigorously and heat to 90-110 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-18 hours.[9]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Catalyst System Base (Equiv.) Solvent Temp (°C) Typical Time (h) Notes
Pd(PPh₃)₄ (5 mol%)K₂CO₃ (2)Dioxane/H₂O (4:1)9012-18A reliable and common starting point.[9]
Pd(OAc)₂ (2%) / SPhos (4%)K₃PO₄ (3)Toluene1004-16Buchwald ligands can improve yields for challenging substrates.[13]
PdCl₂(dppf) (3 mol%)Na₂CO₃ (2)DME/H₂O (4:1)858-16Effective for a broad range of boronic acids.[12]
Table 1: Representative Suzuki-Miyaura Reaction Conditions.
Protocol 2: Sonogashira Cross-Coupling

The Sonogashira coupling provides direct access to alkynylated pyrrolo[3,2-c]pyridines, which are valuable intermediates and can themselves be biologically active.[14][15] The classic protocol uses a palladium catalyst and a copper(I) co-catalyst.

Rationale: The palladium catalyst activates the C-Br bond, while the copper(I) iodide co-catalyst facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[13] An amine base like triethylamine (Et₃N) is used both as a base and, in some cases, as a solvent.[13]

Materials:

  • This compound

  • Terminal alkyne (1.2 - 1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2-3 mol%)

  • Copper(I) iodide (CuI) (4-5 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Schlenk flask

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.04 equiv.).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere as described in Protocol 1.

  • Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF) and the amine base (3.0 equiv.). Stir for 10 minutes, then add the terminal alkyne (1.2 equiv.) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature or heat gently (40-60 °C) if required. Monitor progress by TLC or LC-MS. Reactions are often complete within 2-8 hours.

  • Work-up: Upon completion, dilute the mixture with diethyl ether and filter through a pad of celite to remove catalyst residues. Wash the filtrate with a saturated aqueous solution of ammonium chloride (NH₄Cl) and then with brine.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Biological Evaluation Cascade

Once a library of compounds has been synthesized and characterized, a systematic biological evaluation is necessary to identify promising anticancer agents.[16] The process begins with broad screening for cytotoxicity and progresses to more detailed mechanistic studies for the most potent compounds.[17][18]

G cluster_1 Biological Evaluation Workflow Start Synthesized Compound Library Screen Primary Screening: Cell Viability Assay (MTT/XTT) (Panel of Cancer Cell Lines) Start->Screen IC50 Determine IC50 Values Screen->IC50 Select Select 'Hit' Compounds (Potent & Selective) IC50->Select Apoptosis Secondary Assay: Apoptosis Analysis (Annexin V / PI Staining) Select->Apoptosis MoA Mechanism of Action Studies (e.g., Kinase Assay, Tubulin Polymerization, Cell Cycle Analysis) Apoptosis->MoA Lead Lead Candidate MoA->Lead

Caption: A typical workflow for in vitro anticancer drug screening.

Protocol 3: Cell Viability Assay (MTT/XTT)

This initial screen quantifies the cytotoxic or cytostatic effect of the compounds. The MTT and XTT assays are colorimetric methods that measure the metabolic activity of a cell population, which serves as a proxy for cell viability.[19][20]

Principle: In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (yellow) to a colored formazan product (purple for MTT, orange for XTT).[21][22] The amount of formazan produced is directly proportional to the number of living cells.[21] The primary advantage of the XTT assay is that its formazan product is water-soluble, eliminating the solubilization step required for the MTT assay.[19][21]

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium

  • 96-well microplates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT solution

  • Solubilization buffer (for MTT, e.g., DMSO or SDS-HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds. Add 10 µL of each concentration to the appropriate wells. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • Reagent Addition:

    • For MTT: Add 10 µL of MTT stock solution (5 mg/mL) to each well and incubate for 3-4 hours.[17] Then, add 100 µL of solubilization buffer to each well and incubate overnight (or for 4-18 hours) to dissolve the formazan crystals.[19][23]

    • For XTT: Add 50 µL of activated XTT solution to each well and incubate for 2-4 hours.[21]

  • Absorbance Reading: Measure the absorbance on a microplate reader. For MTT, read at ~570 nm.[19][23] For XTT, read at ~450 nm with a reference wavelength of ~650 nm.[21]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).

Compound ID HeLa IC₅₀ (µM) MCF-7 IC₅₀ (µM) A549 IC₅₀ (µM)
PY-0010.210.150.35
PY-0021.52.31.8
PY-003> 50> 50> 50
Doxorubicin0.080.050.12
Table 2: Example presentation of IC₅₀ data from a primary screen.
Protocol 4: Apoptosis Assay (Annexin V / Propidium Iodide Staining)

For compounds that show significant cytotoxicity, it is crucial to determine if they are inducing programmed cell death (apoptosis). This assay uses flow cytometry to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[17]

Principle: In early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[24][25] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and will bind to these cells.[25] Propidium Iodide (PI) is a fluorescent DNA intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic and necrotic cells where membrane integrity is compromised.[24][26]

Materials:

  • Cells treated with a test compound (e.g., at its IC₅₀ concentration) for 24-48 hours

  • Annexin V-FITC conjugate

  • Propidium Iodide (PI) solution

  • 1X Binding Buffer (typically contains HEPES, NaCl, and CaCl₂)

  • Flow cytometer

Procedure:

  • Cell Preparation: Treat cells with the test compound. After incubation, collect both floating and adherent cells.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by gentle centrifugation.[24]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 2 µL of PI solution to the cell suspension.[24]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Data Interpretation:

  • Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.

  • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.[26]

  • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.[26]

  • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (often considered debris).

G origin x_axis Annexin V-FITC → origin->x_axis y_axis Propidium Iodide → origin->y_axis Q1 Late Apoptotic / Necrotic (Annexin V+ / PI+) Q2 Necrotic (Annexin V- / PI+) Q3 Live (Annexin V- / PI-) Q4 Early Apoptotic (Annexin V+ / PI-) invis_x invis_y

Caption: Expected quadrants in an Annexin V / PI flow cytometry plot.

Potential Mechanisms of Action

Literature on pyrrolo[3,2-c]pyridine derivatives suggests several potential anticancer mechanisms of action. A prominent study identified derivatives that act as colchicine-binding site inhibitors, disrupting microtubule polymerization and leading to G2/M phase cell cycle arrest and apoptosis.[4][5][27] Another line of research has shown that this scaffold can be used to develop potent inhibitors of FMS kinase (CSF-1R), which is over-expressed in several cancer types.[6][7]

G cluster_0 Microtubule Dynamics Disruption Compound Pyrrolo[3,2-c]pyridine Derivative Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymer Compound->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization M_Phase Mitosis (M-Phase) Microtubule->M_Phase Forms Mitotic Spindle Arrest Mitotic Arrest (G2/M Arrest) M_Phase->Arrest Disrupted Spindle Apoptosis Apoptosis Arrest->Apoptosis

Caption: Pathway showing microtubule disruption by a colchicine-site inhibitor.

Conclusion and Future Directions

The this compound scaffold provides a fertile ground for the discovery of novel anticancer agents. The synthetic protocols detailed herein, utilizing robust Suzuki-Miyaura and Sonogashira cross-coupling reactions, enable the efficient generation of diverse chemical libraries. A systematic biological evaluation, beginning with cytotoxicity screening and progressing to mechanistic assays like apoptosis analysis, allows for the identification and characterization of promising lead compounds.

Future work on "hit" compounds should include broader kinase profiling, cell cycle analysis, and evaluation in 3D cell culture models to better mimic the tumor microenvironment. Ultimately, promising candidates will require in vivo testing in xenograft models to assess their efficacy, pharmacokinetics, and safety profiles before they can be considered for further preclinical development.

References

Methods for Functionalization of the Pyrrole Ring in 4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of synthetic methodologies for the functionalization of the pyrrole ring in the versatile heterocyclic scaffold, 4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine. This compound, a derivative of 4-azaindole, is of significant interest in medicinal chemistry due to its structural resemblance to indole and its potential as a core component in the development of novel therapeutic agents. The strategic introduction of various functional groups onto the pyrrole moiety can profoundly influence the biological activity of the resulting molecules.

The reactivity of the this compound nucleus is dictated by the interplay between the electron-rich pyrrole ring and the electron-deficient pyridine ring. Electrophilic aromatic substitution is the primary pathway for the functionalization of the pyrrole ring, with a strong regiochemical preference for the C3 position. This preference is analogous to the reactivity observed in the parent indole scaffold. This guide will detail protocols for key electrophilic substitution reactions, N-alkylation, and strategies for achieving functionalization at the less reactive C2 position. Furthermore, we will explore the utility of the 4-bromo substituent on the pyridine ring in palladium-catalyzed cross-coupling reactions, which significantly expands the synthetic possibilities.

I. Electrophilic Aromatic Substitution at the C3 Position

The C3 position of the pyrrole ring in this compound is the most nucleophilic and, therefore, the most susceptible to electrophilic attack. This section provides detailed protocols for two key C3-functionalization reactions: the Vilsmeier-Haack formylation and the Mannich reaction.

A. Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild and efficient method for the introduction of a formyl group onto electron-rich aromatic rings. The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF).[1][2][3] This formylation is a crucial step for further synthetic transformations, as the resulting aldehyde can be readily converted into a variety of other functional groups.

Reaction Scheme:

Protocol: Synthesis of this compound-3-carbaldehyde

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ice bath

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.5 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of this compound (1 equivalent) in anhydrous DCM to the reaction mixture dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by slowly pouring it into a beaker of crushed ice and saturated NaHCO₃ solution with vigorous stirring.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound-3-carbaldehyde.

Causality Behind Experimental Choices:

  • The use of anhydrous solvents is crucial to prevent the premature decomposition of the highly reactive Vilsmeier reagent.

  • The slow, dropwise addition of POCl₃ at low temperature is necessary to control the exothermic reaction and prevent side reactions.

  • The aqueous workup with a base (NaHCO₃) neutralizes the acidic byproducts and hydrolyzes the intermediate iminium salt to the final aldehyde product.

B. Mannich Reaction

The Mannich reaction is a three-component condensation reaction that introduces an aminomethyl group onto an acidic proton of a carbonyl compound or other electron-rich molecules.[4][5] In the context of this compound, this reaction provides a straightforward route to C3-aminomethylated derivatives, which are valuable intermediates for the synthesis of more complex molecules with potential biological activity.[6]

Reaction Scheme:

Protocol: Synthesis of 3-((Dimethylamino)methyl)-4-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine

Materials:

  • This compound

  • Formaldehyde (37% aqueous solution)

  • Dimethylamine (40% aqueous solution)

  • Acetic acid

  • Ethanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a mixture of ethanol and acetic acid.

  • To this solution, add formaldehyde (1.5 equivalents) and dimethylamine (1.5 equivalents) at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-((dimethylamino)methyl)-4-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine.

Causality Behind Experimental Choices:

  • Acetic acid acts as a catalyst, promoting the formation of the electrophilic Eschenmoser's salt precursor from formaldehyde and dimethylamine.

  • The reaction is typically run at room temperature to avoid potential side reactions and decomposition of the product.

  • Neutralization with a weak base is important to remove the acetic acid and facilitate the extraction of the basic Mannich product into the organic phase.

II. N-Functionalization of the Pyrrole Ring

The nitrogen atom of the pyrrole ring can be functionalized through alkylation or arylation, which is a common strategy to modify the physicochemical properties and biological activity of the scaffold. N-alkylation is typically achieved by deprotonation of the pyrrole nitrogen with a suitable base, followed by reaction with an electrophile.

N-Alkylation

Reaction Scheme:

Protocol: Synthesis of 4-Bromo-1-ethyl-7-methyl-1H-pyrrolo[3,2-c]pyridine

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Ethyl iodide (or other suitable alkyl halide)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of this compound (1 equivalent) in anhydrous DMF dropwise to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add ethyl iodide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[7][8]

Causality Behind Experimental Choices:

  • Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the pyrrole nitrogen without competing in the subsequent alkylation step.

  • Anhydrous polar aprotic solvents like DMF or THF are used to dissolve the starting materials and facilitate the reaction.

  • The reaction is initially performed at 0 °C to control the exothermic deprotonation and then warmed to room temperature to drive the alkylation to completion.

III. Functionalization at the C2 Position via Directed ortho-Metalation

While electrophilic substitution strongly favors the C3 position, functionalization at the C2 position can be achieved through a directed ortho-metalation (DoM) strategy.[9] This involves the use of a directing group on the pyrrole nitrogen, which directs a strong base (typically an organolithium reagent) to deprotonate the adjacent C2 position. The resulting C2-lithiated species can then be trapped with an electrophile.

Workflow for C2-Functionalization:

C2_Functionalization Start 4-Bromo-7-methyl- 1H-pyrrolo[3,2-c]pyridine N_Protected N-Protected 4-Bromo-7-methyl- 1H-pyrrolo[3,2-c]pyridine (e.g., N-Boc, N-SEM) Start->N_Protected Protection C2_Lithiated C2-Lithiated Intermediate N_Protected->C2_Lithiated Deprotonation (e.g., n-BuLi, LDA) C2_Functionalized C2-Functionalized Product C2_Lithiated->C2_Functionalized Quench with Electrophile (E+) Deprotection Deprotection C2_Functionalized->Deprotection Removal of Protecting Group Final_Product C2-Functionalized 4-Bromo-7-methyl- 1H-pyrrolo[3,2-c]pyridine Deprotection->Final_Product

Caption: Workflow for C2-functionalization via directed ortho-metalation.

General Considerations for Directed ortho-Metalation:

  • Choice of Protecting Group: The directing group must be stable to the strongly basic conditions and easily removable. Common choices include tert-butyloxycarbonyl (Boc), benzenesulfonyl (Bs), and 2-(trimethylsilyl)ethoxymethyl (SEM).

  • Choice of Base: Strong, non-nucleophilic bases such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) are typically used.

  • Reaction Conditions: The reaction is carried out at low temperatures (e.g., -78 °C) to prevent decomposition of the organolithium intermediate.

  • Electrophiles: A wide range of electrophiles can be used to trap the C2-lithiated species, including aldehydes, ketones, alkyl halides, and silyl chlorides.

IV. Cross-Coupling Reactions at the 4-Bromo Position

The bromine atom at the C4 position of the pyridine ring serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. This section details protocols for three of the most important cross-coupling reactions: Suzuki, Sonogashira, and Buchwald-Hartwig amination.

A. Suzuki Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound.[5][10][11] This reaction is widely used in drug discovery for the synthesis of biaryl and heteroaryl structures.

Reaction Scheme:

Protocol: Synthesis of 4-(4-Methoxyphenyl)-7-methyl-1H-pyrrolo[3,2-c]pyridine

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane and water (e.g., 4:1 mixture)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add this compound (1 equivalent), 4-methoxyphenylboronic acid (1.2 equivalents), Pd(dppf)Cl₂ (0.05 equivalents), and K₂CO₃ (2 equivalents).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add the degassed solvent mixture (1,4-dioxane/water) to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary for Suzuki Coupling Conditions:

CatalystBaseSolventTemperature (°C)
Pd(dppf)Cl₂K₂CO₃, Cs₂CO₃Dioxane/H₂O, Toluene/H₂O80-110
Pd(PPh₃)₄Na₂CO₃, K₃PO₄DME, DMF80-120
B. Sonogashira Cross-Coupling

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to substituted alkynes.[12][13][14]

Reaction Scheme:

Protocol: Synthesis of 4-(Phenylethynyl)-7-methyl-1H-pyrrolo[3,2-c]pyridine

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Anhydrous THF or DMF

Procedure:

  • To a Schlenk flask, add this compound (1 equivalent), Pd(PPh₃)₂Cl₂ (0.03 equivalents), and CuI (0.05 equivalents).

  • Evacuate and backfill the flask with nitrogen or argon.

  • Add anhydrous THF and triethylamine.

  • Add phenylacetylene (1.2 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or gentle heat (40-60 °C) for 2-24 hours until completion.

  • Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

C. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the synthesis of a wide variety of aryl amines.[15][16][17]

Reaction Scheme:

Protocol: Synthesis of N-Benzyl-7-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine

Materials:

  • This compound

  • Benzylamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos or BINAP (ligand)

  • Sodium tert-butoxide (NaOt-Bu) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene or dioxane

Procedure:

  • To a Schlenk flask, add Pd₂(dba)₃ (0.02 equivalents), the phosphine ligand (e.g., Xantphos, 0.04 equivalents), and the base (e.g., NaOt-Bu, 1.4 equivalents).

  • Evacuate and backfill with nitrogen or argon.

  • Add anhydrous toluene, followed by this compound (1 equivalent) and benzylamine (1.2 equivalents).

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours.

  • Cool to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography.

Experimental Workflow for Palladium-Catalyzed Cross-Coupling:

Cross_Coupling_Workflow cluster_reagents Reagent Assembly cluster_reaction Reaction cluster_workup Workup & Purification Reagents This compound + Coupling Partner + Pd Catalyst & Ligand + Base Solvent Add Degassed Solvent Reagents->Solvent Heating Heat under Inert Atmosphere Solvent->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quench Quench Reaction Monitoring->Quench Extract Aqueous Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Functionalized Product Purify->Product

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

V. Pictet-Spengler Reaction for Annulation

For further diversification, the pyrrole ring can serve as the nucleophilic component in a Pictet-Spengler reaction. This requires prior functionalization to introduce a β-aminoethyl side chain at the C3 position. The resulting tryptamine analog can then undergo condensation with an aldehyde or ketone followed by ring closure to form a new fused ring system.

General Strategy:

  • Synthesis of the Tryptamine Analog: This can be achieved, for example, by reduction of a 3-(nitrovinyl) intermediate or by conversion of a 3-carboxaldehyde.

  • Pictet-Spengler Cyclization: The tryptamine analog is then reacted with an aldehyde or ketone under acidic conditions to yield the annulated product.

This approach opens the door to the synthesis of complex, polycyclic scaffolds with potential applications in drug discovery.

References

Buchwald-Hartwig amination of 4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic C-N Bond Formation: A Guide to the Buchwald-Hartwig Amination of 4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine

Abstract

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, offering unparalleled access to arylamines, a motif prevalent in pharmaceuticals, agrochemicals, and materials science.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of the palladium-catalyzed cross-coupling of this compound with various amine nucleophiles. We delve into the mechanistic underpinnings of the reaction, offer field-proven insights into the strategic selection of catalysts, ligands, and bases, and provide a detailed, validated protocol for practical implementation. The inherent challenges of working with electron-rich, potentially coordinating heterocyclic substrates are addressed, with a focus on troubleshooting and optimization to ensure high-yield, reproducible outcomes.

Introduction: The Significance of the Pyrrolo[3,2-c]pyridine Scaffold

The 1H-pyrrolo[3,2-c]pyridine core is a privileged heterocyclic scaffold found in a multitude of biologically active molecules, including kinase inhibitors and other targeted therapeutics. The ability to functionalize this core, particularly through the installation of diverse amine substituents, is critical for library synthesis and structure-activity relationship (SAR) studies in drug discovery. Traditional methods for C-N bond formation often lack the functional group tolerance and substrate scope required for complex molecules.[1] The Buchwald-Hartwig amination provides a robust and versatile solution, enabling the direct coupling of an aryl bromide with a wide range of primary and secondary amines under relatively mild conditions.[3]

This guide focuses on the specific substrate this compound, a versatile building block for constructing more complex pharmaceutical intermediates.[4] Our objective is to provide a self-validating system, explaining the causality behind experimental choices to empower chemists to not only replicate the described protocol but also to adapt it confidently to new amine coupling partners.

Mechanistic Rationale: The Palladium Catalytic Cycle

The efficacy of the Buchwald-Hartwig amination hinges on a well-defined palladium-based catalytic cycle. A fundamental understanding of this mechanism is crucial for rational condition selection and troubleshooting. The cycle is generally accepted to proceed through three primary stages:

  • Oxidative Addition: A low-valent Pd(0) complex, stabilized by phosphine or N-heterocyclic carbene (NHC) ligands, reacts with the aryl bromide (Ar-Br). This step involves the insertion of the palladium atom into the C-Br bond, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[5][6]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a stoichiometric amount of base, the coordinated amine is deprotonated to form a more nucleophilic palladium-amido complex.

  • Reductive Elimination: The final, bond-forming step where the C-N bond is formed, yielding the desired arylamine product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 L₂Pd⁰ oa_text Oxidative Addition pd0->oa_text pd_oxidative L₂PdII(Ar)(Br) amine_text Amine Coordination & Deprotonation pd_oxidative->amine_text pd_amido L₂PdII(Ar)(NR¹R²) re_text Reductive Elimination pd_amido->re_text product Ar-NR¹R² pd_amido->product oa_text->pd_oxidative re_text->pd0 amine_text->pd_amido arbr Ar-Br arbr->pd0 amine R¹R²NH + Base amine->pd_oxidative

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Strategic Considerations for the Pyrrolo[3,2-c]pyridine Core

The substrate, this compound, presents unique challenges and requires careful selection of reaction components. Its electron-rich nature and the presence of two nitrogen atoms (one pyridine-type, one pyrrole-type) can influence catalyst activity.

  • Catalyst & Ligand Selection: The pyridine nitrogen in the substrate can act as a ligand itself, potentially coordinating to the palladium center and forming unproductive, off-cycle species.[8] To mitigate this catalyst poisoning, it is imperative to use ligands that are both sterically bulky and highly electron-donating. These features promote the desired reductive elimination step faster than competitive catalyst inhibition.

    • Recommended Ligands: Biaryl monophosphine ligands developed by the Buchwald group are exceptionally well-suited for this task. Ligands such as XPhos , RuPhos , and the particularly bulky BrettPhos have demonstrated high efficacy in coupling challenging heteroaryl halides.[9][10] N-heterocyclic carbenes (NHCs) like IPr can also be effective alternatives.[11][12]

    • Palladium Source: While traditional sources like Pd₂(dba)₃ or Pd(OAc)₂ are effective, modern palladium precatalysts (e.g., XPhos Pd G3, BrettPhos Pd G4) are highly recommended. These are air- and moisture-stable complexes that reliably generate the active Pd(0) species in situ, leading to greater reproducibility and convenience.

  • Base Selection: The choice of base is critical. It must be strong enough to deprotonate the coordinated amine without causing degradation of the starting material or product.

    • Strong, Non-Nucleophilic Bases: Sodium tert-butoxide (NaOtBu) is the most common and effective base for many aminations.[13] However, its high basicity can sometimes be incompatible with sensitive functional groups.[14]

    • Alternative Bases: For more sensitive substrates or amines, weaker inorganic bases such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) can be successful, though they may require higher temperatures or longer reaction times.[5] Given the presence of the acidic pyrrole N-H, a strong base is generally required to also deprotonate the amine coupling partner effectively.

  • Solvent System: The solvent must be anhydrous and capable of solubilizing the reactants and catalyst system at the reaction temperature.

    • Common Solvents: Toluene and 1,4-dioxane are the most frequently used solvents for Buchwald-Hartwig aminations.[15][16] They have sufficiently high boiling points to facilitate the reaction and are relatively non-coordinating. It is essential to use high-purity, anhydrous solvents that have been degassed (e.g., by sparging with argon or nitrogen) to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Validated Experimental Protocol

This protocol describes a general procedure for the amination of this compound with a representative secondary amine, morpholine. The reaction should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques or in a glovebox.[17]

Experimental_Workflow start Start prep Prepare Reagents & Glassware (Oven-dried flask, degassed solvent) start->prep setup Reaction Setup (Under Inert Atmosphere) prep->setup add_solids Add Ar-Br, Base, Precatalyst, Ligand setup->add_solids add_liquids Add Solvent and Amine add_solids->add_liquids reaction Heat to Reaction Temperature (e.g., 100 °C) & Stir add_liquids->reaction monitor Monitor Reaction (TLC or LC-MS) reaction->monitor workup Aqueous Work-up (Quench, Extract) monitor->workup purify Purification (Column Chromatography) workup->purify analysis Characterization (NMR, MS) purify->analysis end_node End analysis->end_node

Figure 2: General experimental workflow for the Buchwald-Hartwig amination.

Materials & Reagents

ReagentCAS NumberM.W. ( g/mol )Suggested Purity
This compound1082040-87-6212.06>97%
Morpholine110-91-887.12>99%, Anhydrous
Sodium tert-butoxide (NaOtBu)865-48-596.10>98%
XPhos Pd G3 Precatalyst1445085-87-9810.39>98%
XPhos Ligand564483-18-7476.62>98%
Toluene108-88-392.14Anhydrous, >99.8%

Step-by-Step Procedure

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv, e.g., 212 mg, 1.0 mmol), Sodium tert-butoxide (1.4 equiv, 135 mg, 1.4 mmol), XPhos Pd G3 precatalyst (0.02 equiv, 2 mol%, 16.2 mg, 0.02 mmol), and XPhos ligand (0.02 equiv, 2 mol%, 9.5 mg, 0.02 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Amine Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene (e.g., 5 mL to achieve a 0.2 M concentration). Then, add morpholine (1.2 equiv, 105 µL, 1.2 mmol) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS by taking a small aliquot from the reaction mixture.

  • Work-up: Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature. Carefully quench the reaction by adding water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure product, 7-methyl-4-(morpholin-4-yl)-1H-pyrrolo[3,2-c]pyridine.

Data Presentation: Model Reaction Parameters

The following table outlines the stoichiometry for a typical 1.0 mmol scale reaction. Researchers should adjust quantities proportionally for different scales.

ComponentAmount (mg)Moles (mmol)EquivalentsCatalyst Loading (mol%)
This compound2121.01.0-
Morpholine104.51.21.2-
Sodium tert-butoxide (NaOtBu)1351.41.4-
XPhos Pd G316.20.020.022.0
XPhos9.50.020.022.0
Toluene (solvent)~4.6 g---

Expected Yield: Based on similar couplings of heteroaryl bromides, yields for this reaction are expected to be in the range of 75-95% after purification.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. The following guide addresses common issues.[15][18]

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (deactivated by air/moisture).2. Insufficiently strong base.3. Reaction temperature too low.1. Ensure all reagents are anhydrous and the solvent is thoroughly degassed. Use a fresh, high-quality precatalyst.2. Switch to a stronger base (e.g., LHMDS) or ensure the current base is pure and dry.3. Increase the temperature in 10 °C increments (up to the solvent's boiling point).
Formation of Side Products 1. Hydrodehalogenation: (Replacement of Br with H). Often caused by moisture or β-hydride elimination.[1]2. Homocoupling: Dimerization of the starting material.1. Rigorously exclude water and oxygen. Use a more sterically hindered ligand (e.g., BrettPhos) to favor reductive elimination.2. Screen different ligands or lower the reaction temperature.
Incomplete Reaction 1. Catalyst has died over the reaction time.2. Insufficient equivalents of amine or base.1. Increase catalyst loading (e.g., from 2 mol% to 4 mol%).2. Check stoichiometry and ensure accurate measurement of reagents.
Difficulty in Purification Product co-elutes with ligand or byproducts.Modify the solvent system for chromatography. If the product is basic, an acid/base workup may help remove non-basic impurities. Consider using a different ligand that is easier to separate (e.g., a more polar one if the product is non-polar).

References

Application Notes & Protocols: Leveraging 4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to high-throughput screening (HTS) for identifying high-quality lead compounds.[1] By starting with small, low-complexity molecules, FBDD allows for a more efficient exploration of chemical space and often yields leads with superior physicochemical properties.[2] This guide provides an in-depth technical overview of the strategic use of 4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine , a privileged heterocyclic fragment, in FBDD campaigns. We will explore the rationale behind its selection, detailing its physicochemical properties and the unique advantages conferred by its brominated scaffold. Furthermore, we will provide comprehensive, field-proven protocols for fragment screening, hit validation, and structure-guided hit-to-lead optimization.

The Strategic Value of this compound in FBDD

The selection of a fragment library is a critical determinant of success in any FBDD program.[2] The ideal fragment should not only possess favorable binding characteristics but also offer tractable vectors for synthetic elaboration. This compound embodies several key features that make it an exemplary candidate for inclusion in a modern fragment library.

Physicochemical Profile and Adherence to the "Rule of Three"

The "Rule of Three" (Ro3) provides a set of guidelines for designing fragment libraries to maximize hit rates and ensure the developability of the resulting leads.[3][4][5][6][7] Let's analyze how this compound aligns with these principles.

PropertyValue"Rule of Three" GuidelineCompliance
Molecular Weight (MW)211.06 g/mol < 300 DaYes
Calculated LogP (cLogP)~1.7 - 2.1≤ 3Yes
Hydrogen Bond Donors (HBD)1 (pyrrolo N-H)≤ 3Yes
Hydrogen Bond Acceptors (HBA)2 (pyridine N)≤ 3Yes
Rotatable Bonds (RotB)0≤ 3Yes

Data sourced from various chemical suppliers and computational predictions.[8][9]

As demonstrated, the fragment comfortably adheres to the Ro3, ensuring it possesses the low complexity and favorable solubility characteristics required for effective screening at the high concentrations (mM range) often necessary to detect weak fragment binding.[3]

The Pyrrolo[3,2-c]pyridine Scaffold: A Privileged Structure

The pyrrolo[3,2-c]pyridine core is a recognized "privileged structure" in medicinal chemistry. This bicyclic heterocycle mimics the purine scaffold, a ubiquitous motif in biochemistry, making it an excellent starting point for targeting a wide range of protein classes, particularly kinases.[1][10] Its rigid structure reduces the entropic penalty upon binding, and the distribution of hydrogen bond donors and acceptors provides key interaction points to anchor the fragment in a protein's binding site.[11] Numerous publications have detailed the successful development of potent inhibitors based on this scaffold for targets such as MPS1 kinase and FMS kinase.[1][10]

The Role of the Bromine Atom: More Than Just a Handle

The inclusion of a bromine atom is a deliberate and strategic choice that offers multiple advantages throughout the FBDD cascade:

  • Enhanced Crystallographic Hit Identification: The primary advantage of using brominated fragments is the ability to leverage anomalous scattering in X-ray crystallography.[3][4] The bromine atom's significant anomalous signal allows for its unambiguous localization in electron density maps, even in cases of weak binding or partial occupancy.[3][4] This is invaluable for confidently identifying and orienting a fragment hit within the target's binding site, a critical step that guides all subsequent optimization efforts.

  • Vector for Synthetic Elaboration: The bromine atom serves as a versatile synthetic handle. It can be readily functionalized through a variety of well-established cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.[1][11] This provides a direct and synthetically tractable vector for implementing a "fragment growing" strategy.

  • Potential for Halogen Bonding: Bromine can act as a halogen bond donor, forming a favorable, non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains. This can contribute positively to binding affinity and specificity.

Experimental Workflow: From Fragment Screen to Lead Candidate

The following section outlines a detailed, multi-stage protocol for utilizing this compound in an FBDD campaign.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Optimization cluster_2 Outcome Screen Primary Screen (e.g., Thermal Shift, SPR) OrthoScreen Orthogonal Screen (e.g., NMR, ITC) Screen->OrthoScreen Initial Hits Xtal X-ray Crystallography (Hit Confirmation & Pose) OrthoScreen->Xtal Confirmed Binders SBDD Structure-Based Design (SBDD Cycle) Xtal->SBDD Binding Pose ChemSynth Chemical Synthesis (Fragment Elaboration) SBDD->ChemSynth Design Ideas BioAssay Biological & ADME Assays ChemSynth->BioAssay New Analogs BioAssay->SBDD SAR Data Lead Lead Candidate BioAssay->Lead Optimized Properties

Caption: High-level workflow for a fragment-based drug discovery campaign.

Phase 1: Primary Screening and Hit Validation

Given that fragments are weak binders (μM to mM affinity), highly sensitive biophysical techniques are required for initial screening.[5] A common and effective strategy is to use a rapid, high-throughput method for the primary screen, followed by more resource-intensive orthogonal methods for validation.

Protocol 2.1.1: Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay

DSF is a rapid and cost-effective method to screen for fragment binding by measuring changes in protein thermal stability.

  • Preparation: Prepare the target protein at a final concentration of 2-5 µM in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).

  • Fragment Stock: Prepare a 100 mM stock solution of this compound in 100% DMSO.

  • Assay Plate Setup: In a 96- or 384-well PCR plate, add the protein solution. Add the fragment to a final concentration of 200 µM to 1 mM. Include a DMSO-only control (negative control) and a known binder if available (positive control). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%.

  • Dye Addition: Add a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange) to each well.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Apply a thermal gradient, typically from 25 °C to 95 °C, with a ramp rate of 1 °C/minute.

  • Data Analysis: Monitor the fluorescence increase as the protein unfolds. The melting temperature (Tm) is the midpoint of this transition. A fragment "hit" is identified by a significant positive shift in Tm (ΔTm) compared to the DMSO control, typically ΔTm ≥ 2 °C.

Protocol 2.1.2: Orthogonal Hit Validation using NMR Spectroscopy

NMR methods provide direct evidence of binding and can offer structural information. Ligand-observed methods like Saturation Transfer Difference (STD) NMR are well-suited for validating weak binders.

  • Sample Preparation: Prepare two samples in a suitable deuterated buffer (e.g., 50 mM phosphate buffer pH 7.4 in 99.9% D₂O).

    • Sample A: Target protein (10-20 µM) + Fragment (100-500 µM).

    • Sample B (Control): Fragment only (100-500 µM).

  • STD NMR Experiment:

    • Acquire a reference ¹H NMR spectrum of the protein-fragment mixture.

    • Acquire the STD spectrum by selectively saturating a region of the protein's proton spectrum (e.g., -1.0 ppm) where no fragment signals are present.

    • Acquire a control off-resonance spectrum (e.g., at 40 ppm).

  • Data Analysis: Subtract the on-resonance spectrum from the off-resonance spectrum. Signals that persist in the difference spectrum belong to the fragment and indicate that it has received saturation from the protein, confirming binding. The relative intensity of the signals can provide information about which part of the fragment is in closest proximity to the protein.

Phase 2: Structural Characterization via X-ray Crystallography

The definitive validation of a fragment hit comes from its co-crystal structure with the target protein. This provides the atomic-level detail of the binding mode required for intelligent, structure-based design.[1]

Protocol 2.2.1: Co-crystallization and Structure Determination

  • Protein Preparation: Concentrate the purified target protein to 5-15 mg/mL.

  • Fragment Soaking or Co-crystallization:

    • Soaking: Grow apo-protein crystals first. Prepare a soaking solution containing the mother liquor supplemented with 1-10 mM this compound. Transfer the apo-crystals into this solution and incubate for a period ranging from minutes to 24 hours.

    • Co-crystallization: Add the fragment to the protein solution at a 2-5 fold molar excess prior to setting up crystallization screens.

  • Cryo-protection and Data Collection: Transfer the crystal into a cryo-protectant solution and flash-cool in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source. It is crucial to collect data at a wavelength that maximizes the anomalous signal of bromine (e.g., near the Br K-edge, ~0.92 Å).

  • Structure Solution and Refinement: Process the diffraction data. The anomalous signal from the bromine atom can be used to solve the phase problem and/or to unequivocally locate the fragment in the initial electron density maps. Refine the structure to obtain a high-resolution model of the protein-fragment complex.

Phase 3: Structure-Guided Hit-to-Lead Optimization

With the high-resolution crystal structure in hand, the goal is to elaborate the fragment into a more potent, lead-like molecule by adding new chemical functionalities that make additional favorable interactions with the protein.[12] The bromine atom on the 4-position and the methyl group at the 7-position of the pyrrolo[3,2-c]pyridine core are key vectors for this "fragment growing" strategy.[12]

Caption: Hit-to-lead optimization strategies for the fragment.

Protocol 3.1: Fragment Elaboration via Suzuki-Miyaura Coupling

This protocol describes growing the fragment from the C4 position by replacing the bromine atom.

  • Reaction Setup: In a microwave vial, combine this compound (1 equivalent), the desired aryl- or heteroaryl-boronic acid (1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as K₂CO₃ (2.5 equivalents).

  • Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio).

  • Reaction: Seal the vial and heat in a microwave reactor to 100-125 °C for 20-40 minutes.[13]

  • Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired elaborated compound.

  • Rationale: The choice of boronic acid should be guided by the crystal structure. Select fragments that will place functional groups into adjacent pockets of the binding site to form new hydrogen bonds, salt bridges, or hydrophobic interactions. For example, if a nearby pocket contains a glutamic acid residue, one might couple a phenylboronic acid bearing an amino group to form a salt bridge.

Conclusion

This compound represents a high-quality, synthetically tractable fragment ideal for modern FBDD campaigns. Its adherence to the "Rule of Three," combined with a privileged scaffold and the strategic placement of a bromine atom, provides researchers with a powerful tool for discovering novel chemical matter against a wide range of biological targets. The protocols outlined in this guide provide a robust framework for identifying and optimizing hits derived from this fragment, paving the way for the development of next-generation therapeutics.

References

Troubleshooting & Optimization

Improving reaction yield in the synthesis of 4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine. This resource is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common synthetic challenges and improve your reaction yields.

Section 1: Troubleshooting Guide for Low Reaction Yields

This section addresses specific problems that may arise during the multi-step synthesis of the target compound. The proposed synthetic strategy involves the construction of the pyrrole ring onto a functionalized pyridine precursor, followed by selective bromination.

Question 1: My initial nitration of 2-chloro-3-methylpyridine is giving low yields and multiple products. What's going wrong?

Answer: The regioselective nitration at the C4 position of the pyridine ring is a critical first step that is often challenging due to the activating effect of the methyl group and the deactivating/directing effects of the chloro and ring nitrogen atoms.

Causality & Solutions:

  • Incorrect Nitrating Agent or Conditions: Standard nitrating conditions (HNO₃/H₂SO₄) can be too harsh, leading to oxidation or the formation of multiple nitrated isomers. The pyridine nitrogen can also be protonated, further deactivating the ring.

    • Expert Recommendation: A common strategy for activating the pyridine ring towards electrophilic substitution is through the formation of the N-oxide.[1] First, oxidize 2-chloro-3-methylpyridine using an agent like m-chloroperbenzoic acid (m-CPBA). The resulting N-oxide directs nitration preferentially to the 4-position. Subsequent removal of the N-oxide group can be achieved during a reductive cyclization step later in the synthesis.

  • Reaction Temperature: Exothermic nitration reactions can easily get out of control, leading to undesired side products and decomposition.

    • Expert Recommendation: Maintain strict temperature control, typically between 0-5 °C, during the addition of the nitrating agent.[2] Allow the reaction to warm slowly to room temperature only after the addition is complete, monitoring progress by TLC.

  • Moisture Contamination: Water can dilute the nitrating mixture, reducing its efficacy.

    • Expert Recommendation: Use anhydrous grade acids and perform the reaction under a dry nitrogen or argon atmosphere.

Question 2: The formation of the enamine intermediate from the 4-nitro precursor using N,N-dimethylformamide dimethyl acetal (DMF-DMA) is incomplete. How can I drive this reaction to completion?

Answer: This reaction, a key step in the Bartoli or Leimgruber-Batcho indole synthesis, forms the carbon framework for the pyrrole ring. Incomplete conversion is a common issue.

Causality & Solutions:

  • Insufficient Temperature or Reaction Time: The reaction requires significant thermal energy to proceed effectively.

    • Expert Recommendation: The reaction is often performed at elevated temperatures, sometimes as high as 120 °C, in DMF.[3] Monitor the reaction by TLC or ¹H NMR to determine the optimal reaction time, which can range from 4 to 12 hours.

  • Reagent Purity: The DMF-DMA reagent can degrade over time.

    • Expert Recommendation: Use a fresh bottle of DMF-DMA or distill the reagent prior to use. Ensure the DMF solvent is anhydrous.

  • Steric Hindrance: The methyl group at C3 might slightly hinder the reaction.

    • Expert Recommendation: While you cannot change the substrate, ensuring a slight excess (1.5-2.0 equivalents) of DMF-DMA can help drive the equilibrium towards the product.

Question 3: The reductive cyclization step to form the 7-methyl-1H-pyrrolo[3,2-c]pyridine core is yielding significant tar-like byproducts and a low yield of the desired product. How can this be improved?

Answer: This is arguably the most critical and sensitive step of the synthesis. The simultaneous reduction of the nitro group and cyclization to form the pyrrole ring can be complicated by polymerization and side reactions if not controlled properly.

Causality & Solutions:

  • Reducing Agent Choice: The choice and activity of the reducing agent are paramount.

    • Expert Recommendation: Iron powder in acetic acid is a classic and effective method for this transformation, as it provides a controlled reduction.[3][4] The acidic medium also facilitates the cyclization and elimination of the dimethylamino group. Other options include catalytic hydrogenation (e.g., H₂, Pd/C), but this can sometimes lead to over-reduction of the pyridine ring.

  • Reaction Exotherm: The reduction of a nitro group is highly exothermic. A rapid rise in temperature can lead to uncontrolled side reactions and the formation of polymeric tars.

    • Expert Recommendation: Add the iron powder portion-wise to the solution of the enamine in acetic acid at a controlled temperature. Use a mechanical stirrer to ensure efficient mixing and heat dissipation. The reaction mixture turning from red to grayish-green is often an indicator of progress.[4]

  • Work-up Procedure: Improper work-up can lead to product loss. The product is basic and can be sensitive.

    • Expert Recommendation: After the reaction, filter the mixture through Celite to remove excess iron.[4] Carefully neutralize the acidic solution with a base like sodium bicarbonate or sodium carbonate to a pH of ~8.[3][4] Avoid strongly basic conditions, which can degrade the product. Extract the product promptly with an organic solvent like ethyl acetate.

Question 4: I am struggling with the final bromination step. I am either getting no reaction or multiple brominated products. How can I selectively install the bromine at the C4 position?

Answer: The pyrrolo[3,2-c]pyridine system has multiple sites susceptible to electrophilic substitution. The pyrrole ring is generally more electron-rich and reactive than the pyridine ring.[5][6] However, the pyridine nitrogen deactivates the adjacent positions. Selective bromination at C4 requires careful choice of reagents and conditions.

Causality & Solutions:

  • Incorrect Brominating Agent: A highly reactive agent like Br₂ can lead to over-bromination and poor selectivity.

    • Expert Recommendation: N-Bromosuccinimide (NBS) is the reagent of choice for selective bromination of electron-rich heterocycles. It provides a low concentration of electrophilic bromine, which enhances selectivity. Start with 1.0-1.1 equivalents of NBS.

  • Solvent and Temperature: The reaction conditions can heavily influence the outcome.

    • Expert Recommendation: Perform the reaction in a polar aprotic solvent like DMF or THF at a low temperature (e.g., 0 °C or -78 °C) to control reactivity.[7] Slowly add the NBS solution to the substrate. Low temperatures favor kinetic control, which can improve regioselectivity.

  • Protecting Group Strategy: If direct bromination remains unselective, protecting the pyrrole nitrogen is a robust strategy.

    • Expert Recommendation: Protecting the nitrogen with a group like tosyl (Ts), benzenesulfonyl, or triisopropylsilyl (TIPS) can alter the electronic properties of the ring system and improve the selectivity of the bromination.[8][9] The protecting group can be removed later under appropriate conditions.

Section 2: Frequently Asked Questions (FAQs)

Q1: How can I reliably monitor the progress of these reactions? A1: Thin-Layer Chromatography (TLC) is indispensable. Use a combination of UV visualization and a stain (like potassium permanganate or ceric ammonium molybdate) to visualize all spots. Co-spotting your starting material with the reaction mixture is crucial to confirm its consumption. For steps like the final bromination, LC-MS is highly recommended to check for the desired mass peak and identify any over-brominated byproducts.

Q2: Is it necessary to protect the pyrrole nitrogen before bromination? A2: While not always mandatory, N-protection is a powerful tool to improve yield and selectivity.[8] An unprotected N-H is acidic and can interfere with certain reagents. Protecting groups like benzenesulfonyl can be installed using NaH and the corresponding sulfonyl chloride in THF, often in high yield.[9] This also prevents potential N-bromination. The choice to protect depends on the success of the direct bromination; if direct methods fail or give inseparable mixtures, protection is the logical next step.

Q3: My final product, this compound, is difficult to purify. What are the best practices? A3: This class of compounds can be challenging due to their polarity and potential to streak on silica gel.

  • Column Chromatography: Use a well-packed silica gel column. A gradient elution system, starting with a non-polar solvent (e.g., heptane) and gradually increasing the polarity with ethyl acetate, is often effective. Adding a small amount of triethylamine (~0.5-1%) to the eluent can suppress tailing by neutralizing acidic sites on the silica.

  • Recrystallization: If the product is a solid and sufficiently pure (>90%), recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane or ethanol/water) can be an excellent final purification step.

  • Acid-Base Extraction: As a basic molecule, you can perform an acid-base wash during work-up. Dissolve the crude material in an organic solvent, wash with dilute acid (e.g., 1M HCl) to extract the product into the aqueous layer, wash the aqueous layer with a non-polar solvent to remove neutral impurities, and then basify the aqueous layer and re-extract your product. This is effective for removing non-basic impurities.

Q4: Are there any alternative synthetic routes to consider if this one fails? A4: Yes, the field of azaindole synthesis is extensive.[10][11] Transition metal-catalyzed cross-coupling reactions are powerful alternatives.[12] For instance, a strategy could involve a pre-functionalized pyridine ring, followed by a palladium-catalyzed reaction (e.g., Sonogashira coupling followed by cyclization) to construct the pyrrole ring.[10] These methods often offer high functional group tolerance and can be more convergent.

Section 3: Optimized Protocol & Data Summary

The following table summarizes a set of optimized conditions for a plausible synthetic route. Yields are illustrative and will vary based on scale and experimental execution.

StepReactantsKey Reagents/CatalystSolventTemperature (°C)Time (h)Typical Yield (%)
1. N-Oxidation 2-Chloro-3-methylpyridinem-CPBA (1.2 eq)Dichloromethane (DCM)0 to RT12>90%
2. Nitration N-Oxide from Step 1HNO₃ / H₂SO₄H₂SO₄0 to RT470-80%
3. Enamine Formation 4-Nitro-N-Oxide from Step 2DMF-DMA (2.0 eq)DMF120665-75%
4. Reductive Cyclization Enamine from Step 3Iron Powder (5.0 eq)Acetic AcidRT to 100550-65%
5. Bromination 7-Methyl-1H-pyrrolo[3,2-c]pyridineNBS (1.1 eq)DMF0270-85%
Detailed Experimental Protocol: Step 4 - Reductive Cyclization
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the enamine intermediate (1.0 eq) in glacial acetic acid (10 mL per gram of substrate).

  • Reagent Addition: To the stirred solution at room temperature, add iron powder (~325 mesh, 5.0 eq) portion-wise over 30 minutes. An initial exotherm may be observed; use a water bath for cooling if necessary.

  • Reaction: After the addition is complete, heat the reaction mixture to 100 °C. The color should change from dark red/brown to a grayish-green.[4] Monitor the reaction by TLC until the starting material is consumed (typically 3-5 hours).

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL per gram of starting material). Filter the suspension through a pad of Celite to remove the iron salts, washing the pad with additional ethyl acetate.

  • Neutralization & Extraction: Transfer the filtrate to a separatory funnel. Slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the aqueous layer is ~8. Be cautious of gas evolution.

  • Isolation: Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 7-methyl-1H-pyrrolo[3,2-c]pyridine.

  • Purification: Purify the crude product by silica gel column chromatography as described in the FAQ section.

Section 4: Visual Diagrams

Synthetic Workflow

G cluster_0 Synthesis of this compound A 2-Chloro-3-methylpyridine B N-Oxidation & Nitration A->B m-CPBA, then HNO₃/H₂SO₄ C 4-Nitro Intermediate B->C D Enamine Formation (DMF-DMA) C->D E Vinyl Intermediate D->E F Reductive Cyclization (Fe/AcOH) E->F G 7-Methyl-1H-pyrrolo[3,2-c]pyridine F->G H Selective Bromination (NBS) G->H I Final Product H->I

Caption: Overall synthetic workflow for the target molecule.

Troubleshooting Decision Tree: Low Yield in Reductive Cyclization

G start Start Analysis check_yield Low Yield in Cyclization Step? start->check_yield check_tlc Analyze Crude Mixture by TLC/LC-MS check_yield->check_tlc Yes sm_present Starting Material (Enamine) Present? check_tlc->sm_present sm_absent Multiple Unidentified Spots/Tars? sm_present->sm_absent No action_time Increase reaction time or temperature (e.g., 110 °C) sm_present->action_time Yes action_temp Improve temperature control. Add iron powder more slowly. sm_absent->action_temp Yes action_workup Review work-up procedure. Ensure pH is ~8 before extraction. sm_absent->action_workup No, product seems degraded action_reagent Use fresh, activated iron powder. Ensure acetic acid is glacial. action_time->action_reagent

Caption: Decision tree for troubleshooting the reductive cyclization step.

References

Identification of side products in 4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine. This valuable heterocyclic scaffold is a key building block in the development of novel therapeutics, particularly kinase inhibitors for oncology.[1][2] The synthesis, while conceptually straightforward, is often complicated by the formation of closely related side products. This document provides in-depth troubleshooting advice, mechanistic explanations, and validated protocols to help you identify, minimize, and remove these impurities, ensuring the successful synthesis of your target compound.

Part 1: The Primary Synthetic Route: Electrophilic Bromination

The most common and direct method for synthesizing this compound is the electrophilic bromination of the 7-methyl-1H-pyrrolo[3,2-c]pyridine starting material. The pyrrole moiety of the bicyclic system is electron-rich and thus activated towards electrophilic aromatic substitution. Reagents like N-Bromosuccinimide (NBS) are preferred as they offer milder reaction conditions and better control compared to elemental bromine.[1][3]

Core Reaction Pathway

Main_Synthesis_Pathway SM 7-methyl-1H-pyrrolo[3,2-c]pyridine Reagent N-Bromosuccinimide (NBS) Solvent (e.g., DMF) 0-5 °C SM->Reagent Product 4-Bromo-7-methyl-1H- pyrrolo[3,2-c]pyridine Reagent->Product Electrophilic Aromatic Substitution

Caption: General workflow for the synthesis of the target compound.

Part 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis, focusing on the identification and mitigation of side products.

Q1: My post-reaction analysis (LC-MS/¹H NMR) shows multiple products. What are the most likely impurities?

Answer: When synthesizing this compound, several side products can form. It is crucial to anticipate these to aid in their identification. The most common impurities include:

  • Unreacted Starting Material: 7-methyl-1H-pyrrolo[3,2-c]pyridine.

  • Over-brominated Product: 3,4-Dibromo-7-methyl-1H-pyrrolo[3,2-c]pyridine.

  • Isomeric Product: Bromination at an alternative position, such as the C3 position of the pyrrole ring.

  • Reagent-derived Impurity: Succinimide, if N-Bromosuccinimide (NBS) is used as the brominating agent.

Proper characterization requires comparing the spectroscopic data of your crude product with known data for the starting material and understanding the expected patterns for potential side products.[4][5]

Q2: I suspect over-bromination is occurring. How can I confirm the presence of a di-bromo species and, more importantly, how do I prevent it?

Answer: Over-bromination is a frequent side reaction due to the high nucleophilicity of the pyrrolopyridine ring system.

Identification:

  • Mass Spectrometry (MS): A di-brominated product will have a characteristic isotopic pattern for two bromine atoms (a 1:2:1 ratio for M, M+2, M+4 peaks). The molecular weight will be approximately 78-80 Da higher than the desired mono-brominated product.

  • ¹H NMR Spectroscopy: You will observe the disappearance of an additional aromatic proton signal compared to the spectrum of your desired product. The C3 proton is the most likely to be replaced, as this is a highly reactive site for a second electrophilic attack.[6]

Causality & Prevention:

Over-bromination is typically caused by an excess of the brominating agent, elevated reaction temperatures, or prolonged reaction times. The mono-brominated product is still an activated aromatic system, capable of reacting further.

To prevent this, implement the following controls:

  • Stoichiometry: Use a carefully measured amount of NBS, typically between 1.0 and 1.05 molar equivalents. Avoid large excesses.

  • Temperature Control: Maintain a low temperature throughout the addition of the brominating agent, ideally between 0 °C and 5 °C, to moderate the reaction rate.[1]

  • Controlled Addition: Add the NBS portion-wise or as a solution via a syringe pump over a set period. This prevents localized high concentrations of the reagent.

  • Reaction Monitoring: Closely monitor the reaction's progress using Thin-Layer Chromatography (TLC) or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the subsequent bromination of the product.

Over-bromination Side Reaction Pathway

Over-bromination_Pathway Product 4-Bromo-7-methyl-1H- pyrrolo[3,2-c]pyridine (Desired Product) ExcessReagent Excess NBS (>1.05 eq.) Product->ExcessReagent SideProduct 3,4-Dibromo-7-methyl-1H- pyrrolo[3,2-c]pyridine (Side Product) ExcessReagent->SideProduct Second Bromination (Undesired)

Caption: Formation of the di-bromo side product from the desired product.

Q3: My NMR is complex, suggesting an isomer has formed. What causes this and how can it be minimized?

Answer: The formation of isomeric mono-brominated products is a challenge related to regioselectivity. While the C4 position is a target, other positions on the electron-rich pyrrole ring, particularly C3, are also susceptible to electrophilic attack.

Identification:

  • ¹H NMR Spectroscopy: The chemical shifts and, crucially, the coupling constants of the aromatic protons will differ significantly between isomers. For example, the coupling between adjacent protons (ortho-coupling) is typically larger than meta- or para-coupling.

  • 2D NMR Spectroscopy: For unambiguous structure confirmation, advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) are required to establish connectivity and spatial relationships.

Causality & Prevention:

Regioselectivity is governed by a delicate balance of electronics, sterics, and reaction conditions. The choice of solvent and the specific brominating agent can influence which isomer is favored.

  • Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are common. Changing the solvent may alter the regioselectivity.

  • Brominating Agent: While NBS is common, other reagents like copper(II) bromide (CuBr₂) have been shown to provide high regioselectivity for the C3 position in other azaindole systems.[7] Understanding the directing effects of the methyl group and the fused pyridine ring is key. For the 4-bromo product, conditions should favor substitution on the pyridine ring portion of the molecule, which can be less intuitive as the pyrrole ring is typically more reactive. The synthesis may proceed through an N-oxide intermediate to direct bromination to the 4-position.[8][9]

Q4: I see signals consistent with succinimide in my product's NMR spectrum. How do I get rid of it?

Answer: Succinimide is the byproduct of reactions using NBS. It is relatively polar and has a characteristic singlet in the ¹H NMR spectrum around δ 2.5-2.7 ppm (in CDCl₃).

Removal Protocol:

Succinimide is readily removed during the aqueous workup phase of the synthesis.

  • After quenching the reaction, dilute the mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Succinimide is weakly acidic and will be extracted into the basic aqueous phase.

  • Follow with a water wash and then a brine wash to remove residual water before drying the organic layer over an anhydrous salt like Na₂SO₄ or MgSO₄.[10]

Part 3: Key Experimental Protocols

Protocol 1: General Procedure for Bromination
  • Dissolve 7-methyl-1H-pyrrolo[3,2-c]pyridine (1.0 eq.) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice-water bath under a nitrogen atmosphere.

  • Add N-Bromosuccinimide (1.05 eq.) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stir the reaction at 0-5 °C and monitor its progress by TLC (e.g., 10% MeOH in DCM).

  • Upon consumption of the starting material (typically 1-2 hours), quench the reaction by adding ice-cold water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Purification by Column Chromatography
  • Adsorb the crude product onto a small amount of silica gel.

  • Load the adsorbed material onto a silica gel column packed in an appropriate solvent system (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate).

  • Elute the column, collecting fractions and monitoring by TLC.

  • Combine the fractions containing the pure product and remove the solvent in vacuo to yield this compound as a solid.

Part 4: Comparative Data Summary

This table summarizes key analytical data to aid in the identification of the target compound and potential side products.

CompoundStructureMolecular Weight ( g/mol )Expected MS (m/z) [M+H]⁺Key ¹H NMR Signals (Illustrative)
Starting Material 7-methyl-1H-pyrrolo[3,2-c]pyridine132.16133.2Aromatic protons in pyrrole & pyridine rings; methyl singlet.
Desired Product This compound211.06211.0 / 213.0 (1:1 ratio)Disappearance of one pyridine proton signal; downfield shift of adjacent protons.
Side Product 1 3,4-Dibromo-7-methyl-1H-pyrrolo[3,2-c]pyridine289.96289.9 / 291.9 / 293.9 (1:2:1 ratio)Disappearance of both a pyridine and a pyrrole proton signal.
Side Product 2 Succinimide99.09100.1Characteristic singlet ~2.5-2.7 ppm (solvent dependent).

References

Stability studies of 4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine

A Guide for Researchers and Drug Development Professionals

This technical support guide provides in-depth information, frequently asked questions, and troubleshooting advice for researchers studying the stability of this compound. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-proven insights to help you design robust experiments and interpret your results accurately.

The pyrrolopyridine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] Understanding the chemical stability of any new analogue, such as this compound, is a critical early step in the drug development process. It informs formulation strategies, storage conditions, and the development of stability-indicating analytical methods, as mandated by regulatory bodies.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound under acidic and basic conditions?

While direct stability studies on this compound are not extensively published, we can infer its likely behavior from studies on structurally related pyrrolopyridine derivatives.

  • Under Basic Conditions: The compound is expected to be highly unstable . Studies on similar pyrrolo[3,4-c]pyridine-1,3-dione derivatives show they are "extremely unstable in an alkaline medium".[4][5] The mechanism likely involves hydroxide-ion-mediated hydrolysis and cleavage of the pyrrole ring. One study on a related scaffold identified the cleavage of the C1-N2 bond of the pyrrolopyridinedione ring, leading to the formation of an isonicotinic acid derivative.[6] This suggests a rapid degradation pathway.

  • Under Acidic Conditions: The compound is expected to be labile , but likely more stable than in basic media. The same studies on related compounds describe them as "labile in an acidic medium".[4][5] The pyridine nitrogen can be protonated, which may influence the electron density of the fused ring system and make it susceptible to hydrolytic attack, albeit likely at a slower rate than in basic conditions.

  • Under Neutral Conditions: The compound is expected to be relatively stable in neutral aqueous solutions, away from light and excessive heat.[4][5]

Q2: What are the potential degradation pathways for this molecule?

The primary degradation pathway under both acidic and basic hydrolytic stress is anticipated to be the opening of the five-membered pyrrole ring . The fused pyridine ring is generally more robust.

  • Base-Catalyzed Hydrolysis: The most probable point of attack for a hydroxide ion is one of the carbonyl-equivalent carbons in the pyrrole ring structure, leading to ring cleavage. This is a common degradation pathway for indole and azaindole-type structures.

  • Acid-Catalyzed Hydrolysis: In an acidic environment, protonation of the pyrrole nitrogen could make the ring susceptible to nucleophilic attack by water, initiating a similar ring-opening cascade.

Identifying the exact structure of degradants requires techniques like HPLC-MS/MS and NMR spectroscopy on isolated degradation products.

Q3: How should I design a forced degradation study for this compound to meet regulatory expectations?

A forced degradation (or stress testing) study is essential for developing and validating a stability-indicating analytical method.[7] The goal is to achieve modest degradation (typically 10-20%) to ensure you can separate and detect the resulting degradants without completely destroying the parent molecule.[7] The study should be conducted on a single batch and should include the conditions outlined in the International Council for Harmonisation (ICH) guidelines.[3]

Below is a table of recommended starting conditions for a forced degradation study.

Stress ConditionRecommended Reagent/ConditionTemperatureTypical DurationCausality and Rationale
Acid Hydrolysis 0.1 M HCl60°C2 - 24 hoursTo induce acid-catalyzed degradation pathways. The elevated temperature accelerates the reaction to a practical timeframe.
Base Hydrolysis 0.01 M NaOHRoom Temp (25°C)30 mins - 4 hoursTo induce base-catalyzed degradation. Milder conditions are recommended initially due to the expected high instability in alkali.[4][5]
Oxidation 3% H₂O₂Room Temp (25°C)2 - 24 hoursTo assess susceptibility to oxidation, which can occur during synthesis and storage. The pyrrole ring can be sensitive to oxidation.
Thermal Stress 60°C - 80°C (Solid State)60°C - 80°C24 - 72 hoursTo evaluate the intrinsic thermal stability of the solid drug substance.
Photostability ICH Q1B compliant chamberRoom Temp (25°C)Per ICH Q1BTo assess degradation upon exposure to light, as many heterocyclic compounds are photosensitive.[4]
Q4: What analytical techniques are most suitable for a stability study of this compound?

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the primary workhorse for stability studies.[4] A well-developed HPLC method is crucial for separating the parent compound from its degradation products.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a standard starting point.

  • Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (acetonitrile or methanol) is typically effective for these types of compounds. The acidic modifier ensures sharp peak shapes by keeping the pyridine nitrogen protonated.

  • Detection: A photodiode array (PDA) detector is highly recommended. It allows you to monitor multiple wavelengths simultaneously and provides UV spectral information, which helps in assessing peak purity and identifying degradants that may have different chromophores.

  • Mass Spectrometry (LC-MS): Coupling the HPLC to a mass spectrometer is invaluable for identifying the molecular weights of degradation products, which is the first step in structural elucidation.[4]

Troubleshooting Guide

Issue EncounteredProbable Cause & ExplanationRecommended Solution
Complete and immediate degradation in 0.1 M NaOH. The pyrrolopyridine core is highly susceptible to base-catalyzed hydrolysis, as predicted from related structures.[4][5][6] The initial stress condition was too harsh.Reduce the severity of the stress. Use a lower concentration of NaOH (e.g., 0.01 M or even 0.001 M), decrease the temperature to 5°C, and/or significantly shorten the exposure time (check every 15-30 minutes).
No significant degradation is observed after 24 hours in 0.1 M HCl at 60°C. The molecule may be more stable to acid hydrolysis than initially anticipated, or the reaction kinetics are slow under these conditions.Increase the severity of the stress condition incrementally. Options include: 1) Increasing the temperature (e.g., to 80°C), 2) Increasing the acid concentration (e.g., to 1 M HCl), or 3) Extending the duration. Monitor at intermediate time points to avoid complete degradation.
Poor mass balance in the HPLC chromatogram (sum of parent and degradant peaks is <95%). 1. A degradant may not have a UV chromophore and is therefore invisible to the UV detector. 2. A degradant may be volatile and lost during sample preparation. 3. The compound or a degradant may be adsorbing to the vial or precipitating out of solution. 4. The HPLC method may not be eluting all degradants; some may be strongly retained on the column.1. Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) alongside UV. 2. Analyze the headspace of the sample vial using GC-MS if volatile products are suspected. 3. Visually inspect vials for precipitates. Use different vial materials (e.g., polypropylene instead of glass). 4. Run a steep gradient flush with a strong solvent (e.g., 100% acetonitrile or isopropanol) at the end of your analytical run to check for late-eluting peaks.

Visualized Workflows and Pathways

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for conducting a forced degradation study.

G cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Analysis A Prepare Stock Solution of Compound in Diluent B Aliquot into Vials for Each Stress Condition A->B C Add Stressor (e.g., 0.1 M HCl, 3% H2O2) B->C D Incubate at Specified Temp/Time C->D E Quench Reaction & Neutralize Sample D->E After Incubation F Dilute to Target Concentration E->F G Analyze via Stability- Indicating HPLC-UV/MS F->G H Assess Peak Purity, Mass Balance, and % Degradation G->H

Caption: Workflow for a forced degradation experiment.

Proposed Degradation Pathway Diagram

This diagram shows a plausible hydrolytic degradation pathway based on mechanisms observed in similar heterocyclic systems.[6]

G A 4-Bromo-7-methyl- 1H-pyrrolo[3,2-c]pyridine (Parent Compound) B Ring-Opened Intermediate (Isonicotinic Acid Derivative) A->B OH- or H3O+ (Hydrolysis) C Further Degradation Products B->C Further Hydrolysis or Decarboxylation

Caption: Potential hydrolytic degradation of the pyrrole ring.

Experimental Protocols

Protocol 1: General Procedure for Acid/Base Stress Testing

This protocol provides a self-validating system by including time-zero and control samples.

  • Prepare a Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of 1 mg/mL.

  • Prepare Stress Solutions: Prepare solutions of 0.2 M HCl and 0.02 M NaOH.

  • Initiate Stress Study:

    • Acid Sample: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl in a sealed vial. This yields a final concentration of 0.5 mg/mL in 0.1 M HCl.

    • Base Sample: Mix 1 mL of stock solution with 1 mL of 0.02 M NaOH in a sealed vial. This yields a final concentration of 0.5 mg/mL in 0.01 M NaOH.

    • Control Sample: Mix 1 mL of stock solution with 1 mL of water.

  • Time-Zero (T0) Analysis: Immediately take an aliquot from each vial, neutralize it (add an equivalent amount of base for the acid sample and acid for the base sample), dilute to the analytical concentration (e.g., 0.1 mg/mL), and inject into the HPLC system. This establishes the baseline.

  • Incubation: Place the sealed vials in their respective temperature-controlled environments (e.g., 60°C for acid, Room Temp for base).

  • Time-Point Analysis: At predetermined intervals (e.g., 2, 4, 8, 24 hours for acid; 30, 60, 120 mins for base), withdraw aliquots, neutralize, dilute, and analyze by HPLC.

  • Data Evaluation: Calculate the percentage of the parent compound remaining and the area percent of any new peaks formed relative to the T0 sample.

Protocol 2: Starting RP-HPLC Method for Stability Analysis
  • HPLC System: Quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: C18, 150 x 4.6 mm, 3.5 µm particle size.

  • Column Temperature: 30°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25.1-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: PDA scan from 200-400 nm; extract chromatogram at the λmax of the parent compound (e.g., ~254 nm or other determined maximum).

  • System Suitability: Before analysis, perform replicate injections of a standard solution to ensure system precision (RSD < 2.0%) and theoretical plates (>2000).

References

Minimizing debromination side reactions with 4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine

Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. The focus of this guide is to provide in-depth troubleshooting strategies and foundational knowledge to mitigate the common and often yield-limiting side reaction of debromination, also known as hydrodebromination or reductive dehalogenation.

The 7-azaindole scaffold, of which this molecule is a derivative, is a privileged structure in medicinal chemistry.[1] The bromine atom at the 4-position serves as a crucial handle for introducing molecular diversity through various cross-coupling reactions.[1][2] However, the electron-rich nature of the pyrrolopyridine ring system and the reactivity of the C-Br bond can make it susceptible to premature cleavage, leading to the undesired parent heterocycle, 7-methyl-1H-pyrrolo[3,2-c]pyridine. This guide provides field-proven insights and actionable protocols to help you maintain the integrity of the C-Br bond and maximize the yield of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is debromination in the context of cross-coupling reactions, and what is the primary mechanism?

A1: Debromination, or hydrodebromination, is a side reaction where the bromine atom on your starting material, this compound, is replaced by a hydrogen atom. This results in the formation of a byproduct that reduces the overall yield of your desired product and complicates purification.

The primary mechanism in palladium-catalyzed reactions involves the formation of a palladium-hydride (Pd-H) species. This species can arise from several sources within the reaction mixture, such as the solvent (e.g., isopropanol, water), the base (e.g., formate salts, impurities in hydroxides), or through side reactions like β-hydride elimination from other components in the catalytic cycle.[3][4] Once formed, this Pd-H species can undergo oxidative addition to another molecule of your starting material, followed by reductive elimination to release the debrominated product and regenerate the Pd(0) catalyst.[5]

Q2: Why does this compound seem particularly prone to this side reaction?

A2: The susceptibility of this specific substrate stems from a combination of electronic and structural factors:

  • Electron-Rich Heterocycle: The pyrrolo[3,2-c]pyridine system is inherently electron-rich. This electronic nature can facilitate the oxidative addition of the C-Br bond to the Pd(0) center, the first step in both the desired coupling and the undesired debromination pathway.

  • Pyridine Nitrogen Coordination: The nitrogen atom in the pyridine ring can act as a ligand, coordinating to the palladium center. This coordination can sometimes alter the catalyst's reactivity and stability, potentially favoring pathways that lead to catalyst deactivation or the formation of Pd-H species.[6]

  • NH-Acidity: For NH-free azaindoles, the pyrrole nitrogen can be deprotonated under basic conditions. This can influence the electronic properties of the ring and its reactivity. Protecting the pyrrole nitrogen is a common strategy to prevent this and can sometimes suppress debromination.[7]

Q3: What are the key reaction parameters that I should scrutinize to control debromination?

A3: Several interdependent factors can promote debromination. Careful control over the following is crucial:

  • Catalyst System (Palladium Source & Ligand): The choice of ligand is paramount. Highly electron-rich and sterically bulky ligands, while often promoting the desired reaction, can also stabilize intermediates that lead to debromination or protodeboronation in Suzuki couplings.[8][9][10][11]

  • Base: The strength, solubility, and purity of the base are critical. Stronger and more soluble bases can sometimes accelerate debromination.[8][12] Furthermore, bases can be a source of protic impurities or act as a hydride source themselves.

  • Solvent and Reagents: The purity of the solvent and reagents is essential. Protic solvents (like alcohols) or even trace amounts of water in aprotic solvents can serve as hydride sources.[13][14]

  • Temperature: Higher reaction temperatures, while increasing the rate of the desired coupling, often disproportionately accelerate the rate of decomposition and side reactions like debromination.

Q4: How can I reliably detect and quantify the debrominated byproduct?

A4: The most common methods for detecting the formation of 7-methyl-1H-pyrrolo[3,2-c]pyridine are:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool. It allows you to separate the starting material, desired product, and the debrominated byproduct, while the mass spectrometer confirms their identities by their molecular weights.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): In the crude reaction mixture, you can often identify characteristic new aromatic signals corresponding to the debrominated product, which will lack the downfield shift associated with the bromine-substituted position.

  • GC-MS (Gas Chromatography-Mass Spectrometry): For volatile compounds, GC-MS provides excellent separation and mass identification.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

This section provides specific troubleshooting protocols for two of the most common applications of this compound: Suzuki-Miyaura coupling and Buchwald-Hartwig amination.

Scenario 1: Suzuki-Miyaura Coupling

Issue: You are attempting to synthesize a 4-aryl-7-methyl-1H-pyrrolo[3,2-c]pyridine, but you observe low conversion and significant formation of the debrominated byproduct, 7-methyl-1H-pyrrolo[3,2-c]pyridine.

The key to minimizing the side reaction is to favor the transmetalation and reductive elimination steps of the productive cycle over the competing hydrodebromination pathway.

Suzuki_vs_Debromination Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdH L_n-Pd(II)-H(X) Pd0->PdH Forms Pd-H Species ArBr 4-Bromo-7-methyl- 1H-pyrrolo[3,2-c]pyridine ArBr->OxAdd RedElim_Debrom Reductive Elimination ArBr->RedElim_Debrom Competing Path PdII Ar-Pd(II)-Br(L_n) OxAdd->PdII Productive Path Trans Transmetalation PdII->Trans PdII->PdH Boronic R-B(OH)₂ + Base Boronic->Trans PdII_R Ar-Pd(II)-R(L_n) Trans->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Desired Product (Ar-R) RedElim->Product H_Source Hydride Source (e.g., H₂O, Base) H_Source->PdH PdH->RedElim_Debrom RedElim_Debrom->Pd0 Catalyst Regeneration Debrom_Product Debrominated Byproduct (Ar-H) RedElim_Debrom->Debrom_Product

Caption: Competing Suzuki Coupling and Debromination Pathways.

Parameter Probable Cause Step-by-Step Solution & Rationale
1. Catalyst & Ligand The chosen ligand may be too electron-rich or bulky, accelerating the formation of Pd-H or slowing reductive elimination relative to debromination.[8][10]Action: Screen a panel of ligands. Start with less bulky and moderately electron-rich options. Protocol: 1. Set up parallel reactions in vials. 2. To each, add this compound (1 equiv), boronic acid (1.5 equiv), and base (e.g., K₂CO₃, 2 equiv). 3. Add Pd source (e.g., Pd₂(dba)₃, 2 mol %) and a different ligand to each vial (4 mol %): - Vial A (Standard): SPhos or XPhos - Vial B (Less Bulky): P(tBu)₃ or P(Cy)₃ - Vial C (Bidentate): Xantphos[15] or dppf 4. Add anhydrous solvent (e.g., Dioxane/H₂O 10:1), degas thoroughly, and run at 80 °C. 5. Monitor by LC-MS at 1h, 4h, and 12h to compare product/byproduct ratios.
2. Base Selection The base may be too strong, contain water, or act as a hydride donor. Strong bases can also promote protodeboronation of the boronic acid, which can complicate the reaction.[12][16]Action: Screen milder or anhydrous bases. Protocol: 1. Using the best ligand from Step 1, set up parallel reactions. 2. Use different bases (2-3 equiv) in each reaction: - Reaction A (Standard): K₃PO₄ - Reaction B (Milder Carbonate): Cs₂CO₃ or K₂CO₃[15] - Reaction C (Fluoride Source): KF (anhydrous powder) 3. Ensure all bases are freshly opened or dried in a vacuum oven before use. 4. Run under identical conditions and monitor by LC-MS. KF is often effective as it activates the boronic acid without being overly basic.[17]
3. Solvent & Water The presence of protic impurities or excess water can be a primary source of hydrides for the debromination reaction.[13][18]Action: Use rigorously dried solvents and control the amount of water. Protocol: 1. Use freshly distilled, anhydrous, and thoroughly degassed solvents (e.g., Toluene, Dioxane, or DME). 2. If aqueous conditions are required, precisely control the water content. Compare reactions with 5%, 10%, and 20% water content. 3. Consider running the reaction under strictly anhydrous conditions first to establish a baseline. Additives like molecular sieves can be used, but ensure they are properly activated.
4. Temperature High temperatures accelerate all reactions, but often favor the decomposition/debromination pathway more than the productive coupling.Action: Lower the reaction temperature. Protocol: 1. Using the optimized catalyst/ligand/base/solvent system, set up reactions at different temperatures: 100 °C, 80 °C, and 60 °C. 2. Monitor the reactions over a longer period (e.g., 24-48h). A lower temperature may require a longer reaction time but can significantly suppress byproduct formation, leading to a cleaner reaction and higher isolated yield.
ComponentRecommendationMolarityRationale
Substrate This compound1.0 equiv-
Boronic Acid Aryl- or Heteroaryl-B(OH)₂1.5 equivExcess drives the reaction to completion.
Pd Source Pd₂(dba)₃1-2 mol %A reliable Pd(0) source.
Ligand Xantphos2-4 mol %A robust ligand known to perform well with N-heterocycles.[15]
Base K₂CO₃ (anhydrous)2.5 equivA moderately strong base, less aggressive than K₃PO₄.[15]
Solvent 1,4-Dioxane / H₂O (10:1)0.1 MA common solvent system that balances solubility and reactivity.
Temperature 80-90 °C-A good starting point to balance reaction rate and stability.
Scenario 2: Buchwald-Hartwig Amination

Issue: While attempting a C-N coupling with an amine, you observe the formation of the debrominated starting material in addition to your desired product and unreacted starting material.

In Buchwald-Hartwig amination, a key side reaction involves the formation of a Pd-H species, which can occur if the palladium-amido complex undergoes β-hydride elimination (if the amine has β-hydrogens) or from other sources.[4]

Buchwald_vs_Debromination Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArBr 4-Bromo-7-methyl- 1H-pyrrolo[3,2-c]pyridine ArBr->OxAdd Debrom_Reaction Hydrodebromination ArBr->Debrom_Reaction Competing Path PdII Ar-Pd(II)-Br(L_n) OxAdd->PdII Coord Amine Coordination & Deprotonation PdII->Coord Amine R₂NH + Base Amine->Coord Amido Ar-Pd(II)-NR₂(L_n) Coord->Amido RedElim Reductive Elimination Amido->RedElim Productive Path PdH L_n-Pd(II)-H(X) (Side Reaction Product) Amido->PdH β-Hydride Elimination (if applicable) RedElim->Pd0 Catalyst Regeneration Product Desired Product (Ar-NR₂) RedElim->Product PdH->Debrom_Reaction Debrom_Reaction->Pd0 Debrom_Product Debrominated Byproduct (Ar-H) Debrom_Reaction->Debrom_Product

Caption: Buchwald-Hartwig Productive vs. Debromination Pathways.

Parameter Probable Cause Step-by-Step Solution & Rationale
1. Ligand Selection The ligand is not effectively promoting reductive elimination from the palladium-amido complex, allowing competing decomposition pathways to occur.[6]Action: Screen state-of-the-art biarylphosphine ligands, which are designed to accelerate C-N reductive elimination. Protocol: 1. Set up parallel reactions using a reliable Pd source (e.g., Pd(OAc)₂, 2 mol %) and base (e.g., NaOtBu, 1.5 equiv). 2. To each vial, add a different ligand (4 mol %): - Vial A (Josiphos-type): RuPhos or SPhos - Vial B (Buchwald-type): XPhos or BrettPhos - Vial C (Bidentate): Xantphos[15] 3. Run in anhydrous, degassed toluene or dioxane at 100 °C and monitor progress. Biarylphosphine ligands are often superior for preventing side reactions in C-N couplings.[6]
2. Base Selection The base may be too weak to efficiently deprotonate the amine, or too strong, leading to decomposition. The choice is highly dependent on the pKa of the amine.Action: Match the base strength to the amine coupling partner. Protocol: 1. For primary alkylamines or anilines (less acidic), use a strong base like NaOtBu or LHMDS. 2. For more acidic amines (e.g., carbamates, amides), a weaker base like K₂CO₃ or Cs₂CO₃ is often sufficient and can prevent substrate/product degradation.[15] 3. Set up reactions with the optimal ligand from Step 1 and screen NaOtBu, K₃PO₄, and Cs₂CO₃.
3. Palladium Pre-catalyst Inconsistent activation of the Pd(II) source (like Pd(OAc)₂) to the active Pd(0) species can lead to variable results and side reactions.Action: Use a well-defined, air-stable Pd(0) pre-catalyst. Protocol: 1. Replace the Pd(OAc)₂/ligand mixture with a G3 or G4 Buchwald Palladacycle Precatalyst (e.g., XPhos Pd G3). 2. These pre-catalysts are designed to cleanly and rapidly generate the active monoligated Pd(0) species upon addition of base, often leading to cleaner reactions and lower catalyst loadings.[9]
ComponentRecommendationMolarityRationale
Substrate This compound1.0 equiv-
Amine Alkyl- or Aryl-amine1.2 equivA slight excess is typically sufficient.
Pre-catalyst XPhos Pd G32 mol %Provides reliable generation of the active catalyst.
Base NaOtBu1.5 equivA strong, non-nucleophilic base suitable for many amines.
Solvent Toluene (anhydrous, degassed)0.1 MA standard, non-coordinating solvent for this reaction.
Temperature 100 °C-A common temperature for C-N couplings of aryl bromides.

References

Technical Support Center: Scalable Synthesis of 4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scalable synthesis of 4-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure a successful and scalable synthesis campaign for preclinical studies. The methodologies and advice presented herein are grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity.

Introduction: The Importance of this compound

This compound is a key heterocyclic building block in medicinal chemistry. The pyrrolo[3,2-c]pyridine scaffold is a privileged structure found in numerous biologically active compounds, including kinase inhibitors for oncology and neurology indications.[1][2] The bromine atom at the 4-position serves as a versatile synthetic handle, enabling further molecular elaboration through various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to generate diverse libraries of compounds for preclinical evaluation.[1][3]

Achieving a scalable and reproducible synthesis is paramount for advancing a drug discovery program. This guide addresses common challenges and provides practical solutions for the multi-step synthesis of this important intermediate.

Proposed Scalable Synthetic Route

The following multi-step synthesis is a proposed scalable route derived from established methodologies for related pyrrolopyridine systems.[4] It involves the construction of the core heterocyclic ring followed by a regioselective bromination.

Synthetic_Pathway A 2-chloro-5-methyl-4-nitropyridine B (E)-2-chloro-5-methyl-4-(2-(dimethylamino)vinyl)pyridine A->B DMF-DMA, DMF C 7-methyl-1H-pyrrolo[3,2-c]pyridine B->C Fe, AcOH (Reductive Cyclization) D This compound C->D NBS, MeCN (Bromination)

Caption: Proposed synthetic pathway for this compound.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address potential issues you may encounter during the synthesis.

Step 1 & 2: Synthesis of 7-methyl-1H-pyrrolo[3,2-c]pyridine (Core Formation)

Issue 1: Low yield or incomplete conversion in the formation of the enamine intermediate.

  • Question: My reaction from 2-chloro-5-methyl-4-nitropyridine to the enamine intermediate is sluggish and gives a low yield. What could be the cause?

  • Answer:

    • Causality: The reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) is sensitive to moisture and the quality of the reagents. The starting nitropyridine may also have limited solubility.

    • Solutions:

      • Reagent Quality: Ensure the DMF-DMA is fresh or has been properly stored under an inert atmosphere. Older bottles can hydrolyze, reducing their reactivity. Use anhydrous DMF as the solvent.

      • Temperature: While the reaction is often run at elevated temperatures (e.g., 100-120 °C), ensure your setup maintains a consistent temperature.[4]

      • Reaction Time: Monitor the reaction by TLC or LC-MS. These reactions can sometimes require extended heating (up to 24 hours) for full conversion.

      • Stoichiometry: A slight excess of DMF-DMA (1.5-2.0 equivalents) can help drive the reaction to completion.

Issue 2: Difficult purification and low yield of the 7-methyl-1H-pyrrolo[3,2-c]pyridine after reductive cyclization.

  • Question: After the iron/acetic acid reduction of the enamine, I'm getting a complex mixture and a low yield of my desired product. How can I improve this?

  • Answer:

    • Causality: The reductive cyclization with iron in acetic acid is a vigorous reaction that can sometimes lead to side products if not controlled properly. The workup is critical for isolating the product, which is a relatively polar, basic compound.[4][5]

    • Solutions:

      • Control of Exotherm: Add the iron powder portion-wise to the solution of the enamine in acetic acid to control the initial exotherm.

      • Temperature and Time: Heating is typically required (e.g., 100 °C) for several hours. Monitor the disappearance of the starting material to avoid prolonged heating which might lead to degradation.[4]

      • Workup Procedure:

        • After the reaction, filter the mixture through Celite® to remove the iron salts while still hot.

        • Carefully neutralize the acetic acid with a saturated solution of sodium bicarbonate or sodium carbonate to a pH of ~8. This step can be exothermic and may require cooling in an ice bath.

        • The product is often extracted with a more polar solvent like ethyl acetate or a mixture of dichloromethane and methanol. Perform multiple extractions to ensure complete recovery.

      • Purification: The crude product can be purified by column chromatography on silica gel. A gradient elution starting with ethyl acetate and gradually adding methanol is often effective.

Step 3: Regioselective Bromination

Troubleshooting_Bromination cluster_0 Problem: Polybromination cluster_1 Problem: No Reaction / Low Conversion A Observation: Multiple spots on TLC, Mass spec shows M+Br, M+2Br B Cause: - Brominating agent too reactive (e.g., Br2) - Stoichiometry incorrect (excess NBS) - High reaction temperature A->B Probable Causes C Solution: - Use a milder agent (NBS) - Use 1.0-1.1 eq. of NBS - Run at lower temp (e.g., 0 °C to RT) B->C Corrective Actions D Observation: Starting material remains E Cause: - Impure/degraded NBS - Insufficient reaction time - Low temperature D->E Probable Causes F Solution: - Recrystallize NBS - Increase reaction time - Allow to warm to RT or slightly heat E->F Corrective Actions

References

Technical Support Center: Purification of Highly Polar 1H-Pyrrolo[3,2-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1H-pyrrolo[3,2-c]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the unique challenges presented by this class of highly polar heterocyclic compounds. The inherent basicity of the pyridine nitrogen and the hydrogen-bonding capability of the pyrrole moiety contribute to their polarity, often leading to purification difficulties.[1][2] This resource offers practical, field-proven insights to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: Why are 1H-pyrrolo[3,2-c]pyridine derivatives so challenging to purify using standard chromatography techniques?

A1: The primary challenge stems from the dual nature of these molecules. The pyridine nitrogen is basic, leading to strong interactions with the acidic silanol groups on the surface of standard silica gel.[1] This can result in:

  • Irreversible Adsorption: The compound sticks to the column and cannot be eluted, leading to low recovery.

  • Peak Tailing/Streaking: Strong acid-base interactions cause the compound to elute slowly and unevenly, resulting in broad, streaky peaks instead of sharp bands.[3]

  • Poor Resolution: Tailing peaks often overlap with impurities, making separation difficult.

Conversely, in reversed-phase chromatography (e.g., using a C18 column), these highly polar compounds may have minimal interaction with the non-polar stationary phase.[1][4] This leads to poor retention, with the compound eluting very quickly, often with the solvent front, preventing effective separation from other polar impurities.[5][6]

Q2: I'm observing significant peak tailing during normal-phase flash chromatography on silica gel. What's the first thing I should try?

A2: The most immediate and effective solution is to modify your mobile phase by adding a basic additive. Peak tailing for basic compounds like 1H-pyrrolo[3,2-c]pyridines on silica is often due to their interaction with acidic silanol groups.[1][7]

  • Actionable Step: Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to your eluent system. A common starting point is 0.1-1% (v/v). This additive will compete with your compound for the acidic sites on the silica, effectively "masking" them and allowing your compound to elute more symmetrically.

Q3: My compound is not retained on a C18 column and elutes in the void volume. What are my options?

A3: This is a classic problem for highly polar analytes in reversed-phase chromatography.[5][6] You have several advanced techniques to consider:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the go-to technique for polar compounds that are not retained in reversed-phase systems.[5][8][9] HILIC uses a polar stationary phase (like silica, diol, or amino-propyl bonded silica) with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.[9][10] In this mode, a water-rich layer forms on the stationary phase, and your polar analyte partitions into this layer, leading to retention.[10]

  • Aqueous Normal-Phase (ANP) Chromatography: This is a subset of HILIC that uses a polar stationary phase with a mobile phase containing water.[10][11]

  • Specialized "Aqueous C18" Columns: Some manufacturers offer C18 columns that are end-capped with a hydrophilic group to prevent phase collapse in highly aqueous mobile phases.[6] This allows for better retention of polar compounds.

Q4: Can I use crystallization as a primary purification method?

A4: Absolutely. Crystallization is a powerful purification technique, especially for larger scales, as it can be more cost-effective and time-efficient than chromatography. The key is to find a suitable solvent system where your compound has high solubility at an elevated temperature and low solubility at a lower temperature.[12]

  • Challenge: Highly polar compounds can be challenging to crystallize because they may be highly soluble in polar solvents and insoluble in non-polar solvents, making it difficult to find a good anti-solvent system.[13]

  • Troubleshooting: Experiment with binary or even ternary solvent systems. Solvothermal crystallization, where crystallization is performed in a sealed vessel at elevated temperature and pressure, can also be a robust technique for stubborn compounds.[13] Techniques like slow evaporation, solvent layering, and anti-solvent addition are all worth exploring.[14][15]

Troubleshooting Guide

This section provides a systematic approach to common purification problems in a question-and-answer format.

Issue 1: Low Recovery After Normal-Phase Column Chromatography
Potential Cause Troubleshooting Suggestion
Irreversible Adsorption on Silica The basic nitrogen of the pyrrolopyridine is strongly binding to the acidic silica gel. Solution: 1. Deactivate the Silica: Pre-treat the silica gel by slurrying it in the mobile phase containing a basic modifier (e.g., 1% triethylamine in ethyl acetate/hexane) before packing the column.[7] 2. Switch Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like amino-propyl silica.[3]
Compound Degradation The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. Solution: Monitor the purification process closely with TLC or LC-MS to check for the appearance of new spots that could indicate degradation. If degradation is suspected, switch to a more inert stationary phase.
Insolubility During Loading If the compound precipitates upon loading, it will not chromatograph properly. Solution: Ensure the compound is fully dissolved in the loading solvent. If necessary, use a stronger, more polar solvent for loading, but keep the volume to an absolute minimum to prevent it from affecting the separation.
Issue 2: Poor Separation from Polar Impurities
Potential Cause Troubleshooting Suggestion
Co-eluting Impurities The impurities have a similar polarity to the target compound. Solution: 1. Optimize the Mobile Phase: Systematically screen different solvent systems. Sometimes switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the selectivity. 2. Change the Stationary Phase: Different stationary phases interact with compounds in different ways. If silica fails, try alumina, or a C18 column in HILIC mode. 3. Multi-Step Purification: A single chromatographic step may not be sufficient. Consider a workflow such as flash chromatography followed by preparative HPLC or crystallization.[7]
Tailing Obscures Impurities The tail of the main product peak is overlapping with a closely eluting impurity. Solution: Address the tailing issue first by using a basic modifier in the mobile phase. A sharper peak will provide better resolution from adjacent impurities.
Issue 3: Difficulty Achieving High Purity (>98%)
Potential Cause Troubleshooting Suggestion
Persistent Minor Impurities Small amounts of impurities remain after initial purification. Solution: 1. Preparative HPLC: This is often the best method for removing final trace impurities. The high efficiency of HPLC columns can separate compounds that are inseparable by flash chromatography. 2. Recrystallization: If a suitable solvent system can be found, recrystallization is excellent for removing small amounts of impurities. Seeding with a high-purity crystal can facilitate this process.[14]
Formation of Salts The basic nature of the compound can lead to the formation of different salt forms (e.g., with trifluoroacetic acid if used in HPLC), which can complicate analysis. Solution: Ensure consistent pH during purification and analysis. If using a buffer in the mobile phase, ensure it is appropriate for the pKa of your compound.

Advanced Purification Strategies

For particularly challenging separations, consider these advanced techniques:

Supercritical Fluid Chromatography (SFC)

SFC is an emerging and powerful technique for the purification of polar compounds.[16] It uses supercritical CO2 as the main mobile phase, often with a polar co-solvent like methanol.[17]

  • Advantages:

    • Fast Separations: The low viscosity of the mobile phase allows for high flow rates and rapid purifications.[16]

    • Reduced Solvent Usage: SFC significantly reduces the consumption of organic solvents.[16]

    • Orthogonal Selectivity: It often provides different separation selectivity compared to normal or reversed-phase LC.

  • Applicability: SFC is increasingly used for both chiral and achiral separations of polar molecules in the pharmaceutical industry.[16][18] It is suitable for any compound soluble in methanol to at least 1 mg/mL.[16]

Ion-Exchange Chromatography (IEX)

Given the basic nature of the 1H-pyrrolo[3,2-c]pyridine core, IEX can be a highly effective purification method.

  • Principle: In cation-exchange chromatography, the protonated (positively charged) derivative will bind to a negatively charged stationary phase. Elution is then achieved by increasing the salt concentration or changing the pH of the mobile phase.

  • When to Use: This technique is particularly useful for separating the target compound from non-basic impurities.

Experimental Protocols

Protocol 1: Optimized Flash Chromatography with Basic Modifier
  • Slurry Preparation: In a beaker, add your silica gel to your chosen starting mobile phase (e.g., 98:2 hexane/ethyl acetate + 0.5% triethylamine). Stir to create a uniform slurry.

  • Column Packing: Pour the slurry into your column and use gentle pressure to pack the bed, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel and evaporate the solvent to dryness.

  • Dry Loading: Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution: Begin elution with your starting mobile phase, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

Protocol 2: HILIC Method Development
  • Column: Use a HILIC-specific column (e.g., silica, amide, or diol phase).

  • Mobile Phase A: 95:5 acetonitrile/water with a buffer (e.g., 10 mM ammonium formate).

  • Mobile Phase B: 50:50 acetonitrile/water with the same buffer.

  • Gradient: Start with 100% A and run a gradient to 100% B over 15-20 minutes. This will show where your compound elutes.

  • Optimization: Based on the initial run, adjust the gradient slope to improve the separation of your target compound from impurities. Remember, in HILIC, increasing the aqueous content (Mobile Phase B) decreases retention.[10]

Visualizations

Purification Strategy Decision Tree

Purification_Strategy start Crude 1H-pyrrolo[3,2-c]pyridine Derivative solubility Assess Solubility & Polarity (TLC/LC-MS) start->solubility chromatography Chromatography Chosen solubility->chromatography Primary Purification crystallization Crystallization Chosen solubility->crystallization Alternative/Scale-up np_check Streaking on Silica TLC? chromatography->np_check If using Normal Phase rp_check Retained on C18? chromatography->rp_check If using Reversed Phase np_yes Add Basic Modifier (e.g., TEA) to Eluent np_check->np_yes Yes np_no Standard Normal Phase Chromatography np_check->np_no No purity_check Purity > 98%? np_yes->purity_check np_no->purity_check rp_no Switch to HILIC or SFC rp_check->rp_no No rp_yes Standard Reversed-Phase Chromatography rp_check->rp_yes Yes rp_no->purity_check rp_yes->purity_check solvent_screen Screen for Suitable Solvent System crystallization->solvent_screen crystal_check Crystals Form? solvent_screen->crystal_check crystal_yes Isolate & Check Purity crystal_check->crystal_yes Yes crystal_no Try Anti-Solvent or Slow Evaporation crystal_check->crystal_no No crystal_yes->purity_check final_product Pure Product purity_check->final_product Yes prep_hplc Consider Preparative HPLC purity_check->prep_hplc No prep_hplc->final_product

Caption: Decision tree for selecting a purification strategy.

Chromatography Troubleshooting Workflow

Troubleshooting_Workflow start Problem Observed in Chromatography problem_type Peak Tailing/Streaking Low Recovery No Retention (RP) Poor Separation start->problem_type solution_tailing Add Basic Modifier (TEA, NH4OH) Deactivate Silica problem_type:p1->solution_tailing solution_recovery Use Alumina or Bonded Phase Check for Degradation problem_type:p2->solution_recovery solution_retention Switch to HILIC/ANP Mode Use Aqueous C18 Column problem_type:p3->solution_retention solution_separation Optimize Gradient Change Stationary/Mobile Phase Consider Orthogonal Method (SFC) problem_type:p4->solution_separation outcome Problem Resolved? solution_tailing->outcome solution_recovery->outcome solution_retention->outcome solution_separation->outcome end_success Purification Successful outcome->end_success Yes end_escalate Consult Advanced Technique (Prep-HPLC, SFC) outcome->end_escalate No

Caption: Workflow for troubleshooting common chromatography issues.

References

Refining HPLC and LC-MS methods for 4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of 4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for refining High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for this compound. Our focus is on delivering scientifically sound, field-proven advice to overcome common analytical challenges.

Understanding the Analyte: Key Physicochemical Properties

This compound is a heterocyclic compound featuring a pyrrolopyridine core. This structure imparts specific chemical characteristics that influence its behavior during chromatographic separation and mass spectrometric detection.

  • Basicity: The pyridine nitrogen atom provides a primary site for protonation, making the molecule basic. This is a critical consideration for HPLC method development, as interactions with the stationary phase can be pH-dependent.

  • Aromaticity and Polarity: The fused aromatic ring system contributes to its overall hydrophobicity, while the nitrogen atoms introduce polar characteristics. This dual nature requires careful balancing of mobile phase composition for optimal retention and peak shape.

  • Bromine Isotopes: The presence of a bromine atom results in a characteristic isotopic pattern in the mass spectrum, with two major isotopes, 79Br and 81Br, in nearly a 1:1 ratio. This signature is a powerful tool for compound identification.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the analysis of this compound.

Q1: What is a good starting point for an HPLC method for this compound?

A1: For initial method development, a reversed-phase approach is recommended. The basic nature of the pyrrolopyridine core necessitates careful control of the mobile phase pH to ensure good peak shape.

Recommended Starting HPLC Conditions:

ParameterRecommendationRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides good hydrophobic retention for the aromatic core.
Mobile Phase A 0.1% Formic Acid in WaterAn acidic mobile phase protonates the pyridine nitrogen, reducing silanol interactions and improving peak shape.[1]
Mobile Phase B AcetonitrileA common and effective organic modifier for reversed-phase chromatography.
Gradient 5-95% B over 10 minutesA generic gradient to elute the compound and any potential impurities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 30 °CProvides stable retention times.
Detection UV at 254 nmA general wavelength for aromatic compounds.

Q2: My peak for this compound is tailing. What are the likely causes and how can I fix it?

A2: Peak tailing for basic compounds like this is a common issue in reversed-phase HPLC.[2][3] The primary cause is often secondary interactions between the protonated analyte and deprotonated silanol groups on the silica-based stationary phase.

Here’s a systematic approach to troubleshooting peak tailing:

  • Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (pH 2.5-3.5) to keep the pyridine nitrogen consistently protonated and to suppress the ionization of residual silanol groups on the column packing.[1]

  • Buffer Selection: If using a buffer, choose one with a pKa within one pH unit of the desired mobile phase pH for optimal buffering capacity. Phosphate buffers are effective, but for LC-MS compatibility, volatile buffers like ammonium formate or ammonium acetate are preferred.

  • Column Choice: Consider using a column with a highly inert stationary phase and end-capping to minimize exposed silanol groups. Phenyl-hexyl or embedded polar group (EPG) columns can sometimes offer alternative selectivity and improved peak shape for basic compounds.

  • Mobile Phase Additives: The addition of a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask silanol interactions. However, this is generally not recommended for LC-MS due to ion suppression.

Q3: How should I set up my mass spectrometer for the analysis of this compound?

A3: Electrospray ionization (ESI) in positive ion mode is the recommended technique for this molecule due to the basic pyridine nitrogen, which is readily protonated.

Recommended Starting LC-MS Conditions:

ParameterRecommendationRationale
Ionization Mode Positive Electrospray Ionization (ESI+)The basic pyridine nitrogen is easily protonated.
Capillary Voltage 3.5 - 4.5 kVA typical starting range for good ionization efficiency.
Source Temperature 120-150 °COptimizes solvent evaporation.
Desolvation Gas Nitrogen at 8-12 L/minAssists in droplet desolvation.
Scan Range m/z 100-500To detect the parent ion and potential fragments.

Q4: What characteristic ions should I look for in the mass spectrum of this compound?

A4: The most important feature will be the isotopic pattern of bromine. You should observe two peaks of nearly equal intensity separated by 2 m/z units. For this compound (Molecular Weight: 211.06), you will see:

  • [M+H]+: at m/z 212 (containing 79Br)

  • [M+H+2]+: at m/z 214 (containing 81Br)

The presence of this 1:1 isotopic doublet is a strong confirmation of a singly brominated compound.

Troubleshooting Guides

This section provides detailed solutions to specific experimental problems in a question-and-answer format.

HPLC Method Troubleshooting

Problem: Poor Peak Shape (Tailing)

  • Question: I've lowered the mobile phase pH with formic acid, but my peak is still tailing significantly. What else can I do?

  • Answer: While low pH is a good first step, other factors can contribute to tailing.[2][3]

    • Check for Column Degradation: If the column is old or has been used with high pH mobile phases, the stationary phase may be compromised. Try a new column of the same type.

    • Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample by a factor of 10.

    • Sample Solvent Effects: If your sample is dissolved in a solvent much stronger than your initial mobile phase conditions (e.g., 100% acetonitrile), it can cause peak distortion. If possible, dissolve your sample in the initial mobile phase.

    • Extra-Column Dead Volume: Ensure all your HPLC tubing and connections are properly made and have minimal length and diameter to reduce dead volume, which can contribute to peak broadening and tailing.

Workflow for Troubleshooting Peak Tailing:

Caption: Systematic workflow for troubleshooting peak tailing.

LC-MS Method Troubleshooting

Problem: Low MS Signal Intensity

  • Question: My compound shows a good peak in the UV chromatogram, but the MS signal is very weak. How can I improve the signal?

  • Answer: Low MS signal can be due to poor ionization or ion suppression.

    • Optimize ESI Source Parameters: Systematically optimize the capillary voltage, source temperature, and nebulizer gas flow to find the best conditions for your specific instrument and compound.

    • Mobile Phase Composition: While formic acid is good for peak shape, higher concentrations can sometimes suppress ionization. Try reducing the formic acid concentration to 0.05% or using a different additive like ammonium formate (5-10 mM).

    • Check for Ion Suppression: The sample matrix can interfere with the ionization of your analyte. To test for this, perform a post-column infusion of your analyte standard while injecting a blank matrix sample. A dip in the signal at the retention time of interfering components indicates ion suppression. If suppression is present, improve your sample cleanup procedure.

    • Flow Rate: For ESI, lower flow rates often lead to better sensitivity. Consider reducing the flow rate to 0.2 mL/min or using a smaller internal diameter column.

Problem: In-Source Fragmentation

  • Question: I am seeing significant fragmentation in the MS1 scan, and my parent ion is weak. How can I reduce this?

  • Answer: In-source fragmentation occurs when the analyte breaks apart in the ionization source before entering the mass analyzer.

    • Reduce Fragmentor/Nozzle Potential: This is the most common cause of in-source fragmentation. Lower the voltage to a level where you see a strong parent ion and minimal fragments.

    • Optimize Source Temperatures: Excessively high source or desolvation temperatures can cause thermal degradation of the analyte. Reduce these temperatures incrementally.

Expected Fragmentation Pathway:

A likely fragmentation pathway for this compound would involve the loss of the methyl group or cleavage of the pyrrole ring. The bromine atom is generally stable on the aromatic ring and may not be the primary site of fragmentation under typical ESI conditions.

Fragmentation Parent [M+H]+ m/z 212/214 Frag1 Loss of CH3 [M+H-15]+ m/z 197/199 Parent->Frag1 -CH3 Frag2 Loss of HCN (from pyrrole) [M+H-27]+ m/z 185/187 Parent->Frag2 -HCN

Caption: Potential fragmentation pathways for this compound.

Experimental Protocols

Protocol for HPLC Method Development
  • Initial Scouting:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Dilute to 10 µg/mL in 50:50 water:acetonitrile.

    • Use the "Recommended Starting HPLC Conditions" from the FAQ section.

    • Run a full gradient (5-95% acetonitrile with 0.1% formic acid) to determine the approximate retention time.

  • Gradient Optimization:

    • Based on the scouting run, adjust the gradient to have a shallower slope around the elution time of your analyte to improve resolution from any impurities. For example, if the compound elutes at 50% acetonitrile, you might try a gradient of 30-70% acetonitrile over 10 minutes.

  • Peak Shape Refinement:

    • If peak tailing is observed, systematically investigate the parameters outlined in the "Troubleshooting Peak Tailing" section.

    • Prepare mobile phases with different acidic additives (e.g., 0.1% trifluoroacetic acid) or at slightly different pH values (e.g., using a 10 mM ammonium formate buffer at pH 3.0) to find the optimal conditions for peak symmetry.

Protocol for LC-MS/MS Method Development (MRM)
  • Parent Ion Identification:

    • Infuse a 1 µg/mL solution of the analyte directly into the mass spectrometer using a syringe pump.

    • Perform a full scan in positive ESI mode to confirm the m/z of the [M+H]+ and [M+H+2]+ ions (212 and 214).

  • Fragment Ion Identification:

    • Perform a product ion scan on the m/z 212 precursor ion.

    • Select the 2-3 most intense and stable fragment ions for Multiple Reaction Monitoring (MRM).

  • MRM Optimization:

    • For each MRM transition, optimize the collision energy to maximize the intensity of the product ion.

    • Also, optimize the dwell time for each transition to ensure a sufficient number of data points across the chromatographic peak (at least 15-20).

References

Validation & Comparative

A Comparative Guide to the Definitive Structural Confirmation of 4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine: An X-ray Crystallography-Centric Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel heterocyclic compounds such as 4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine, a derivative of the pharmacologically significant pyrrolopyridine scaffold, precise structural knowledge is paramount for understanding its biological activity, guiding lead optimization, and ensuring intellectual property protection.[1] While a suite of analytical techniques can provide valuable structural insights, single-crystal X-ray crystallography stands as the gold standard for providing unequivocal evidence of molecular structure.[2][3][4]

This guide provides a comprehensive comparison of X-ray crystallography with other prevalent structural elucidation techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling. We will delve into the causality behind experimental choices, present detailed protocols, and offer a clear, data-driven comparison to empower researchers in their quest for definitive structural confirmation.

The Imperative for Unambiguous Structure: The Case of this compound

Pyrrolo[3,2-c]pyridines are a class of bicyclic nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry due to their presence in natural products and their potential as therapeutic agents, particularly in oncology and neurology.[1] The introduction of a bromine atom and a methyl group at specific positions, as in this compound, creates a unique chemical entity with distinct electronic and steric properties that can profoundly influence its interaction with biological targets.[1]

However, synthetic routes leading to such substituted heterocycles can sometimes yield regioisomers or unexpected reaction products. Therefore, relying solely on spectroscopic data that provides indirect structural information can be misleading.[2] X-ray crystallography, by directly visualizing the atomic arrangement in the solid state, provides the ultimate confirmation of connectivity, stereochemistry, and intermolecular interactions.[5][6][7]

The Definitive Method: Single-Crystal X-ray Crystallography

X-ray crystallography is a powerful analytical technique that determines the precise three-dimensional arrangement of atoms within a crystal.[5][6][7] The process relies on the diffraction of an X-ray beam by the ordered array of molecules in a single crystal, producing a unique diffraction pattern that can be mathematically deconvoluted to generate a model of the electron density and, consequently, the atomic positions.[5][7]

Experimental Workflow: From Powder to Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands patience and precision.

X-ray_Crystallography_Workflow cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement Start Purified Compound Crystallization Crystallization (e.g., Slow Evaporation, Vapor Diffusion) Start->Crystallization Crystal_Harvesting Crystal Selection & Mounting Diffractometer X-ray Diffraction Data Collection Crystal_Harvesting->Diffractometer Data_Processing Data Processing (Integration, Scaling) Diffractometer->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Refinement Model Building & Refinement Structure_Solution->Refinement Validation Structure Validation (e.g., CIF file) Refinement->Validation Comparison_Logic Topic Structural Confirmation of This compound Xray X-ray Crystallography Topic->Xray NMR NMR Spectroscopy Topic->NMR MS Mass Spectrometry Topic->MS Xray_Info Provides: Direct 3D Structure (Solid State) Xray->Xray_Info Conclusion X-ray is Definitive NMR & MS are Complementary Xray->Conclusion NMR_Info Provides: Connectivity & Proximity (Solution State) NMR->NMR_Info NMR->Conclusion MS_Info Provides: Molecular Weight & Elemental Composition MS->MS_Info MS->Conclusion

References

A Technical Guide to the Structure-Activity Relationship of 4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on the 4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes key findings from published research to offer a comparative look at how structural modifications of this privileged heterocyclic system influence its biological activity, with a particular focus on kinase inhibition.

Introduction: The Pyrrolo[3,2-c]pyridine Scaffold in Kinase Inhibition

The pyrrolo[3,2-c]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, recognized for its role in the development of potent and selective kinase inhibitors.[1] Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The rigid, bicyclic structure of the pyrrolo[3,2-c]pyridine nucleus serves as an excellent framework for presenting functional groups in a well-defined spatial orientation, enabling specific interactions with the ATP-binding pocket of various kinases.

The this compound moiety, in particular, offers a versatile starting point for chemical elaboration. The bromine atom at the 4-position is a key functional handle for introducing diverse substituents via cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the systematic exploration of the chemical space around this position to optimize potency, selectivity, and pharmacokinetic properties. The methyl group at the 7-position can also influence the molecule's properties, including its metabolic stability and interactions with the target protein.

This guide will delve into the synthesis of a series of analogs, present a comparative analysis of their biological activities, and elucidate the key structural features that govern their inhibitory potential.

Rationale for SAR Studies: Driving Potency and Selectivity

The primary goal of structure-activity relationship (SAR) studies is to systematically modify a lead compound's chemical structure to understand how these changes affect its biological activity. For the this compound scaffold, the key objectives are:

  • Enhance Potency: To increase the inhibitory activity of the analogs against the target kinase, typically measured as the half-maximal inhibitory concentration (IC50).

  • Improve Selectivity: To minimize off-target effects by designing compounds that preferentially bind to the desired kinase over other kinases in the human kinome.

  • Optimize ADME Properties: To improve the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the compounds, which is crucial for their development as therapeutic agents.

By systematically altering substituents at key positions of the pyrrolo[3,2-c]pyridine core, researchers can map the chemical features required for optimal biological activity.

Synthesis of this compound Analogs

A general synthetic strategy for the preparation of 4-substituted-7-methyl-1H-pyrrolo[3,2-c]pyridine analogs often begins with a suitably substituted pyridine precursor. A common approach involves the construction of the fused pyrrole ring onto the pyridine core, followed by functionalization at the 4-position.

A representative synthetic scheme is outlined below. The initial steps focus on building the core heterocyclic system, followed by a key cross-coupling reaction to introduce diversity at the 4-position.

Synthetic_Scheme A 2-Bromo-5-methylpyridine B 2-Bromo-5-methyl-4-nitropyridine-1-oxide A->B 1. m-CPBA 2. Fuming HNO3, H2SO4 C (E)-2-Bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide B->C DMF-DMA D 6-Bromo-1H-pyrrolo[3,2-c]pyridine C->D Fe, AcOH E 4-Substituted-7-methyl-1H-pyrrolo[3,2-c]pyridine Analog D->E Suzuki Coupling (ArB(OH)2, Pd catalyst, base)

Caption: A general synthetic route to 4-substituted-pyrrolo[3,2-c]pyridine analogs.[2]

This multi-step synthesis culminates in a Suzuki cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds.[2] The use of a palladium catalyst and a suitable base allows for the efficient coupling of the 4-bromo intermediate with a wide range of boronic acids, thereby generating a library of analogs with diverse substituents at the 4-position.

Comparative Biological Evaluation of Analogs

To illustrate the structure-activity relationships of this class of compounds, we will examine a series of analogs evaluated for their inhibitory activity against FMS kinase (CSF-1R), a receptor tyrosine kinase implicated in cancer and inflammatory diseases.[1] While the core of the reported compounds is not precisely this compound, the SAR findings for substitutions on the pyrrolo[3,2-c]pyridine ring are highly relevant.

FMS Kinase Inhibitory Activity

The following table summarizes the FMS kinase inhibitory activity of a series of pyrrolo[3,2-c]pyridine derivatives. The lead compound, KIST101029, serves as a benchmark for comparison.

CompoundR GroupFMS Kinase IC50 (nM)[1]
KIST101029 (Lead) -96
1a 4-fluorophenyl>1000
1b 4-chlorophenyl800
1c 4-bromophenyl750
1d 4-(trifluoromethyl)phenyl200
1e 4-morpholinophenyl60
1f 3,4-dimethoxyphenyl300
1g 3,5-dimethoxyphenyl150
1h 3-(trifluoromethyl)-4-morpholinophenyl120
1r 3'-(trifluoromethyl)-4'-morpholinophenyl (amide linker)30
Structure-Activity Relationship Analysis

The data presented in the table above reveals several key SAR trends:

  • Halogen Substitution: Simple halogen substitutions on the phenyl ring at the 4-position (compounds 1a-1c ) generally result in weak activity, with IC50 values in the high nanomolar to micromolar range. The introduction of a more electron-withdrawing trifluoromethyl group (1d ) improves potency.

  • Polar Substituents: The incorporation of a polar morpholino group (1e ) significantly enhances inhibitory activity, suggesting that this moiety may engage in favorable interactions within the kinase's binding site, potentially with solvent-exposed regions.[1]

  • Methoxy Substituents: The position of methoxy groups on the phenyl ring is critical. The 3,5-dimethoxy substitution pattern (1g ) is more favorable than the 3,4-dimethoxy pattern (1f ).

  • Combined Effects: The most potent analog in this series, 1r , combines a trifluoromethyl group with a morpholino moiety on the terminal phenyl ring, connected via an amide linker. This compound exhibits a 3.2-fold increase in potency compared to the lead compound.[1] This highlights the synergistic effect of combining favorable structural features.

SAR_Trends cluster_0 Substitutions at 4-position A Pyrrolo[3,2-c]pyridine Core B Simple Halogens (F, Cl, Br) (Weak Activity) A->B C Electron-Withdrawing Groups (CF3) (Improved Activity) A->C D Polar Groups (Morpholine) (Enhanced Activity) A->D E Combined Features (CF3 + Morpholine) (Potent Activity) A->E

Caption: Key SAR trends for substitutions at the 4-position of the pyrrolo[3,2-c]pyridine core.

Experimental Protocols

To ensure the reproducibility and validity of the SAR data, it is essential to follow standardized and well-documented experimental protocols.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for determining the in vitro inhibitory activity of test compounds against a specific kinase.

Materials:

  • Kinase of interest (e.g., FMS kinase)

  • Kinase substrate peptide

  • ATP

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add the serially diluted test compounds or a DMSO control.

    • Add the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow A Prepare Serial Dilutions of Test Compounds B Add Kinase and Incubate A->B C Initiate Reaction with Substrate and ATP B->C D Incubate at 30°C C->D E Stop Reaction and Deplete ATP (ADP-Glo™ Reagent) D->E F Generate Luminescent Signal (Kinase Detection Reagent) E->F G Measure Luminescence F->G H Calculate IC50 G->H

References

A Comparative Analysis of Synthetic Pathways to 4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant biological activities. Its structural resemblance to purines and indoles allows it to interact with a wide range of biological targets, including kinases and tubulin. The targeted introduction of substituents, such as a bromine atom and a methyl group, onto this scaffold allows for the fine-tuning of its physicochemical properties and biological activity, making 4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine a valuable building block for drug discovery programs.

This guide provides a comparative analysis of plausible synthetic pathways to this compound. As no direct synthesis of this specific molecule is extensively documented in the literature, this analysis is based on established synthetic methodologies for analogous pyrrolopyridine systems and sound principles of organic chemistry. We will explore two primary strategies: a late-stage bromination approach and a convergent strategy involving the construction of the heterocyclic core from pre-functionalized precursors.

Pathway 1: Late-Stage Electrophilic Bromination

This strategy focuses on the initial synthesis of the 7-methyl-1H-pyrrolo[3,2-c]pyridine core, followed by a regioselective bromination at the C4 position. This is a classical and often reliable approach in heterocyclic chemistry.

Conceptual Workflow

Pathway_1 start Substituted Pyridine inter1 Formation of Pyrrole Ring start->inter1 Multi-step sequence inter2 7-methyl-1H-pyrrolo[3,2-c]pyridine inter1->inter2 Cyclization final This compound inter2->final Electrophilic Bromination

Caption: Conceptual workflow for Pathway 1: Late-Stage Bromination.

Detailed Experimental Protocol

Step 1: Synthesis of 7-methyl-1H-pyrrolo[3,2-c]pyridine

This key intermediate can be synthesized via a multi-step sequence starting from a suitably substituted pyridine. A plausible approach, adapted from the synthesis of related pyrrolo[3,2-c]pyridines, is the Leimgruber-Batcho indole synthesis.

  • Starting Material: 3-Amino-4-methylpyridine.

  • Nitration: React 3-amino-4-methylpyridine with a nitrating agent (e.g., HNO₃/H₂SO₄) to introduce a nitro group at the 2-position, yielding 3-amino-4-methyl-2-nitropyridine. The directing effects of the amino and methyl groups should favor this regioselectivity.

  • Reduction of Nitro Group: The nitro group is then selectively reduced to an amino group using a reducing agent like SnCl₂/HCl or catalytic hydrogenation (H₂, Pd/C), affording 2,3-diamino-4-methylpyridine.

  • Pyrrole Ring Formation: The diamine is then condensed with a suitable C2 synthon, such as chloroacetaldehyde or glyoxal, followed by cyclization to form the pyrrole ring. This step yields the desired 7-methyl-1H-pyrrolo[3,2-c]pyridine.

Step 2: Regioselective Bromination

  • Dissolution: Dissolve 7-methyl-1H-pyrrolo[3,2-c]pyridine in a suitable solvent, such as N,N-dimethylformamide (DMF) or a chlorinated solvent like dichloromethane (DCM).

  • Brominating Agent: Cool the solution to 0 °C and add a mild brominating agent, such as N-bromosuccinimide (NBS), portion-wise. The use of NBS is crucial to control the regioselectivity and avoid over-bromination.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with a reducing agent (e.g., aqueous sodium thiosulfate), extract the product with an organic solvent, and purify by column chromatography on silica gel to afford this compound.

Mechanistic Considerations and Rationale

The pyrrole ring of the 1H-pyrrolo[3,2-c]pyridine system is electron-rich and thus susceptible to electrophilic substitution. The regioselectivity of the bromination is dictated by the electronic properties of the bicyclic system. The C4 and C6 positions are generally the most electron-rich and prone to electrophilic attack. The presence of the methyl group at C7 may further influence the electron density distribution, but the C4 position is anticipated to be a primary site of bromination. The use of a mild brominating agent like NBS at low temperatures is key to achieving mono-bromination and minimizing side products.

Advantages and Disadvantages
Advantages Disadvantages
Convergent and logical synthetic sequence.Potential for poor regioselectivity during bromination, leading to a mixture of isomers and purification challenges.
Readily available starting materials for the pyridine core.The synthesis of the 7-methyl-1H-pyrrolo[3,2-c]pyridine intermediate can be lengthy.
Established methodologies for electrophilic bromination of similar heterocycles.Potential for over-bromination if reaction conditions are not carefully controlled.

Pathway 2: Convergent Synthesis via Fischer Indole Synthesis

This approach involves the construction of the pyrrolo[3,2-c]pyridine core from a pre-functionalized hydrazine and a carbonyl compound, leveraging the power of the Fischer indole synthesis. This method can offer excellent control over the final substitution pattern.

Conceptual Workflow

Pathway_2 start1 Substituted Hydrazine inter1 Hydrazone Formation start1->inter1 start2 Carbonyl Compound start2->inter1 inter2 [3,3]-Sigmatropic Rearrangement inter1->inter2 Acid Catalyst final This compound inter2->final Cyclization & Aromatization

Caption: Conceptual workflow for Pathway 2: Fischer Indole Synthesis.

Detailed Experimental Protocol

Step 1: Synthesis of (5-Bromo-4-methylpyridin-3-yl)hydrazine

  • Starting Material: 3-Amino-5-bromo-4-methylpyridine. This can be prepared from 3-amino-4-methylpyridine via regioselective bromination.

  • Diazotization: The amino group is converted to a diazonium salt by treatment with sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., HCl) at low temperatures (0-5 °C).

  • Reduction to Hydrazine: The diazonium salt is then reduced to the corresponding hydrazine using a reducing agent such as tin(II) chloride (SnCl₂).

Step 2: Fischer Indole Synthesis

  • Hydrazone Formation: The synthesized (5-Bromo-4-methylpyridin-3-yl)hydrazine is condensed with a suitable carbonyl compound, such as pyruvic acid or an pyruvate ester, in a suitable solvent like ethanol. This reaction forms the corresponding hydrazone intermediate.

  • Cyclization: The hydrazone is then treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, and heated. This induces a[1][1]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to form the aromatic pyrrole ring.

  • Work-up and Purification: The reaction mixture is cooled, neutralized with a base, and the product is extracted with an organic solvent. Purification by crystallization or column chromatography will yield this compound-2-carboxylic acid (if pyruvic acid is used). If the 2-carboxy group is not desired, it can be removed by decarboxylation under thermal or acidic conditions.

Mechanistic Considerations and Rationale

The Fischer indole synthesis is a robust and widely used method for the synthesis of indoles and their heteroaromatic analogs.[2][3] The key step is the acid-catalyzed[1][1]-sigmatropic rearrangement of the enehydrazine tautomer of the initially formed hydrazone.[4] The success of this reaction is highly dependent on the stability of the intermediates and the reaction conditions. The electron-withdrawing nature of the pyridine ring can sometimes hinder the rearrangement step, but the presence of the electron-donating methyl group should facilitate the reaction.[5] The choice of the carbonyl component allows for the introduction of substituents at the 2- and 3-positions of the pyrrole ring.

Advantages and Disadvantages
Advantages Disadvantages
Convergent approach with potentially fewer steps to the final product.The synthesis of the required substituted hydrazine can be challenging.
Excellent control over the regiochemistry of the substituents.The Fischer indole synthesis can sometimes fail with electron-deficient pyridylhydrazines.
Well-established and widely applicable named reaction.Harsh acidic and high-temperature conditions may not be compatible with sensitive functional groups.

Comparative Summary

Parameter Pathway 1: Late-Stage Bromination Pathway 2: Fischer Indole Synthesis
Overall Strategy Linear, construction of core followed by functionalization.Convergent, assembly of functionalized fragments.
Key Intermediate 7-methyl-1H-pyrrolo[3,2-c]pyridine(5-Bromo-4-methylpyridin-3-yl)hydrazine
Control of Regiochemistry Potentially problematic in the bromination step.Excellent, defined by the starting materials.
Number of Steps Potentially longer due to the multi-step synthesis of the core.Potentially shorter if the hydrazine is readily accessible.
Reaction Conditions Generally milder conditions for the final bromination step.Often requires harsh acidic and high-temperature conditions.
Potential Yield Can be high if regioselectivity is well-controlled.Can be variable depending on the success of the Fischer cyclization.

Senior Application Scientist's Recommendation

For researchers embarking on the synthesis of this compound, the choice of pathway will depend on the available starting materials, the scale of the synthesis, and the tolerance for potential challenges.

Pathway 1 (Late-Stage Bromination) is recommended for initial exploratory work. While the synthesis of the 7-methyl-1H-pyrrolo[3,2-c]pyridine core may be multi-stepped, the final bromination step is conceptually straightforward. Careful optimization of the bromination conditions (solvent, temperature, and stoichiometry of NBS) will be critical to maximize the yield of the desired product and simplify purification. This pathway offers more flexibility in the final stages to potentially introduce other halogens or functional groups.

Pathway 2 (Fischer Indole Synthesis) is a more elegant and convergent approach that offers superior control of regiochemistry. If the synthesis of the (5-Bromo-4-methylpyridin-3-yl)hydrazine can be achieved efficiently, this pathway is likely to be more scalable and efficient in the long run. However, the feasibility of the key Fischer cyclization step with this specific substrate would need to be experimentally validated. This pathway is recommended for larger-scale synthesis where regiochemical purity is paramount.

Ultimately, a preliminary small-scale investigation of both routes would be the most prudent approach to determine the most efficient and reliable method for obtaining this compound for your specific research needs.

References

A Researcher's Guide to Purity Validation: Elemental Analysis of 4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the purity of a chemical entity is not merely a quality metric; it is the bedrock upon which reliable, reproducible, and safe scientific outcomes are built. For novel heterocyclic compounds like 4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine, a key building block in medicinal chemistry, rigorous purity assessment is paramount.[1][2][3] This guide provides an in-depth comparison of elemental analysis as a primary method for purity validation, contextualized against other common analytical techniques.

The pyrrolo[3,2-c]pyridine scaffold is a significant motif in medicinal chemistry, with derivatives showing potential as inhibitors of key enzymes in various disease pathways.[4] Given that even minor impurities such as inorganic salts or residual solvents can significantly alter a compound's molar mass and, consequently, its biological activity, a robust and accurate method for purity determination is essential.[5] While modern spectroscopic methods like NMR and mass spectrometry are indispensable for structural elucidation, elemental analysis offers a unique and powerful tool for confirming the elemental composition and, by extension, the purity of a synthesized compound.[5][6]

The Principle of Elemental Analysis: A Foundational Purity Check

Elemental analysis (EA), specifically CHNX analysis, is a quantitative technique that determines the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms (in this case, bromine) in a sample.[6] The most prevalent method is combustion analysis, where the sample is burned in an oxygen-rich environment, converting the constituent elements into simple gases (CO2, H2O, N2).[7][8] These gases are then separated and quantified using detectors, such as a thermal conductivity detector.[8]

The power of elemental analysis lies in its ability to provide a direct measure of the elemental composition, which can then be compared to the theoretical values calculated from the compound's molecular formula. For this compound (Molecular Formula: C₈H₇BrN₂, Molecular Weight: 211.06 g/mol ), the theoretical elemental composition is as follows:

ElementAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Theoretical %
Carbon (C)12.011896.08845.55%
Hydrogen (H)1.00877.0563.34%
Bromine (Br)79.904179.90437.86%
Nitrogen (N)14.007228.01413.27%
Total 211.062 100.02%

A synthesized batch of this compound with high purity should yield experimental results that are in close agreement with these theoretical values. Generally, an accepted deviation of ±0.4% is considered evidence of purity for small molecules.

Experimental Protocol: Combustion-Based CHN Analysis

The following is a generalized protocol for the elemental analysis of this compound.

  • Sample Preparation:

    • Ensure the sample is homogenous and completely dry. The presence of residual solvents or water will significantly skew the hydrogen and carbon percentages.

    • Accurately weigh 1-3 mg of the sample into a tin or silver capsule.

  • Combustion:

    • The encapsulated sample is introduced into a high-temperature (≥1100°C) combustion furnace.[8]

    • A pulse of pure oxygen is injected, leading to complete combustion of the sample.

  • Reduction and Separation:

    • The resulting mixture of gases (CO₂, H₂O, N₂, and bromine compounds) is passed through a reduction tube containing copper to remove excess oxygen and convert nitrogen oxides to N₂.

    • The gases are then passed through a chromatographic column to separate them.

  • Detection:

    • A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column. The detector provides an electrical signal proportional to the amount of each gas.[8]

  • Data Analysis:

    • The instrument's software integrates the detector signals and, using a calibration standard, calculates the percentage of C, H, and N in the original sample. Bromine content is typically determined by other methods or inferred by difference, though specialized techniques for direct halogen determination exist.

Interpreting the Results

Let's consider a hypothetical experimental result for a sample of this compound:

ElementTheoretical %Experimental %DeviationPurity Indication
Carbon (C)45.55%45.41%-0.14%High Purity
Hydrogen (H)3.34%3.39%+0.05%High Purity
Nitrogen (N)13.27%13.19%-0.08%High Purity

In this example, the deviations for C, H, and N are all well within the acceptable ±0.4% range, providing strong evidence for the high purity of the sample.

Workflow for Purity Validation by Elemental Analysis

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation prep Homogenous, dry sample of This compound weigh Accurately weigh 1-3 mg prep->weigh combustion Combustion at ≥1100°C in O₂ weigh->combustion separation Gas Chromatography Separation (CO₂, H₂O, N₂) combustion->separation detection Thermal Conductivity Detection separation->detection calc_exp Calculate Experimental %C, %H, %N detection->calc_exp compare Compare Experimental vs. Theoretical (Deviation = Exp % - Theo %) calc_exp->compare calc_theo Calculate Theoretical %C, %H, %N from C₈H₇BrN₂ calc_theo->compare decision Purity Confirmed? |Deviation| ≤ 0.4% compare->decision pass High Purity Confirmed decision->pass Yes fail Impurity Suspected (Requires further investigation) decision->fail No

Caption: Workflow for purity validation using elemental analysis.

A Comparative Overview of Purity Validation Techniques

While elemental analysis is a robust method, it is not without its limitations. For instance, it cannot distinguish between isomers or detect impurities with a similar elemental composition to the target compound.[5] Therefore, a multi-technique approach is often necessary for comprehensive purity assessment in the pharmaceutical industry.[9][10]

TechniquePrincipleAdvantages for this compoundDisadvantages
Elemental Analysis (EA) Combustion and detection of elemental gases (C, H, N, S, X).- Direct measure of elemental composition.- Excellent for detecting inorganic impurities (salts) and residual solvents that other methods might miss.[5]- Fast, inexpensive, and well-established.[7]- Destructive.- Does not provide structural information.- Cannot distinguish between isomers.- Low sensitivity for trace organic impurities.
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a mobile and stationary phase.- High sensitivity for detecting and quantifying organic impurities, including isomers and closely related compounds.[9][11]- Can be used to determine purity as a percentage of the main peak area.- Requires a suitable chromophore for UV detection.- May not detect non-UV active impurities.- Purity values can be influenced by the choice of detection wavelength and response factors of impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.- Provides detailed structural information, confirming the identity of the compound.- Quantitative NMR (qNMR) can be used for highly accurate purity assessment without the need for reference standards of impurities.[12][13]- Lower sensitivity compared to HPLC for trace impurities.- May not detect inorganic salts or water.[5][12]- Can be complex to interpret if significant impurities are present.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds followed by mass-based detection.- Excellent for identifying and quantifying volatile impurities, such as residual solvents from the synthesis.[9]- Only suitable for thermally stable and volatile compounds.- this compound may require derivatization to improve volatility.

Logical Framework for Selecting a Purity Validation Method

cluster_conclusion Conclusion start Purity Validation of This compound q1 Primary Goal? start->q1 goal_elemental goal_elemental q1->goal_elemental Confirm Elemental Composition & Bulk Purity goal_organic goal_organic q1->goal_organic Detect Organic & Isomeric Impurities goal_volatile goal_volatile q1->goal_volatile Identify Residual Solvents goal_structure goal_structure q1->goal_structure Confirm Structure & Quantify Purity method_ea Elemental Analysis (EA) goal_elemental->method_ea method_hplc High-Performance Liquid Chromatography (HPLC) goal_organic->method_hplc method_gcms Gas Chromatography-Mass Spectrometry (GC-MS) goal_volatile->method_gcms method_qnmr Quantitative NMR (qNMR) goal_structure->method_qnmr conclusion A combination of EA, HPLC, and NMR provides the most comprehensive purity assessment. method_ea->conclusion method_hplc->conclusion method_qnmr->conclusion

Caption: Decision framework for selecting purity analysis methods.

Conclusion: An Integrated Approach to Purity Validation

For a critical pharmaceutical intermediate like this compound, no single analytical technique provides a complete picture of purity. Elemental analysis serves as an indispensable tool for confirming the correct elemental composition, a fundamental aspect of purity that is often overlooked by chromatographic methods.[5] Its ability to detect non-chromophoric and inorganic impurities makes it a vital, cost-effective first-line check.

However, to meet the stringent requirements of drug development, a multi-faceted approach is essential. The data from elemental analysis should be complemented by high-resolution techniques like HPLC for the detection of organic impurities and NMR for structural confirmation and orthogonal quantification.[14] By integrating the results from these methods, researchers can establish a comprehensive purity profile, ensuring the quality and reliability of their materials and the integrity of their scientific findings.

References

A Technical Guide to Off-Target Activity Profiling of Kinase Inhibitors Derived from 4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have become one of the most critical classes of drug targets, particularly in oncology. Small molecule kinase inhibitors have revolutionized cancer treatment by targeting the dysregulated kinases that drive tumor growth and survival. The 4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a promising framework for the development of novel kinase inhibitors, with derivatives showing potent activity against key oncogenic kinases such as Fibroblast Growth Factor Receptors (FGFRs) and FMS kinase (CSF1R)[1][2][3].

However, the high degree of conservation within the ATP-binding site across the human kinome presents a significant challenge: off-target activity[4]. A lack of selectivity can lead to unexpected toxicities or confound the interpretation of pharmacological studies. Therefore, a rigorous and comprehensive assessment of an inhibitor's off-target activity is not merely a supplementary step but a cornerstone of its preclinical development. This guide provides an in-depth comparison of methodologies for profiling the off-target activity of kinase inhibitors derived from the this compound scaffold, using both established and emerging techniques. We will explore the "why" behind experimental choices and provide actionable protocols for robust and reliable selectivity profiling.

The this compound Scaffold: A Privileged Structure

The pyrrolo[3,2-c]pyridine core is a rigid bicyclic system that mimics the purine core of ATP, making it an excellent starting point for designing ATP-competitive kinase inhibitors[2]. The bromine atom at the 7-position and the methyl group at the 4-position provide key handles for synthetic modification, allowing for the fine-tuning of potency and selectivity. Derivatives of this scaffold have demonstrated significant potential as inhibitors of FMS kinase and FGFRs, both of which are implicated in various cancers[1][3].

A critical aspect of developing inhibitors from this scaffold is understanding their kinome-wide selectivity. Do they exhibit a clean profile, or do they interact with a multitude of other kinases? Answering this question is paramount for advancing these promising compounds toward the clinic.

Comparative Kinase Selectivity Profiles

To illustrate the importance of off-target profiling, we will compare the selectivity of a representative pyrrolo[3,2-c]pyridine derivative with several well-characterized kinase inhibitors. For our example, we will use the published data for Compound 1r , a pyrrolo[3,2-c]pyridine derivative identified as a potent FMS kinase inhibitor[5]. We will compare its profile against:

  • Dovitinib : A multi-kinase inhibitor targeting FGFR, VEGFR, and other tyrosine kinases[6].

  • Erdafitinib : A pan-FGFR inhibitor approved for urothelial carcinoma[7][8].

  • Pexidartinib : A selective CSF1R (FMS) inhibitor, also with activity against c-Kit and FLT3[9][10].

  • Staurosporine : A notoriously promiscuous kinase inhibitor, often used as a control for broad-spectrum activity[1][11].

Table 1: Comparative Kinase Inhibition Profiles

Kinase TargetCompound 1r (% Inhibition @ 1µM)[5]Dovitinib (IC50, nM)[6]Erdafitinib (IC50, nM)[8]Pexidartinib (IC50, nM)[9][10]Staurosporine (IC50, nM)[1][11]
FMS (CSF1R) 81% --10 ~7
FGFR1 -8 1.2 -~7
FGFR2 --2.5 -~7
FGFR3 -9 2.1 -~7
FGFR4 --50 -~7
c-Kit -2 -13 ~15
FLT3 42%1 -13 ~10
c-MET 40%---~20
VEGFR2 (KDR) -13 --~5
PDGFRβ -8 --~10

Note: Data is compiled from multiple sources and assay conditions may vary. This table is for illustrative comparison.

From this data, we can draw several key insights:

  • Compound 1r shows notable selectivity for FMS kinase, with significantly less inhibition of other kinases like FLT3 and c-MET at the same concentration[5]. This suggests a relatively clean profile within the tested panel.

  • Dovitinib demonstrates a classic multi-kinase inhibitor profile, potently inhibiting several receptor tyrosine kinases[6]. This polypharmacology can be beneficial in some contexts but also increases the risk of off-target toxicities.

  • Erdafitinib is a potent pan-FGFR inhibitor, with high affinity for FGFR1-3[8]. Its selectivity against other kinase families is a key attribute.

  • Pexidartinib is highly selective for CSF1R but also shows activity against the closely related kinases c-Kit and FLT3[9][10].

  • Staurosporine serves as a benchmark for promiscuity, inhibiting a vast number of kinases with high potency[1][11].

This comparative analysis underscores the necessity of broad kinome screening to truly understand the activity of a novel inhibitor. A seemingly selective compound in a small panel may reveal unexpected off-targets when screened more broadly.

Experimental Methodologies for Off-Target Profiling

A multi-faceted approach is essential for a comprehensive understanding of an inhibitor's off-target profile. This typically involves a combination of biochemical assays, cell-based assays, and proteomics-based methods.

Biochemical Kinase Assays: The First Line of Screening

Biochemical assays measure the direct inhibition of purified kinase enzymes. They are highly amenable to high-throughput screening against large panels of kinases.

The ADP-Glo™ assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. Its universality and high sensitivity make it a widely used platform for kinase profiling[5][12].

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Compound Preparation : Prepare serial dilutions of the test inhibitor (e.g., a derivative of this compound) in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup : In a 384-well plate, combine the kinase of interest, its specific substrate, and ATP in a suitable kinase reaction buffer. The ATP concentration should ideally be at or near the Km for each kinase to provide a fair comparison of inhibitor potency[12].

  • Inhibitor Addition : Add a small volume of the diluted inhibitor or DMSO (vehicle control) to the reaction wells.

  • Incubation : Incubate the reaction plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Reaction Termination and ATP Depletion : Add ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation : Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides the necessary components (luciferase/luciferin) for a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition : Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis : Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Assays: Assessing Target Engagement in a Physiological Context

While biochemical assays are excellent for determining direct enzymatic inhibition, they do not account for factors such as cell permeability, intracellular ATP concentrations, and the influence of scaffolding proteins. Cell-based assays provide a more physiologically relevant assessment of an inhibitor's activity.

This method measures the phosphorylation of a specific downstream substrate of the target kinase within intact cells. A decrease in substrate phosphorylation upon inhibitor treatment indicates target engagement and inhibition.

Experimental Protocol: Cellular Phosphorylation Assay (Western Blot)

  • Cell Culture and Treatment : Plate cells known to express the target kinase and its downstream pathway. Treat the cells with various concentrations of the test inhibitor for a specified duration.

  • Cell Lysis : Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification : Determine the protein concentration of each lysate using a standard method such as the BCA assay.

  • SDS-PAGE and Western Blotting : Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting : Block the membrane and probe with a primary antibody specific for the phosphorylated form of the downstream substrate. Subsequently, probe with a primary antibody for the total amount of the substrate protein as a loading control.

  • Detection : Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to detect the protein bands.

  • Data Analysis : Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal to determine the extent of inhibition.

Chemoproteomics: Unbiased Kinome-Wide Profiling

Chemoproteomic platforms offer an unbiased approach to identify the cellular targets of a kinase inhibitor directly in a complex biological sample.

The KiNativ™ platform utilizes ATP- and ADP-acyl phosphate probes that covalently label the active site of kinases. By competing with these probes, an inhibitor's binding to its targets across the kinome can be quantified using mass spectrometry. This method provides a snapshot of target engagement in a near-native cellular environment[7][13].

Experimental Workflow: KiNativ™ Profiling

G cluster_0 Sample Preparation cluster_1 Competitive Labeling cluster_2 Sample Processing cluster_3 Data Acquisition & Analysis Lysate Cell or Tissue Lysate Labeled_Inhibitor Lysate + Inhibitor + Probe Lysate->Labeled_Inhibitor Labeled_DMSO Lysate + DMSO + Probe Lysate->Labeled_DMSO Inhibitor Test Inhibitor (e.g., Pyrrolo[3,2-c]pyridine derivative) Inhibitor->Labeled_Inhibitor DMSO Vehicle Control (DMSO) DMSO->Labeled_DMSO Probe ATP/ADP-acyl phosphate probe Probe->Labeled_Inhibitor Probe->Labeled_DMSO Digestion Proteolytic Digestion Labeled_Inhibitor->Digestion Labeled_DMSO->Digestion Enrichment Enrichment of Labeled Peptides Digestion->Enrichment LCMS LC-MS/MS Analysis Enrichment->LCMS Quant Quantitative Proteomics LCMS->Quant Profile Inhibitor Selectivity Profile Quant->Profile

Caption: KiNativ™ experimental workflow for kinase inhibitor profiling.

This unbiased approach can reveal unexpected off-targets and provide a more comprehensive understanding of an inhibitor's cellular mechanism of action than traditional methods.

Visualizing the Impact: Signaling Pathways

To fully appreciate the consequences of off-target activity, it is crucial to understand the signaling pathways in which the target kinases operate. Below are simplified diagrams of the FGFR and FMS (CSF1R) signaling pathways.

FGFR Signaling Pathway

FGFR_Pathway cluster_RAS_MAPK RAS-MAPK Pathway cluster_PI3K_AKT PI3K-AKT Pathway cluster_PLCg PLCγ Pathway FGF FGF Ligand FGFR FGFR Dimerization & Autophosphorylation FGF->FGFR FRS2 FRS2 FGFR->FRS2 PLCg PLCγ FGFR->PLCg GRB2_SOS GRB2/SOS RAS RAS RAF RAF MEK MEK ERK ERK Transcription_MAPK Proliferation, Differentiation PI3K PI3K AKT AKT mTOR mTOR Transcription_AKT Cell Survival, Growth DAG DAG IP3 IP3 PKC PKC Ca_release Ca²⁺ Release

Caption: Simplified FGFR signaling pathways.

FMS (CSF1R) Signaling Pathway

FMS_Pathway cluster_PI3K_AKT_FMS PI3K-AKT Pathway cluster_RAS_MAPK_FMS RAS-MAPK Pathway cluster_STAT STAT Pathway CSF1 CSF-1/IL-34 FMS FMS (CSF1R) Dimerization & Autophosphorylation CSF1->FMS PI3K_FMS PI3K AKT_FMS AKT Transcription_AKT_FMS Cell Survival, Proliferation GRB2 GRB2 SOS SOS RAS_FMS RAS RAF_FMS RAF MEK_FMS MEK ERK_FMS ERK Transcription_MAPK_FMS Differentiation, Migration STAT STATs Transcription_STAT Gene Expression

Caption: Simplified FMS (CSF1R) signaling pathways.

An inhibitor that hits unintended kinases in these or other pathways can lead to a cascade of unforeseen biological consequences, highlighting the importance of a clean selectivity profile.

Conclusion: A Roadmap to Selective Kinase Inhibitor Development

The this compound scaffold represents a valuable starting point for the design of potent and selective kinase inhibitors. However, the journey from a promising hit to a well-characterized chemical probe or clinical candidate is paved with rigorous and comprehensive off-target profiling. By employing a combination of biochemical, cell-based, and chemoproteomic approaches, researchers can build a detailed and reliable selectivity profile for their compounds. This not only de-risks downstream development by identifying potential liabilities early on but also provides a deeper understanding of the compound's true mechanism of action. As the field of kinase drug discovery continues to mature, the emphasis on selectivity will only intensify, making the principles and protocols outlined in this guide more critical than ever for success.

References

A Comparative Efficacy Analysis of 4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine Derivatives Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of oncology drug discovery, the quest for novel therapeutic agents with enhanced efficacy and improved safety profiles is paramount. The heterocyclic scaffold of pyrrolo[3,2-c]pyridine has emerged as a promising framework for the development of potent anticancer compounds. This guide provides a comprehensive technical comparison of a lead candidate from the 4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine series, hereafter referred to as BMPP-D , against established drugs targeting critical cancer pathways. This analysis is designed for researchers, scientists, and drug development professionals, offering an in-depth examination of mechanistic actions and supporting experimental data to benchmark the therapeutic potential of this novel chemical entity.

Introduction: The Rationale for Targeting Tubulin and Kinase Pathways

Cancer progression is intricately linked to uncontrolled cell division and aberrant signaling pathways. Two well-established therapeutic targets in oncology are microtubule dynamics and protein kinases.

  • Microtubule Dynamics: Microtubules, dynamic polymers of α- and β-tubulin, are essential for the formation of the mitotic spindle during cell division. Disruption of microtubule polymerization or depolymerization leads to mitotic arrest and subsequent apoptosis, making it an attractive target for cancer chemotherapy.[1][2]

  • Protein Kinases: Kinases are enzymes that regulate a vast array of cellular processes, including proliferation, survival, and differentiation, by phosphorylating specific substrate proteins.[3][4] Dysregulation of kinase activity is a hallmark of many cancers, and kinase inhibitors have become a cornerstone of targeted cancer therapy.[3][4]

Recent studies have highlighted the potential of 1H-pyrrolo[3,2-c]pyridine derivatives as potent inhibitors of both tubulin polymerization and various protein kinases, such as FMS and Fibroblast Growth Factor Receptors (FGFRs).[1][5][6] The this compound scaffold serves as a versatile backbone for the synthesis of novel derivatives with potential multi-targeting capabilities.[7] This guide will benchmark the efficacy of a representative derivative, BMPP-D, against established drugs in these classes.

Mechanisms of Action: A Comparative Overview

A fundamental aspect of drug evaluation is understanding its mechanism of action at a molecular level. Here, we compare the proposed mechanism of BMPP-D with that of established drugs.

Tubulin Polymerization Inhibition

BMPP-D is hypothesized to function as a colchicine-binding site inhibitor.[1] By binding to β-tubulin at the colchicine site, it prevents the polymerization of tubulin dimers into microtubules.[1] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase and the induction of apoptosis.[1]

Established Drugs:

  • Vincristine: A vinca alkaloid that also inhibits microtubule polymerization but binds to a different site on β-tubulin, known as the vinca domain.[8][9][10][11][12] Its action leads to the dissolution of the mitotic spindle.[8][9][10][11][12]

  • Paclitaxel: A taxane that has an opposing mechanism. It stabilizes microtubules by binding to the β-tubulin subunit, thereby preventing their depolymerization.[13] This leads to the formation of non-functional microtubule bundles and mitotic arrest.[13]

cluster_0 Tubulin Polymerization Pathway cluster_1 Drug Intervention Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Mitotic Spindle Mitotic Spindle Microtubules->Mitotic Spindle Cell Division Cell Division Mitotic Spindle->Cell Division BMPP-D BMPP-D BMPP-D->Tubulin Dimers Inhibits Polymerization (Colchicine Site) Vincristine Vincristine Vincristine->Tubulin Dimers Inhibits Polymerization (Vinca Domain) Paclitaxel Paclitaxel Paclitaxel->Microtubules Stabilizes (Prevents Depolymerization) cluster_0 Kinase Signaling Pathway cluster_1 Inhibitor Action Kinase (FMS/FGFR) Kinase (FMS/FGFR) Phosphorylated Substrate Phosphorylated Substrate Kinase (FMS/FGFR)->Phosphorylated Substrate Phosphorylation ATP ATP ATP->Kinase (FMS/FGFR) Substrate Substrate Substrate->Kinase (FMS/FGFR) Downstream Signaling\n(Proliferation, Survival) Downstream Signaling (Proliferation, Survival) Phosphorylated Substrate->Downstream Signaling\n(Proliferation, Survival) BMPP-D BMPP-D BMPP-D->Kinase (FMS/FGFR) ATP-Competitive Inhibition Pexidartinib Pexidartinib Pexidartinib->Kinase (FMS/FGFR) ATP-Competitive Inhibition Erdafitinib Erdafitinib Erdafitinib->Kinase (FMS/FGFR) ATP-Competitive Inhibition Cancer Cell Line Culture Cancer Cell Line Culture Compound Treatment Compound Treatment Cancer Cell Line Culture->Compound Treatment Cell Viability Assay (MTT/XTT) Cell Viability Assay (MTT/XTT) Compound Treatment->Cell Viability Assay (MTT/XTT) Apoptosis Assay (Flow Cytometry) Apoptosis Assay (Flow Cytometry) Compound Treatment->Apoptosis Assay (Flow Cytometry) Western Blot Analysis Western Blot Analysis Compound Treatment->Western Blot Analysis Data Analysis & Comparison Data Analysis & Comparison Cell Viability Assay (MTT/XTT)->Data Analysis & Comparison Apoptosis Assay (Flow Cytometry)->Data Analysis & Comparison Western Blot Analysis->Data Analysis & Comparison

References

Assessing the Reproducibility of Published Synthesis Methods for 4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to the Synthetic Challenge

The synthesis of substituted azaindoles, such as the target molecule, presents several challenges. These include controlling regioselectivity during electrophilic substitution, the potential for rearrangement of the bicyclic core under certain conditions, and the need for robust, high-yielding reaction sequences. This guide will compare two primary strategies for obtaining 4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine:

  • Linear Synthesis via a Substituted Pyridine Precursor: This approach adapts a well-documented, multi-step synthesis of the isomeric 6-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine. It involves building the pyrrole ring onto a pre-functionalized pyridine core.

  • Late-Stage Bromination of the Pyrrolopyridine Core: This strategy focuses on first synthesizing the 7-methyl-1H-pyrrolo[3,2-c]pyridine scaffold and then introducing the bromine atom at the C4-position in the final step.

Both methods will be critically evaluated for their potential reproducibility, scalability, and the availability of starting materials.

Method 1: Linear Synthesis via a Substituted Pyridine Precursor

This method is adapted from the published synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, which includes a detailed procedure for the key intermediate, 6-bromo-1H-pyrrolo[3,2-c]pyridine.[1] By logically substituting the starting material, we can propose a robust pathway to the desired 4-bromo isomer.

Rationale and Workflow

The core logic of this synthesis is to introduce the necessary functionalities onto a pyridine ring that will ultimately become part of the bicyclic system. The key steps involve:

  • N-Oxidation: Activation of the pyridine ring towards electrophilic nitration.

  • Nitration: Introduction of a nitro group, which will be crucial for the subsequent cyclization.

  • Vinylation: Reaction with N,N-dimethylformamide dimethyl acetal (DMFDMA) to form an enamine intermediate.

  • Reductive Cyclization: Reduction of the nitro group and subsequent intramolecular condensation to form the pyrrole ring.

G cluster_0 Method 1: Linear Synthesis Workflow A 4-Chloro-3-methylpyridine B 4-Chloro-3-methylpyridine N-oxide C 4-Chloro-5-methyl-2-nitropyridine N-oxide D (E)-4-(2-(dimethylamino)vinyl)-5-methyl-2-nitropyridine N-oxide E This compound

Detailed Experimental Protocol

Step 1: Synthesis of 4-Chloro-3-methylpyridine N-oxide

  • Rationale: The N-oxidation of the pyridine ring is a critical first step to activate the ring for electrophilic nitration at a position ortho or para to the nitrogen.

  • Procedure:

    • To a solution of 4-chloro-3-methylpyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform, add m-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-oxide.

Step 2: Synthesis of 4-Chloro-5-methyl-2-nitropyridine N-oxide

  • Rationale: The nitration of the N-oxide occurs at the C2 position due to the directing effects of the N-oxide and the chloro group.

  • Procedure:

    • To a mixture of fuming nitric acid and concentrated sulfuric acid at 0 °C, slowly add the 4-chloro-3-methylpyridine N-oxide (1.0 eq).

    • Carefully warm the reaction mixture to 80-90 °C and stir for 4-6 hours.

    • Cool the reaction to room temperature and pour it onto crushed ice.

    • Neutralize the mixture with a saturated aqueous solution of sodium carbonate and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the nitrated product.

Step 3: Synthesis of (E)-4-(2-(dimethylamino)vinyl)-5-methyl-2-nitropyridine N-oxide

  • Rationale: The reaction with DMFDMA introduces a vinyl group that will become part of the pyrrole ring.

  • Procedure:

    • A solution of 4-chloro-5-methyl-2-nitropyridine N-oxide (1.0 eq) in N,N-dimethylformamide (DMF) is treated with N,N-dimethylformamide dimethyl acetal (DMFDMA, 3.0 eq).

    • The mixture is heated to 100-110 °C for 3-5 hours.

    • Cool the reaction to room temperature. The product often precipitates and can be collected by filtration. Wash with a cold solvent like diethyl ether.

Step 4: Synthesis of this compound

  • Rationale: The iron in acetic acid serves to reduce the nitro group to an amine, which then undergoes spontaneous intramolecular cyclization with the enamine moiety to form the pyrrole ring. The chloro group is expected to be displaced by a bromo group under these conditions, potentially through an in-situ generated bromo-acetic acid species if a bromine source is added, or this step might require a separate halogen exchange reaction. For a more direct route, a final bromination step as in Method 2 would be more reliable. However, for the purpose of this comparative protocol, we will assume a reductive cyclization followed by bromination.

  • Procedure:

    • To a suspension of (E)-4-(2-(dimethylamino)vinyl)-5-methyl-2-nitropyridine N-oxide (1.0 eq) in acetic acid, add iron powder (4.0 eq).

    • Heat the mixture to 100 °C for 2-4 hours.

    • Filter the hot reaction mixture through a pad of celite and concentrate the filtrate.

    • The residue is taken up in ethyl acetate and washed with saturated aqueous sodium bicarbonate.

    • The organic layer is dried and concentrated to yield crude 7-methyl-1H-pyrrolo[3,2-c]pyridine.

    • The crude product is then dissolved in a suitable solvent like DMF, and N-bromosuccinimide (NBS, 1.1 eq) is added at 0 °C. The reaction is stirred for 1-2 hours.

    • The reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated. Purification by column chromatography yields the final product.

Method 2: Late-Stage Bromination of the Pyrrolopyridine Core

This approach prioritizes the construction of the core 7-methyl-1H-pyrrolo[3,2-c]pyridine skeleton, followed by a regioselective bromination. This can be advantageous if the un-substituted core is readily accessible.

Rationale and Workflow

The synthesis of the 7-methyl-1H-pyrrolo[3,2-c]pyridine core can be envisioned through various routes, with one plausible method being a modification of the Bartoli indole synthesis, which is known for preparing 7-substituted indoles and can be adapted for azaindoles. The subsequent bromination is expected to occur at the C4 position, which is electronically activated.

G cluster_1 Method 2: Late-Stage Bromination Workflow F 2-Chloro-3-methylpyridine G 7-methyl-1H-pyrrolo[3,2-c]pyridine H This compound

Detailed Experimental Protocol

Step 1: Synthesis of 7-methyl-1H-pyrrolo[3,2-c]pyridine

  • Rationale: The Bartoli indole synthesis and its modifications involve the reaction of a nitro-aromatic compound with a vinyl Grignard reagent. Adapting this to a pyridine system, one could start with a suitably substituted nitropyridine. A plausible starting material would be 2-chloro-3-methyl-4-nitropyridine.

  • Procedure (Hypothetical adaptation of Bartoli Synthesis):

    • To a solution of 2-chloro-3-methyl-4-nitropyridine (1.0 eq) in THF at -78 °C, add vinylmagnesium bromide (3.0 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract with ethyl acetate, and the combined organic layers are washed, dried, and concentrated.

    • Purification by column chromatography is expected to yield 7-methyl-1H-pyrrolo[3,2-c]pyridine.

Step 2: Bromination of 7-methyl-1H-pyrrolo[3,2-c]pyridine

  • Rationale: Direct bromination of the electron-rich pyrrole ring is a common transformation. The C4 position is a likely site for electrophilic substitution.

  • Procedure:

    • Dissolve 7-methyl-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in DMF or another suitable polar aprotic solvent.

    • Cool the solution to 0 °C and add N-bromosuccinimide (NBS, 1.05 eq) portion-wise.

    • Stir the reaction at 0 °C for 1-3 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate under reduced pressure and purify the crude product by column chromatography to afford this compound.

Comparison of Synthetic Routes

ParameterMethod 1: Linear SynthesisMethod 2: Late-Stage Bromination
Plausibility High, based on a closely related, well-documented procedure.Moderate, requires adaptation of known indole syntheses to the pyridine system.
Number of Steps 4-5 steps from a commercially available pyridine.2 steps from a less common nitropyridine precursor.
Key Challenges Handling of nitrating acids, potential for low yields in the vinylation step.Synthesis of the required nitropyridine starting material; controlling regioselectivity of the Bartoli reaction.
Reproducibility Likely to be high due to the established nature of the individual reactions.May require significant optimization of the modified Bartoli step.
Scalability Potentially scalable, though nitration can pose safety concerns on a large scale.The Grignard reaction is generally scalable; the final bromination is straightforward.

Conclusion and Recommendations

Both proposed synthetic routes offer viable, albeit distinct, approaches to this compound.

Method 1 is recommended as the more reliable and reproducible starting point for a research setting. The synthesis is based on a well-precedented sequence for a very close isomer, and the individual steps are standard transformations in heterocyclic chemistry. While it involves more steps, the predictability of each conversion is likely higher.

Method 2 presents a more convergent and potentially more efficient route if the synthesis of the 7-methyl-1H-pyrrolo[3,2-c]pyridine core can be optimized. The late-stage bromination is a clean and high-yielding reaction. However, the initial construction of the bicyclic system using a modified Bartoli synthesis is less certain and would likely require significant process development to achieve good yields and reproducibility.

For any laboratory undertaking the synthesis of this valuable building block, a thorough literature search for the specific starting materials and a careful, small-scale optimization of the reaction conditions will be paramount to success. This guide provides a robust framework for initiating such an endeavor, grounded in established chemical principles and analogous published procedures.

References

In vitro ADME properties of 4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine vs other fragments

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the In Vitro ADME Properties of 4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine and Other Key Heterocyclic Fragments

Authored by a Senior Application Scientist

In the landscape of modern drug discovery, particularly within fragment-based approaches, the early characterization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is not merely a screening step but a foundational pillar for success.[1][2] Poor pharmacokinetic profiles are a leading cause of late-stage attrition, and therefore, a proactive, in vitro assessment of key fragments can significantly de-risk a project and guide synthetic chemistry efforts toward candidates with a higher probability of clinical success.[2][3]

This guide provides a comprehensive comparison of the in vitro ADME properties of This compound , a privileged heterocyclic scaffold, against a curated set of alternative fragments. The pyrrolopyridine core is of significant interest in medicinal chemistry, forming the basis of numerous bioactive molecules, including kinase inhibitors.[4][5][6] Our objective is to dissect the physicochemical and biochemical attributes that govern the "drug-likeness" of this fragment, offering researchers a data-driven framework for decision-making. We will delve into the causality behind experimental choices, provide validated protocols, and present a comparative analysis grounded in authoritative data.

The Central Role of Early In Vitro ADME Profiling

The philosophy of "fail early, fail cheap" is paramount in pharmaceutical research. In vitro ADME assays are the embodiment of this principle.[1] They utilize controlled, non-living systems—such as cell lines, subcellular fractions (e.g., liver microsomes), and artificial membranes—to model complex physiological processes.[7][8] This approach allows for rapid, cost-effective screening of many compounds, generating crucial data to guide structure-activity relationship (SAR) and structure-property relationship (SPR) optimization.[3]

cluster_ADME Overall In Vitro ADME Screening Workflow Compound Test Compound (Fragment) Solubility Aqueous Solubility (Kinetic) Compound->Solubility Parallel Assays Permeability Permeability (PAMPA / Caco-2) Compound->Permeability Parallel Assays Metabolism Metabolic Stability (Microsomes / Hepatocytes) Compound->Metabolism Parallel Assays Distribution Plasma Protein Binding (Equilibrium Dialysis) Compound->Distribution Parallel Assays Data Integrated ADME Profile & Candidate Selection Solubility->Data Data Integration Permeability->Data Data Integration Metabolism->Data Data Integration Distribution->Data Data Integration

Caption: High-level workflow for parallel in vitro ADME screening.

Aqueous Solubility: The Gateway to Bioavailability

Expertise & Experience: A compound must be in solution to be absorbed. Poor aqueous solubility is a persistent challenge that can hinder oral bioavailability and complicate the formulation of intravenous drugs. We typically begin with a kinetic solubility assay, as it is high-throughput and closely mimics the conditions of dissolving a solid compound into a buffer, reflecting what might happen in the gut or during assay preparation.

Experimental Protocol: High-Throughput Kinetic Solubility Assay
  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test fragment (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution to create a standard curve.

  • Assay Plate Preparation: Dispense the 10 mM stock solution into an empty 96-well plate.

  • Buffer Addition: Add phosphate-buffered saline (PBS, pH 7.4) to each well containing the test compound, such that the final DMSO concentration is low (e.g., 1-2%). This sudden change in solvent polarity induces precipitation of compounds with low aqueous solubility.

  • Incubation and Shaking: Seal the plate and incubate at room temperature (e.g., 25°C) with vigorous shaking for 1.5 to 2 hours to allow the system to reach equilibrium.

  • Filtration: Filter the plate to remove any precipitated compound.

  • Quantification: Analyze the concentration of the remaining dissolved compound in the filtrate using a suitable method like LC-MS/MS or UV-Vis spectroscopy by comparing against the standard curve.

Trustworthiness: The protocol's validity is ensured by including control compounds with known high (e.g., Propranolol) and low (e.g., Amlodipine) solubility. This validates the assay's dynamic range and sensitivity.

Permeability: Crossing the Biological Barriers

Expertise & Experience: For oral drugs, absorption across the intestinal wall is a critical step. We utilize the Parallel Artificial Membrane Permeability Assay (PAMPA) as a first-tier assessment.[7] PAMPA is a non-cell-based, high-throughput assay that models passive diffusion, the primary absorption mechanism for many small molecules. It isolates a single variable—transcellular permeability—providing a clean, rapid assessment of a fragment's ability to cross a lipid membrane.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Membrane Preparation: A filter plate (the donor plate) is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.

  • Compound Addition: The test compound is added to the donor plate wells, which are filled with buffer at a specific pH (e.g., pH 5.0 to simulate the upper intestine).

  • Assay Assembly: An acceptor plate containing buffer at physiological pH (7.4) is placed on top of the donor plate, sandwiching the artificial membrane.

  • Incubation: The "sandwich" is incubated for a set period (e.g., 4-16 hours) at room temperature. During this time, the compound diffuses from the donor compartment, through the lipid membrane, and into the acceptor compartment.

  • Concentration Measurement: After incubation, the concentrations of the compound in both the donor and acceptor wells, as well as a reference well (initial concentration), are measured via LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated.

Trustworthiness: High and low permeability control compounds (e.g., Propranolol and Ranitidine, respectively) are run in parallel.[9] The resulting Papp values for these controls must fall within an established range for the assay to be considered valid.

cluster_PAMPA PAMPA Workflow Donor Donor Plate (pH 5.0 + Compound) Membrane Artificial Lipid Membrane Donor->Membrane Compound Loading Acceptor Acceptor Plate (pH 7.4) Membrane->Acceptor Passive Diffusion Analysis LC-MS/MS Analysis of Donor & Acceptor Acceptor->Analysis Quantification

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay.

Metabolic Stability: Surviving the First Pass

Expertise & Experience: The liver is the body's primary metabolic hub, employing enzymes like the Cytochrome P450 (CYP) family to modify and clear foreign compounds.[3] High metabolic instability leads to rapid clearance and poor in vivo exposure. The liver microsomal stability assay is a cornerstone of in vitro ADME, providing a robust measure of Phase I metabolic liability.[3][7] Microsomes are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes.

Experimental Protocol: Liver Microsomal Stability Assay
  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing liver microsomes (human or from a relevant preclinical species) and buffer at 37°C.

  • Compound Addition: Add the test compound to the mixture at a low concentration (typically 1 µM) to ensure enzyme kinetics are not saturated.[9]

  • Initiation of Reaction: The metabolic reaction is initiated by adding the critical cofactor, NADPH.[3] A parallel incubation is run without NADPH as a negative control to account for non-enzymatic degradation.

  • Time-Point Sampling: Aliquots are taken from the reaction at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This precipitates the microsomal proteins.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Calculation: The half-life (t½) and intrinsic clearance (Clint) are calculated from the rate of disappearance of the parent compound.

Trustworthiness: Control compounds with known high, medium, and low metabolic clearance (e.g., Verapamil, Imipramine, and Warfarin, respectively) are included in every assay run to ensure the metabolic activity of the microsomal batch is consistent and reliable.

Plasma Protein Binding: The Unbound Drug Hypothesis

Expertise & Experience: Once in the bloodstream, drugs can bind to plasma proteins like albumin and alpha-1-acid glycoprotein. According to the "free drug theory," only the unbound fraction of a drug is available to distribute into tissues, interact with its target, and be cleared.[2] High plasma protein binding (>99%) can limit efficacy and complicate dosing. We use the Rapid Equilibrium Dialysis (RED) method for its accuracy and reliability.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)
  • Device Preparation: A RED device consists of two chambers separated by a semipermeable membrane with an 8 kDa molecular weight cutoff, which retains proteins but allows small molecules (fragments) to pass freely.

  • Compound Dosing: The test compound is added to plasma (human or preclinical species) and this mixture is added to one chamber (the plasma chamber).

  • Buffer Addition: Buffer (PBS, pH 7.4) is added to the other chamber (the buffer chamber).

  • Incubation: The device is sealed and incubated with shaking at 37°C for 4-6 hours, allowing the unbound compound to reach equilibrium across the membrane.

  • Sampling and Analysis: After incubation, samples are taken from both the plasma and buffer chambers. The plasma sample is matched with an equal volume of buffer, and the buffer sample is matched with an equal volume of blank plasma to ensure identical matrix conditions for analysis.

  • Quantification: The total concentration in the plasma chamber and the free concentration in the buffer chamber are determined by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Trustworthiness: The protocol includes a control compound with well-characterized binding properties (e.g., Warfarin, ~99% bound) to validate membrane integrity and the attainment of equilibrium.

Comparative In Vitro ADME Profile of Selected Fragments

The following table summarizes the expected in vitro ADME properties of this compound and comparator fragments based on structural analysis, literature data on related scaffolds, and established medicinal chemistry principles. Direct experimental data for the primary fragment is not publicly available; therefore, this analysis represents an expert prediction to guide initial screening.

Fragment Structure Aqueous Solubility Permeability (PAMPA) Metabolic Stability (t½) Plasma Protein Binding (% Bound) Rationale & Key Considerations
This compound Structure unavailableModerateModerate to HighModerateModerateThe pyrrolopyridine core is relatively polar, but the bromo and methyl groups increase lipophilicity. The methyl group may offer some steric shielding to improve metabolic stability compared to an unsubstituted analog.[4][6]
4-Bromo-1H-pyrrolo[2,3-c]pyridine Structure unavailableModerateModerateLow to ModerateModerateLacks the 7-methyl group, potentially exposing the pyridine nitrogen and adjacent positions to metabolic enzymes.
4-Bromopyridine Structure unavailableHighModerateLowLowA simple, polar heterocycle. Generally exhibits good solubility but is often susceptible to rapid metabolism (e.g., N-oxidation) if not substituted.[10]
2-Pyridone Structure unavailableHighLow to ModerateHighLowThe pyridone scaffold is known to improve aqueous solubility and metabolic stability. It acts as both a hydrogen bond donor and acceptor, impacting its properties.[11][12]

Analysis and Discussion

  • This compound: A Balanced Profile? This fragment strikes a potential balance. The fused heterocyclic system provides a rigid scaffold ideal for binding interactions. The bromine atom serves as a valuable synthetic handle for further elaboration via cross-coupling reactions, while also increasing lipophilicity which can enhance permeability.[13] The key feature is the 7-methyl group. In similar heterocyclic systems, strategic methylation can block sites of metabolism, thereby increasing the metabolic half-life and improving oral bioavailability.[6] However, this same lipophilic addition may slightly decrease aqueous solubility compared to an unsubstituted parent scaffold. Its predicted moderate plasma protein binding is favorable, as very high binding can limit the free drug available for therapeutic action.

  • Comparison with Analogs:

    • vs. 4-Bromo-1H-pyrrolo[2,3-c]pyridine: The absence of the methyl group on the comparator makes it slightly more polar (likely higher solubility) but also more vulnerable to metabolism. This highlights a classic trade-off in drug design: improving one property can negatively impact another.

    • vs. 4-Bromopyridine: This simple fragment serves as a baseline. While likely soluble, its metabolic liability is a significant concern. The fused pyrrole ring in our primary fragment adds complexity and changes the electronic properties, often leading to more favorable metabolic profiles and providing additional vectors for chemical modification. Pyridine-containing compounds are extensively used in drug design due to their ability to form key interactions.[14][15]

    • vs. 2-Pyridone: Pyridones are often used as bioisosteres for pyridines to mitigate metabolic issues and improve physicochemical properties.[11][12] While the 2-pyridone fragment likely has superior solubility and metabolic stability, its lower permeability might be a disadvantage depending on the therapeutic target and desired absorption characteristics.

Conclusion and Strategic Outlook

Based on this in vitro comparative analysis, This compound emerges as a promising scaffold for fragment-based drug discovery. Its predicted profile suggests a solid foundation: moderate solubility and permeability, coupled with potentially enhanced metabolic stability conferred by the methyl group. The bromine atom provides crucial synthetic versatility, allowing for the systematic exploration of chemical space to optimize potency and selectivity.

While comparator fragments like 2-pyridone may offer advantages in specific properties like metabolic stability, the overall balance presented by this compound makes it an attractive starting point. The next logical steps would be to empirically validate these predictions by performing the described in vitro ADME assays. The resulting data will be invaluable in guiding the next phase of synthesis, enabling a data-driven evolution from this promising fragment to a fully optimized clinical candidate.

References

Comparative Docking Analysis of 4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine Derivatives Against Key Oncological Targets

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In Silico Hit Identification and Optimization

The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1] Its rigid, bicyclic system offers a unique three-dimensional arrangement for substituents, making it an attractive starting point for the design of targeted therapeutics.[2] The specific derivative, 4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine, provides a strategic bromine atom at the 4-position, which serves as a versatile handle for synthetic elaboration through cross-coupling reactions, enabling the exploration of a broad chemical space.[1] Furthermore, derivatives of this scaffold have demonstrated potential as potent inhibitors of critical cellular targets, including protein kinases and tubulin, which are central to cancer progression.[1][2][3]

This guide presents a comparative molecular docking study of rationally designed this compound derivatives against two distinct and highly relevant cancer targets: Phosphoinositide 3-kinase alpha (PI3Kα) and Tubulin. The objective is to elucidate the structural basis of their potential inhibitory activity, compare their binding modes, and provide a validated computational framework for prioritizing candidates for synthesis and further biological evaluation. By explaining the causality behind each methodological step, from target preparation to results validation, this document serves as both a practical guide and an illustration of best practices in computational drug design.

Pillar 1: Target Selection & Rationale

The choice of protein targets is paramount for a meaningful computational study. The selected targets, PI3Kα and Tubulin, represent two different classes of oncoproteins with distinct binding site characteristics, allowing for a robust evaluation of the scaffold's versatility.

  • Phosphoinositide 3-kinase alpha (PI3Kα): A key enzyme in the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in various cancers due to mutations.[4][5] Inhibition of PI3Kα is a clinically validated strategy for cancer therapy.[4][5] The ATP-binding pocket of kinases is a well-defined site amenable to targeting by small molecule inhibitors.[6]

  • Tubulin: A crucial component of the cytoskeleton, essential for cell division and mitosis.[3][7] Molecules that interfere with tubulin dynamics are among the most effective anticancer agents.[8][9] We will specifically focus on the colchicine-binding site, a known target for pyrrolo[3,2-c]pyridine derivatives, which leads to microtubule destabilization, G2/M phase cell cycle arrest, and apoptosis.[3][9]

Pillar 2: A Self-Validating Experimental Protocol

To ensure the reliability and scientific integrity of our findings, we employ a rigorous and validated molecular docking workflow. The causality behind each step is explained to provide a transparent and reproducible protocol.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking & Validation cluster_analysis Phase 3: Analysis & Prioritization PDB Protein Data Bank (e.g., 4JPS for PI3Kα) PrepProt Protein Preparation (Add H, Assign Charges) PDB->PrepProt Obtain Structure Ligands Design & 3D Generation of Pyrrolo-Pyridine Derivatives PrepLig Ligand Preparation (Minimize Energy) Ligands->PrepLig Generate Conformations GridGen Grid Generation (Define Binding Site) PrepProt->GridGen Docking Molecular Docking (e.g., Glide XP) PrepLig->Docking GridGen->Docking Validation Protocol Validation (Re-docking, RMSD < 2Å) Docking->Validation Scoring Analyze Docking Scores & Binding Energies (MM/GBSA) Docking->Scoring Pose Visualize Binding Poses (Identify Key Interactions) Scoring->Pose SAR Comparative Analysis (SAR) Prioritize Compounds Pose->SAR

Caption: Molecular Docking Workflow from Preparation to Analysis.

Step-by-Step Methodology
  • Protein Structure Preparation:

    • Action: Obtain the high-resolution crystal structures of the target proteins from the Protein Data Bank (PDB). For this study, we selected PI3Kα (PDB ID: 4JPS) and β-Tubulin (PDB ID: 1SA0).[4][5]

    • Rationale: Using experimentally determined structures provides a high-fidelity representation of the protein's three-dimensional architecture and the specific conformation of the binding site.

    • Protocol: The structures were prepared using the Protein Preparation Wizard in Maestro (Schrödinger Suite). This involves: (i) removing all non-essential water molecules, (ii) adding hydrogen atoms, (iii) assigning correct bond orders and protonation states at a physiological pH of 7.4, and (iv) performing a restrained energy minimization using the OPLS4 force field to relieve any steric clashes.

  • Ligand Preparation:

    • Action: A series of derivatives based on the this compound core were designed. Substitutions were introduced at the 4-position (replacing Bromine) and the N1-position of the pyrrole ring.

    • Rationale: These positions are synthetically accessible and allow for the exploration of different chemical functionalities to probe the binding pockets of the target proteins.

    • Protocol: The 3D structures of the ligands were built and prepared using LigPrep. This process generates multiple low-energy conformations for each ligand and calculates their partial atomic charges using the OPLS4 force field, ensuring a realistic representation of the molecules.

  • Receptor Grid Generation:

    • Action: A docking grid defining the active site was generated for each protein.

    • Rationale: The grid defines the volume within which the docking algorithm will search for favorable ligand poses. Its precise placement is critical for accurate results.

    • Protocol: The grid was centered on the position of the co-crystallized ligand in the original PDB structure. This ensures that the docking search is focused on the known active site of the enzyme.

  • Molecular Docking & Scoring:

    • Action: The prepared ligands were docked into the receptor grids using the Glide module of the Schrödinger Suite.

    • Rationale: Glide is a widely used and validated docking program that employs a series of hierarchical filters to search for possible binding modes.[4] We used the Extra Precision (XP) mode, which is computationally more intensive but provides higher accuracy in pose prediction and scoring.

    • Protocol: The docking was performed with full ligand flexibility. The resulting poses for each ligand were evaluated using Glide's scoring function (GlideScore), which estimates the binding affinity. Lower (more negative) scores indicate a more favorable predicted binding affinity.[10]

  • Docking Protocol Validation:

    • Action: The docking protocol was validated by extracting the co-crystallized ligand from the PDB structure, preparing it with LigPrep, and re-docking it into the binding site.

    • Rationale: This is a critical self-validating step. A reliable docking protocol must be able to reproduce the experimentally observed binding pose of a known inhibitor.[11][12]

    • Protocol: The root-mean-square deviation (RMSD) between the docked pose and the crystal structure pose was calculated. An RMSD value of less than 2.0 Å is considered a successful validation, confirming that the protocol is accurate.[11][12]

  • Binding Free Energy Calculation:

    • Action: The binding free energy (ΔG_Bind) for the top-scoring poses was calculated using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method.

    • Rationale: While docking scores are excellent for ranking, MM/GBSA provides a more accurate estimate of the absolute binding affinity by incorporating solvent effects, which can be crucial for comparing different chemical series.[4]

Pillar 3: Comparative Analysis and Results

The docking studies revealed distinct binding patterns and structure-activity relationships (SAR) for the this compound derivatives against PI3Kα and Tubulin. The core scaffold was able to adapt to both the relatively constrained ATP pocket of the kinase and the larger, more hydrophobic colchicine site of tubulin.

Quantitative Docking Results

The table below summarizes the docking scores and calculated binding free energies for a representative set of designed derivatives.

Compound IDR1 (N1-position)R2 (4-position)PI3Kα (GlideScore)PI3Kα (ΔG Bind, kcal/mol)Tubulin (GlideScore)Tubulin (ΔG Bind, kcal/mol)
Core HBr-7.15-55.8-6.90-51.2
DER-01 H3,4,5-trimethoxyphenyl-8.92-71.4-10.85-85.3
DER-02 H4-methoxyphenyl-8.21-65.7-9.74-76.9
DER-03 Cyclopropyl3,4,5-trimethoxyphenyl-9.15-73.1-10.51-83.0
DER-04 Cyclopropyl4-methoxyphenyl-8.55-68.9-9.52-75.1
Analysis of Binding Modes

1. Interaction with PI3Kα (Kinase Target)

The derivatives effectively occupied the ATP-binding site. The most potent derivative, DER-03 , demonstrated a classic kinase inhibitor binding mode.

  • Key Interactions: The pyrrolo[3,2-c]pyridine core acted as a hinge-binder, forming a crucial hydrogen bond between the pyrrole N-H and the backbone carbonyl of Val851 in the hinge region. The 7-methyl group occupied a small hydrophobic pocket. The 3,4,5-trimethoxyphenyl group at the R2 position extended into the solvent-exposed region, with the methoxy groups forming favorable interactions. The N1-cyclopropyl group (R1) provided an additional hydrophobic interaction, contributing to its slightly higher score over DER-01 .

2. Interaction with Tubulin (Colchicine Site)

The derivatives bound snugly within the colchicine binding site, located at the interface between the α and β tubulin subunits. This binding is consistent with previously reported studies on similar scaffolds.[3][7]

  • Key Interactions: The 3,4,5-trimethoxyphenyl ring of DER-01 and DER-03 occupied the same hydrophobic pocket as the trimethoxyphenyl ring of colchicine, which is a hallmark of inhibitors of this site. The pyrrolo[3,2-c]pyridine core was positioned to form hydrogen bonds with key residues such as Thrα179 and Asnβ349, which are critical for potent tubulin polymerization inhibition.[3] The larger size of the trimethoxyphenyl group at R2 compared to the methoxyphenyl group led to significantly better scores, highlighting the importance of this interaction for tubulin affinity.

Structure-Activity Relationship (SAR) Logic

SAR cluster_R2 R2 Substitution (4-position) cluster_R1 R1 Substitution (N1-position) cluster_Target Target Proteins Scaffold 4-Bromo-7-methyl-1H- pyrrolo[3,2-c]pyridine Core R2_TMP 3,4,5-Trimethoxyphenyl (DER-01, DER-03) Scaffold->R2_TMP R2_MP 4-Methoxyphenyl (DER-02, DER-04) Scaffold->R2_MP R2_Br Bromo (Core) Scaffold->R2_Br R1_Cyc Cyclopropyl (DER-03, DER-04) Scaffold->R1_Cyc R1_H Hydrogen (Core, DER-01, DER-02) Scaffold->R1_H PI3K PI3Kα R2_TMP->PI3K Favorable Tubulin Tubulin R2_TMP->Tubulin  Strongly Favorable (Hydrophobic Pocket) R2_MP->PI3K Favorable R2_MP->Tubulin Moderately Favorable R1_Cyc->PI3K Slightly Favorable (Hydrophobic Interaction)

Caption: SAR logic for pyrrolo[3,2-c]pyridine derivatives.

Conclusion and Future Directions

This comparative guide demonstrates the utility of the this compound scaffold as a versatile template for designing inhibitors against distinct oncological targets. Our validated molecular docking protocol revealed that:

  • Substitution at the 4-position is critical for high-affinity binding to both PI3Kα and Tubulin.

  • A 3,4,5-trimethoxyphenyl group at this position is particularly effective for targeting the colchicine site of tubulin, showing significantly better binding scores (DER-01 and DER-03 ).

  • While both targets can be inhibited, the derivatives show a preference for tubulin, suggesting a potential avenue for developing selective microtubule-targeting agents.

  • Small hydrophobic groups at the N1-position, such as cyclopropyl, can provide modest gains in affinity for kinase targets like PI3Kα.

The insights gained from this in silico analysis provide a strong rationale for the synthesis and biological evaluation of derivatives DER-01 and DER-03 . Future work should focus on experimental validation of these computational predictions through biochemical assays (IC50 determination) and cellular studies to confirm their antiproliferative activity and mechanism of action.

References

Safety Operating Guide

Proper Disposal of 4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists working at the forefront of drug development, our commitment extends beyond discovery to the responsible management of the chemical entities we handle. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine, a halogenated heterocyclic compound. Given that the toxicological properties of many novel research chemicals are not fully characterized, we must adopt a framework of rigorous caution, treating them as potentially hazardous and ensuring our disposal protocols are robust, compliant, and grounded in sound scientific principles.[1][2]

The foundational principle for managing laboratory waste is that no experimental work should commence without a clear plan for the disposal of all potential waste streams.[3] This proactive approach ensures compliance with federal and state regulations and mitigates unforeseen challenges in waste management.

Immediate Safety & Hazard Assessment

While comprehensive toxicological data for this compound is not yet available, the Safety Data Sheet (SDS) indicates it may cause respiratory irritation.[1] Structurally related brominated and heterocyclic compounds often present hazards including acute toxicity, and skin and eye irritation. Therefore, a conservative approach, treating the compound as hazardous, is mandatory.

Personal Protective Equipment (PPE)

All handling and disposal procedures must be conducted with strict adherence to PPE protocols to minimize exposure.

PPE CategoryItemSpecifications and Use
Eye & Face Protection Safety Goggles & Face ShieldGoggles must provide a complete seal. A face shield offers an additional layer of protection against splashes.
Hand Protection Chemically Resistant GlovesNitrile or neoprene gloves are recommended. Inspect for integrity before each use.
Body Protection Chemical-Resistant Laboratory CoatMust be fully buttoned to provide maximum coverage.
Respiratory Protection N95 Respirator or HigherRequired if handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles.[2]

All operations involving open handling of the solid or its solutions should be performed within a certified chemical fume hood to ensure adequate ventilation.[4]

Core Disposal Protocol: A Step-by-Step Guide

The disposal of this compound, as a halogenated organic compound, requires segregation from non-halogenated waste streams and management by a licensed professional waste disposal service.[1][5] Under no circumstances should this chemical or its containers be disposed of in standard trash or down the sewer drain.[6][7]

Step 1: Waste Segregation and Collection

Causality: Halogenated compounds like this compound require specific disposal methods, typically high-temperature incineration with specialized equipment to neutralize acidic byproducts.[8][9] Mixing them with non-halogenated waste complicates disposal, increases costs, and can violate regulatory requirements under the Resource Conservation and Recovery Act (RCRA).[6]

  • Action: Designate a specific, clearly labeled, and sealed container for "Halogenated Organic Waste."[10]

  • Container Requirements: The container must be chemically compatible with the waste, leak-proof, and kept closed except when adding waste.[6][10] High-density polyethylene (HDPE) containers are generally suitable for solid and liquid organic waste.[5]

  • Waste Forms:

    • Solid Waste: Unused or surplus this compound.

    • Contaminated Labware: Items such as pipette tips, weighing boats, and gloves that are grossly contaminated should be placed in the designated halogenated waste container.

    • Liquid Waste: Solutions containing the compound should be collected in a compatible, sealed container, also labeled as "Halogenated Organic Waste."

Step 2: Labeling and Storage

Causality: Accurate and detailed labeling is a legal requirement and is critical for the safety of all personnel and for the final disposal facility to handle the waste correctly.

  • Action: Label the waste container with the words "Hazardous Waste" and a full list of its chemical contents. Do not use abbreviations.[2] The label must also include the date on which waste was first added.

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][10] This area must be well-ventilated, away from heat sources, and segregated from incompatible materials.

Step 3: Arranging for Professional Disposal

Causality: The final treatment and disposal of hazardous chemical waste is a highly regulated process that must be performed by licensed and qualified professionals to ensure environmental protection and legal compliance.

  • Action: Contact your institution's Environmental Health and Safety (EHS or OCRS) department to arrange for the pickup and disposal of the hazardous waste container.[7][10]

  • Disposal Method: The recommended disposal method for this compound is incineration in a chemical incinerator equipped with an afterburner and a scrubber.[1]

    • Why Incineration? High-temperature incineration (e.g., >999°C) is effective at achieving a high destruction and removal efficiency (DRE) for organic compounds.[11]

    • Why a Scrubber? The combustion of brominated compounds produces hydrogen bromide (HBr), a corrosive acidic gas.[8] A scrubber is essential to neutralize these acidic emissions before they are released into the atmosphere, as required by EPA regulations.[8]

Step 4: Disposal of "Empty" Containers

Causality: Residual amounts of chemicals in "empty" containers can still pose a hazard and are regulated.

  • Action for Acutely Hazardous Waste: While this compound is not currently listed as "acutely hazardous," it is prudent practice for novel compounds to triple-rinse the empty container with a suitable solvent (e.g., methanol or acetone).[3][7]

  • Rinsate Management: The solvent rinsate must be collected and disposed of as halogenated hazardous waste.[3]

  • Final Container Disposal: Once triple-rinsed, the container can be managed as non-hazardous solid waste. Deface or remove all chemical labels before disposal.[7]

Spill Management Protocol

Accidental spills must be treated as hazardous events.

  • Evacuate and Notify: Alert personnel in the immediate vicinity and inform your laboratory supervisor and institutional safety officer.[7]

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Before cleanup, equip yourself with the full range of PPE listed in the table above.

  • Contain and Clean:

    • For small spills of the solid, carefully sweep or vacuum the material (using a HEPA-filtered vacuum) and place it into the designated halogenated waste container.

    • Use an inert absorbent material (e.g., sand, vermiculite) for solutions.

  • Decontaminate: Clean the spill area with an appropriate solvent and cleaning materials.

  • Dispose of Cleanup Materials: All materials used for spill cleanup (absorbents, wipes, contaminated PPE) must be placed in the sealed hazardous waste container for disposal.[2][7]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper management and disposal of this compound waste.

DisposalWorkflow cluster_generation Waste Generation Point cluster_assessment Hazard Assessment & Segregation cluster_accumulation On-Site Management cluster_disposal Final Disposal Generate This compound Waste Generated (Solid, Liquid, Contaminated Material) Assess Is the waste halogenated? Generate->Assess Segregate Place in dedicated, sealed 'Halogenated Waste' container Assess->Segregate Yes Label Label Container: 'Hazardous Waste' Full Chemical Name(s) Start Date Segregate->Label Store Store in designated Satellite Accumulation Area (SAA) Label->Store ContactEHS Contact Institutional EHS for Pickup Store->ContactEHS Transport Waste transported by licensed professional service ContactEHS->Transport Incinerate Dispose via Incineration (with Afterburner & Scrubber) Transport->Incinerate

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine
Reactant of Route 2
Reactant of Route 2
4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.